BNC105
Description
Structure
3D Structure
Properties
IUPAC Name |
(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMJHVVIZTENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241536 | |
| Record name | BNC-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945771-74-4 | |
| Record name | BNC-105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BNC-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BNC-105 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BNC105 in Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
Introduction: BNC105 - A Novel Vascular Disrupting Agent
This compound is a novel small molecule inhibitor of tubulin polymerization that functions as a potent Vascular Disrupting Agent (VDA) with significant antiproliferative properties.[1] Developed to overcome the limitations of earlier VDAs, this compound exhibits a wider therapeutic window and a high degree of selectivity for the tumor vasculature.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, from its direct interaction with tubulin to the downstream signaling events that culminate in the collapse of the tumor blood supply.
This compound is administered as a water-soluble phosphate prodrug, BNC105P, which is rapidly converted to the active form, this compound, by endogenous phosphatases.[1] This active compound then exerts its potent effects on the highly dynamic endothelial cells lining the tumor blood vessels.
Core Mechanism of Action: From Microtubule Destabilization to Vascular Collapse
The primary molecular target of this compound is β-tubulin, a key component of microtubules. Microtubules are essential for maintaining the structural integrity and function of endothelial cells.[1] this compound binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics triggers a cascade of events within the endothelial cells, leading to a rapid change in cell shape and loss of endothelial barrier function.
The Signaling Cascade: A Step-by-Step Breakdown
The mechanism by which this compound induces vascular disruption can be understood as a multi-step process:
-
Tubulin Depolymerization: this compound's interaction with the colchicine binding site prevents the incorporation of tubulin dimers into growing microtubule polymers. This leads to a net depolymerization of the microtubule network within the endothelial cells.[3]
-
RhoA Activation: The depolymerization of microtubules is hypothesized to lead to the activation of the small GTPase, RhoA.[4][5] While the precise molecular link between microtubule status and RhoA activation is an area of ongoing research, it is believed that the disassembly of the microtubule network releases guanine nucleotide exchange factors (GEFs) that, in turn, activate RhoA by promoting the exchange of GDP for GTP.
-
Actin Cytoskeleton Reorganization: Activated RhoA is a master regulator of the actin cytoskeleton.[6] It activates downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), which then phosphorylates and activates various proteins that promote the formation of contractile actin-myosin stress fibers.[7] This leads to a dramatic reorganization of the endothelial cell's internal scaffolding.
-
Endothelial Cell Shape Change and Increased Permeability: The formation of stress fibers and the loss of the stabilizing microtubule network cause the endothelial cells to retract and round up. This morphological change disrupts the integrity of the endothelial cell junctions (adherens and tight junctions), leading to the formation of intercellular gaps. The consequence is a significant increase in the permeability of the tumor blood vessels.
-
Vascular Collapse and Tumor Necrosis: The increased vascular permeability results in the leakage of plasma and blood cells into the tumor interstitium, leading to a rapid rise in intratumoral pressure. This, combined with the compromised structural integrity of the blood vessels, leads to a shutdown of blood flow, a condition known as vascular collapse. The resulting acute hypoxia and nutrient deprivation cause extensive necrosis (cell death) in the core of the tumor.[2]
Signaling Pathway Diagram
Caption: this compound signaling cascade in endothelial cells.
Selectivity for Tumor Vasculature
A key feature of this compound is its selective action on the vasculature of solid tumors.[2] This selectivity is attributed to the inherent differences between the endothelial cells of tumors and those of normal, healthy tissues. Tumor endothelial cells are in a constant state of proliferation and are more dependent on a dynamic cytoskeleton for processes like migration and tube formation.[2] This makes them significantly more sensitive to the disruptive effects of tubulin polymerization inhibitors like this compound. In contrast, the endothelial cells of mature, stable blood vessels are quiescent and have a more stable cytoskeleton, rendering them less susceptible. This compound has been shown to be 80-fold more potent against actively proliferating endothelial cells compared to non-proliferating ones.[2]
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor efficacy in a range of preclinical models. Its potent vascular disrupting effects lead to rapid and extensive tumor necrosis.
| Parameter | Value/Observation | Reference |
| EC50 (Endothelial Cell Capillary Formation) | 1 nmol/L | [2] |
| Selectivity (Activated vs. Quiescent Endothelial Cells) | 80-fold higher potency against activated cells | [2] |
| In Vivo Vascular Disruption | 95% disruption at 1/8th of its No Observed Adverse Event Level (NOAEL) | [2] |
| Tumor Growth Inhibition (TGI) in MC38 colorectal model (combination with anti-PD-1) | 97% TGI | [8] |
| Tumor Growth Inhibition (TGI) in CT26 colorectal model (combination with anti-CTLA-4) | 70% TGI | [8] |
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental to confirming the direct inhibitory effect of this compound on tubulin polymerization.
Experimental Workflow Diagram
Caption: Workflow for in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare positive (e.g., nocodazole) and negative (vehicle control) controls.
-
Prepare a polymerization buffer containing GTP (1 mM).
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add varying concentrations of this compound, positive control, and vehicle control to respective wells.
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the IC₅₀ value of this compound by plotting the inhibition of polymerization against the concentration of this compound.
-
RhoA Activation Assay (Pull-down Assay)
This assay is used to determine the level of active, GTP-bound RhoA in endothelial cells following treatment with this compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to near confluence.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a Rho activation assay lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Pull-down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) beads. These beads will specifically bind to the active, GTP-bound form of RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysates to determine the relative level of RhoA activation.
-
Immunofluorescence for Actin Cytoskeleton Visualization
This technique allows for the direct visualization of changes in the actin cytoskeleton in endothelial cells treated with this compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow HUVECs on glass coverslips.
-
Treat the cells with this compound as described for the RhoA activation assay.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS to allow for antibody entry.
-
-
Staining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin), which specifically binds to F-actin.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis:
-
Observe and document the changes in the actin cytoskeleton, such as the formation of stress fibers and cell rounding, in this compound-treated cells compared to controls.
-
Conclusion
This compound represents a significant advancement in the field of vascular-disrupting agents. Its potent and selective mechanism of action, initiated by the inhibition of tubulin polymerization and propagated through the RhoA signaling pathway, leads to the catastrophic collapse of the tumor vasculature. This detailed understanding of its molecular and cellular effects provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced activities of this compound and other next-generation VDAs.
References
- 1. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (this compound), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule depolymerization facilitates contraction of vascular smooth muscle via increased activation of RhoA/Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule depolymerization facilitates contraction of rat aorta via activation of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of cytoskeleton in the regulation of vascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial actin cytoskeleton remodeling during mechanostimulation with fluid shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
BNC105: A Technical Guide to a Novel Tubulin Polymerization Inhibitor and Vascular Disrupting Agent
Introduction: A Paradigm Shift in Anti-Cancer Therapeutics
In the landscape of oncology drug development, the pursuit of agents with selective tumor-targeting capabilities remains a paramount objective. BNC105 has emerged as a significant contender, representing a class of molecules known as Vascular Disrupting Agents (VDAs) with a dual mechanism of action.[1] This technical guide provides an in-depth exploration of this compound, focusing on its core function as a potent tubulin polymerization inhibitor and its profound consequences for the tumor microenvironment. Developed by Bionomics, this compound is a small molecule, specifically a benzofuran, that has demonstrated a superior therapeutic margin in preclinical models compared to other compounds in its class.[2][3] Its unique selectivity for the tumor vasculature presents a compelling strategy for the treatment of solid tumors.[2][4] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the mechanism, experimental evaluation, and clinical potential of this compound.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The fundamental mechanism through which this compound exerts its anti-cancer effects is the inhibition of tubulin polymerization.[5] Tubulin, a dimeric protein composed of α- and β-tubulin subunits, is the building block of microtubules. These dynamic cytoskeletal structures are crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[6][7]
This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6][8] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis in rapidly dividing cells.[9] The efficacy of this compound as a tubulin polymerization inhibitor has been confirmed in vitro, demonstrating a clear dose-dependent inhibition of tubulin assembly.[5]
Below is a diagram illustrating the mechanism of this compound in inhibiting tubulin polymerization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bnc-105 | C20H20O7 | CID 24786555 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into the BNC105 Binding Site on the Tubulin Colchicine Domain: A Technical Guide for Drug Development Professionals
Abstract
BNC105 is a potent vascular disrupting agent (VDA) that has demonstrated significant anti-tumor efficacy in preclinical and clinical studies.[1][2][3][4][5] Its mechanism of action lies in the targeted disruption of the tumor vasculature, leading to extensive necrosis of solid tumors.[1][3][4][5] This is achieved through its interaction with a critical cellular target: the colchicine binding site on β-tubulin. This in-depth technical guide provides a comprehensive overview of the this compound binding site, the molecular interactions governing this binding, and the experimental methodologies employed to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-cancer therapeutics targeting the tubulin cytoskeleton.
Introduction: this compound - A Clinically Investigated Vascular Disrupting Agent
This compound, developed by Bionomics, is a tubulin polymerization inhibitor that functions as a vascular disrupting agent.[2][3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs like this compound target and destroy the established vasculature of solid tumors.[5] This leads to a rapid shutdown of blood supply, depriving the tumor of essential oxygen and nutrients and resulting in widespread tumor cell death.[2] this compound has shown a greater therapeutic window compared to other VDAs, such as combretastatin A4 (CA4), exhibiting high potency against actively proliferating endothelial cells while sparing quiescent endothelium.[3][4] The prodrug form, BNC105P, is rapidly converted to the active this compound in plasma, allowing for intravenous administration.[6][7][8] Clinical trials have evaluated this compound as both a monotherapy and in combination with other anti-cancer agents for various solid tumors, including renal cell carcinoma and mesothelioma.[2][9][10]
The Molecular Target: The Tubulin Colchicine Domain
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the eukaryotic cytoskeleton. Their roles are critical in a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is a key feature that allows for their rapid reorganization, a process that is fundamental for the formation of the mitotic spindle during cell division. This makes tubulin a prime target for the development of anti-cancer drugs.
The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key regulatory site for microtubule dynamics.[11][12] Inhibitors that bind to this site, known as colchicine binding site inhibitors (CBSIs), prevent the polymerization of tubulin into microtubules.[6][11] This disruption of microtubule formation leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells. The colchicine binding site is a pocket primarily within the β-tubulin subunit, and its occupancy by a ligand induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule.[11]
This compound's Interaction with the Colchicine Binding Site
This compound exerts its potent anti-tubulin activity by binding to the colchicine site on β-tubulin.[13] While the precise crystal structure of the this compound-tubulin complex is not publicly available, extensive research on other CBSIs and computational modeling provide significant insights into the likely molecular interactions. The binding of this compound to this site is thought to be driven by a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues within the binding pocket.
Key features of the colchicine binding site that are likely to interact with this compound include:
-
A trimethoxyphenyl (TMP) binding region: Many potent CBSIs possess a TMP moiety that occupies a hydrophobic pocket.
-
A flexible loop region (T7 loop): This loop can adopt different conformations to accommodate various ligands.
-
Hydrogen bond donors and acceptors: Residues such as Cysβ241, Leuβ242, and others in the vicinity provide opportunities for hydrogen bonding.
The high affinity and selectivity of this compound for the colchicine site are critical for its potent vascular disrupting and anti-proliferative effects.
Experimental Characterization of the this compound-Tubulin Interaction
A multi-faceted experimental approach is necessary to fully characterize the binding of this compound to the tubulin colchicine domain. These assays provide quantitative data on binding affinity, inhibitory activity, and the cellular consequences of this interaction.
In Vitro Tubulin Polymerization Assays
The direct effect of this compound on microtubule formation is assessed using in vitro tubulin polymerization assays. These assays monitor the polymerization of purified tubulin into microtubules in the presence and absence of the inhibitor.
Table 1: Key Parameters from In Vitro Tubulin Polymerization Assays
| Parameter | Description | Typical Value for Potent CBSIs |
| IC50 | The concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50%. | Low micromolar to nanomolar range |
| Maximum Inhibition | The maximal percentage of polymerization inhibition achieved at saturating concentrations of the inhibitor. | > 90% |
Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay
This protocol outlines a standard method for measuring tubulin polymerization by monitoring the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Preparation of Test Compound: Prepare a series of dilutions of this compound in the reaction buffer. Include a vehicle control (e.g., DMSO).
-
Assay Setup: In a pre-chilled 96-well plate, add the test compound dilutions and tubulin solution.
-
Initiation of Polymerization: To initiate polymerization, add GTP to a final concentration of 1 mM and immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization can be calculated from the linear phase of the curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15]
Competitive Binding Assays
Competitive binding assays are employed to confirm that this compound binds to the colchicine site. These assays measure the ability of this compound to displace a radiolabeled or fluorescently tagged ligand known to bind to the colchicine site.
Experimental Protocol: [³H]Colchicine Binding Assay
This protocol describes a classic method to determine the binding affinity of a test compound to the colchicine site.
Materials:
-
Purified tubulin
-
[³H]Colchicine (radiolabeled colchicine)
-
Unlabeled colchicine (for determining non-specific binding)
-
This compound (or other test compound)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Incubation: Incubate purified tubulin with a fixed concentration of [³H]colchicine and varying concentrations of this compound in a suitable buffer. Include control tubes with [³H]colchicine alone (total binding) and with a high concentration of unlabeled colchicine (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation, separate the tubulin-bound [³H]colchicine from the unbound ligand by rapid filtration through glass fiber filters. The protein and bound ligand are retained on the filter.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of this compound can be calculated using the Cheng-Prusoff equation.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of this compound on the microtubule network in a cellular context and for determining its anti-proliferative activity.
Table 2: Common Cell-Based Assays for Characterizing this compound
| Assay | Purpose | Key Readouts |
| Immunofluorescence Microscopy | To visualize the effects of this compound on the microtubule cytoskeleton. | Disruption of the microtubule network, formation of aberrant mitotic spindles. |
| Cell Cycle Analysis | To determine the effect of this compound on cell cycle progression. | Accumulation of cells in the G2/M phase of the cell cycle. |
| Anti-proliferative/Cytotoxicity Assays | To measure the potency of this compound in inhibiting cancer cell growth. | IC50 or GI50 values. |
Experimental Protocol: Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of microtubule disruption in cells treated with this compound.[14]
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231) cultured on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified period. Include a vehicle-treated control.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by the fluorophore-conjugated secondary antibody.
-
Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope. Compare the microtubule morphology in treated cells to that of control cells.
Structural Insights and Molecular Modeling
Conclusion and Future Directions
This compound represents a significant advancement in the development of vascular disrupting agents. Its potent and selective inhibition of tubulin polymerization through binding to the colchicine site provides a powerful mechanism for inducing tumor necrosis. The experimental methodologies detailed in this guide are essential for the continued investigation of this compound and the discovery of next-generation colchicine binding site inhibitors. Future research should focus on obtaining a high-resolution crystal structure of the this compound-tubulin complex to definitively elucidate the molecular interactions. This structural information will be invaluable for structure-based drug design efforts aimed at developing even more effective and safer anti-cancer therapeutics targeting the tubulin cytoskeleton.
References
- 1. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bionomics this compound cancer clinical trials reach key milestones - Clinical program to be expanded [bionity.com]
- 10. | BioWorld [bioworld.com]
- 11. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational investigation of tubulin mutations effect on colchicine binding site - Webthesis [webthesis.biblio.polito.it]
- 17. Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Predictive in Silico Cytotoxic Activity Model to Predict the Cytotoxicity of a Diverse Set of Colchicine Binding Site Inhibitors [accscience.com]
- 19. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The 4 A X-ray structure of a tubulin:stathmin-like domain complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of BNC105 in Cancer Models
This guide provides an in-depth technical overview of the preclinical studies of BNC105, a novel vascular disrupting agent (VDA) with a dual mechanism of action. Designed for researchers, scientists, and drug development professionals, this document details the core methodologies and scientific rationale behind the evaluation of this compound in various cancer models, offering insights into its mechanism of action, single-agent efficacy, and potential in combination therapies.
Introduction: The Rationale for Targeting Tumor Vasculature with this compound
Solid tumors, to grow beyond a few millimeters, necessitate the formation of a dedicated blood supply through a process known as angiogenesis. This neovasculature is often chaotic, immature, and distinct from healthy blood vessels, presenting a unique therapeutic target. Vascular Disrupting Agents (VDAs) exploit these differences by selectively targeting and destroying the established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent hypoxia, and extensive tumor necrosis.[1][2]
This compound is a tubulin polymerization inhibitor that has demonstrated significant potential as a VDA.[1][3] It acts by binding to tubulin, preventing the formation of microtubules, which are essential for maintaining the structural integrity of endothelial cells. This disruption leads to a cascade of events culminating in the collapse of the tumor's blood supply. A key advantage of this compound is its wider therapeutic window compared to other VDAs like combretastatin A4 (CA4), offering a more favorable safety profile.[3] Furthermore, this compound exhibits a "lock-in" effect, where it is retained at high concentrations within the tumor mass long after being cleared from other tissues, enhancing its therapeutic efficacy.[3][4]
This guide will delve into the preclinical experimental framework used to characterize the anticancer effects of this compound, from its fundamental mechanism of action to its application in complex in vivo cancer models and combination therapies.
Mechanism of Action: Unraveling the Dual Functionality of this compound
This compound exerts its anticancer effects through a dual mechanism: potent vascular disruption and direct cytotoxic activity against proliferating cancer cells.[5][6]
Vascular Disruption: A Targeted Attack on Tumor Blood Supply
The primary mechanism of this compound is the selective disruption of tumor vasculature.[3][7] It achieves this by inhibiting tubulin polymerization, which is critical for the dynamic instability of microtubules in endothelial cells. This leads to cytoskeletal collapse, cell rounding, and increased vascular permeability, ultimately causing a shutdown of blood flow within the tumor. This selectivity for tumor vasculature is attributed to the higher proliferation rate and dependence on a dynamic cytoskeleton of tumor endothelial cells compared to those in mature, quiescent vessels.[2]
The downstream effects of vascular disruption are profound. The acute reduction in blood flow leads to severe tumor hypoxia and nutrient deprivation, resulting in widespread tumor necrosis.[7] This rapid onset of action is a hallmark of VDAs and offers a distinct therapeutic strategy compared to anti-angiogenic agents that primarily inhibit the formation of new blood vessels.
Signaling Pathway of this compound-Induced Vascular Disruption
Caption: this compound's mechanism as a vascular disrupting agent.
Direct Cytotoxicity: Inhibiting Cancer Cell Proliferation
In addition to its vascular-targeting effects, this compound also exhibits direct cytotoxic activity by inhibiting the proliferation of cancer cells.[6] By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[6] This dual-action provides a comprehensive antitumor effect, targeting both the tumor's support structure and the cancer cells themselves.
In Vitro Evaluation: Foundational Assays for Characterizing this compound
A series of in vitro assays are fundamental to understanding the molecular and cellular effects of this compound before advancing to more complex in vivo models.
Tubulin Polymerization Assay
This biochemical assay directly assesses the ability of this compound to inhibit the formation of microtubules from purified tubulin.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare a serial dilution of this compound.
-
Assay Setup: In a 96-well plate, add the reconstituted tubulin to each well. Add varying concentrations of this compound or a vehicle control.
-
Initiation and Measurement: Initiate polymerization by warming the plate to 37°C. Measure the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine the inhibitory effect.
Endothelial Cell Proliferation Assay
This assay quantifies the cytotoxic effect of this compound on endothelial cells, which are the primary target of its vascular-disrupting activity.
Experimental Protocol: Endothelial Cell Proliferation Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or SRB assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.
Capillary Tube Formation Assay
This assay mimics the process of angiogenesis in vitro and is crucial for evaluating the anti-angiogenic potential of this compound.
Experimental Protocol: Capillary Tube Formation Assay
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the matrix-coated wells in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plate for several hours (e.g., 6-18 hours) to allow for the formation of capillary-like structures.
-
Imaging and Quantification: Visualize the tube formation using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow: In Vitro Assays for this compound
Caption: Workflow for the in vitro characterization of this compound.
In Vivo Efficacy: Assessing Antitumor Activity in Preclinical Cancer Models
In vivo studies are essential to evaluate the therapeutic efficacy and safety of this compound in a physiological context. Various cancer models are employed to assess its activity against different tumor types.
Xenograft Models
Human cancer cell lines are implanted into immunocompromised mice to establish tumors. These models are widely used to evaluate the single-agent antitumor activity of this compound.
Experimental Protocol: Subcutaneous Xenograft Model (e.g., MDA-MB-231 Breast Cancer)
-
Cell Culture and Preparation: Culture MDA-MB-231 human breast cancer cells. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to enhance tumor take.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (often as its water-soluble prodrug, BNC105P) intravenously at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI).
Orthotopic Models
To better recapitulate the tumor microenvironment, cancer cells are implanted into the corresponding organ of origin. This is particularly relevant for studying metastasis.
Experimental Protocol: Orthotopic Renal Cancer Model (e.g., RENCA)
-
Cell Culture: Culture the murine renal adenocarcinoma cell line, RENCA.
-
Surgical Implantation: Surgically implant RENCA cells under the kidney capsule of syngeneic mice (e.g., BALB/c).
-
Treatment and Monitoring: Once tumors are established, treat the mice with this compound. Monitor primary tumor growth and the development of metastases (e.g., in the lungs) using imaging techniques or histological analysis.[5]
-
Survival Analysis: Monitor the overall survival of the mice in the treatment and control groups.
Assessment of Vascular Disruption In Vivo
Histological and imaging techniques are used to quantify the extent of vascular shutdown induced by this compound.
Experimental Protocol: Hoechst 33342 Perfusion Assay
-
Drug Treatment: Treat tumor-bearing mice with this compound.
-
Dye Injection: At a specific time point after this compound administration, intravenously inject the fluorescent dye Hoechst 33342. This dye stains the nuclei of cells in proximity to functional blood vessels.
-
Tumor Excision and Sectioning: Shortly after dye injection, excise the tumors and freeze them. Prepare frozen sections for microscopic analysis.
-
Fluorescence Microscopy: Visualize the perfused blood vessels under a fluorescence microscope.
-
Quantification: Quantify the percentage of functional vasculature by measuring the area of Hoechst 33342 fluorescence relative to the total tumor area.
| Cancer Model | Cell Line | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 | Significant tumor growth inhibition as a single agent.[1] | [1] |
| Renal Cancer | Caki-1, RENCA | Disruption of blood flow in primary tumors and metastatic lesions.[5] | [5] |
| Lung Cancer | Calu 6 | Complete tumor vascular disruption at doses ≥10 mg/kg.[1] | [1] |
| Colon Cancer | Colo 205 | Potent vascular disruption and tumor necrosis.[1] | [1] |
| Prostate Cancer | DU145 | Significant antitumor efficacy in xenograft models.[1] | [1] |
Combination Therapies: Enhancing the Efficacy of this compound
While this compound demonstrates significant single-agent activity, combination therapies are being explored to overcome potential resistance mechanisms and enhance its therapeutic effect.
Combination with Anti-Angiogenic Agents
This compound-induced hypoxia can lead to the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), which can promote tumor revascularization and regrowth.[7] Combining this compound with VEGF inhibitors (e.g., bevacizumab) or mTOR inhibitors (e.g., everolimus), which can also suppress VEGF production, has shown synergistic effects in preclinical models.[7]
Preclinical Findings: this compound in Combination with Everolimus
In renal and breast cancer models, the combination of this compound and everolimus resulted in increased tumor growth inhibition compared to either agent alone.[7] This is attributed to the dual targeting of the established vasculature by this compound and the inhibition of the mTOR signaling pathway, which is involved in cell growth, proliferation, and angiogenesis, by everolimus.[7]
Combination with Immune Checkpoint Inhibitors
The extensive necrosis induced by this compound can lead to the release of tumor antigens, potentially stimulating an antitumor immune response.[6] This provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, which can unleash the immune system to attack cancer cells.
Preclinical Findings: this compound in Combination with Anti-PD-1/Anti-CTLA-4
In syngeneic colorectal cancer models (MC38 and CT26), the combination of this compound with anti-PD-1 or anti-CTLA-4 antibodies resulted in synergistic tumor growth inhibition.[6][8] For instance, in the MC38 model, the combination with an anti-PD-1 antibody led to 97% tumor growth inhibition, compared to 40% with this compound alone and 74% with the anti-PD-1 antibody alone.[6][8] This suggests that this compound can create a more immunogenic tumor microenvironment, thereby enhancing the efficacy of immunotherapy.
Conclusion and Future Directions
The preclinical studies of this compound have robustly demonstrated its potential as a potent anticancer agent with a dual mechanism of action. Its ability to selectively disrupt tumor vasculature and directly inhibit cancer cell proliferation has been validated across a range of in vitro and in vivo cancer models. Furthermore, the promising synergistic effects observed when this compound is combined with targeted therapies and immunotherapies highlight its potential to be a valuable component of multifaceted cancer treatment regimens.
Future preclinical research will likely focus on further elucidating the molecular mechanisms underlying the synergy with other agents, identifying predictive biomarkers to select patients most likely to respond to this compound-based therapies, and exploring novel combination strategies to further enhance its therapeutic index. The comprehensive preclinical data generated to date provide a strong foundation for the continued clinical development of this compound as a novel and effective cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. A phase I/II trial of BNC105P with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 5. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I/II Trial of BNC105P with Everolimus in Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Challenge of Tumor Vasculature
An In-Depth Technical Guide to the Discovery and Development of BNC105
Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply, a process known as angiogenesis. This reliance on a vascular network presents a compelling therapeutic target. Vascular Disrupting Agents (VDAs) represent a distinct class of anticancer drugs that, unlike anti-angiogenics which prevent the formation of new vessels, attack the established, albeit chaotic and immature, vasculature within a tumor.[1] By causing a rapid shutdown of blood flow, VDAs induce extensive tumor cell death (necrosis) by starving the tumor of oxygen and nutrients.[2][3]
However, early VDAs, many of which are tubulin-targeting agents, have been hampered by a narrow therapeutic margin, where the doses required for efficacy are close to those causing significant cardiovascular toxicity.[4][5] This challenge underscored the need for a new generation of VDAs with greater selectivity for tumor endothelium over healthy vasculature. This guide details the discovery and development of this compound, a novel VDA designed to meet this need, from its rational discovery through a comprehensive preclinical and clinical evaluation.
Part 1: Discovery of a Highly Selective Vascular Disrupting Agent
The discovery of this compound was not serendipitous but the result of a deliberate and innovative screening strategy. The core challenge was to identify a compound that could differentiate between the endothelial cells of tumor neovasculature and those of stable, normal blood vessels.
A Novel Screening Paradigm
Researchers at Bionomics Ltd. employed an in vitro screening approach that exploited the distinct physiological states of these two endothelial cell populations.[4] Tumor endothelial cells are in a constant state of activation and proliferation, stimulated by a milieu of growth factors.[2] In contrast, endothelial cells in healthy tissues are largely quiescent. The screening process was designed to identify compounds with significantly higher potency against actively proliferating or angiogenic endothelial cells compared to their non-proliferating counterparts. This effort yielded 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, designated this compound.[6]
The Prodrug Strategy: BNC105P
While potent, this compound exhibited poor aqueous solubility, posing a significant challenge for intravenous formulation. To overcome this, a phosphate ester prodrug, BNC105P (the disodium phosphate ester of this compound), was developed.[5][6] This modification rendered the compound highly water-soluble. Following administration, BNC105P is rapidly and efficiently converted in vivo by endogenous phosphatases to the active this compound molecule, ensuring targeted delivery of the cytotoxic agent.[7][8]
Part 2: A Dual Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism, acting as both a potent inhibitor of tubulin polymerization and a highly selective VDA.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cellular cytoskeleton, crucial for maintaining cell shape, migration, and mitosis.[9][10] They are dynamic polymers of α- and β-tubulin heterodimers. This compound functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[5][11] This binding prevents the assembly of tubulin monomers into microtubules, leading to the rapid disassembly of the microtubule network.
Selective Vascular Disruption
The primary therapeutic action of this compound stems from its profound and selective effect on the endothelial cells lining tumor blood vessels. The disruption of the microtubule cytoskeleton in these cells causes them to undergo a rapid change in morphology, retracting and losing their flattened shape.[2] This leads to a breach in the integrity of the vessel lining, causing the blood vessel to collapse, become occluded, and ultimately shut down blood flow. This process initiates a cascade of events within the tumor, including severe hypoxia and widespread necrosis, leading to a reduction in tumor volume.[1][12] The remarkable selectivity of this compound for tumor vasculature is the cornerstone of its improved therapeutic window compared to earlier VDAs.[2][4]
Caption: this compound Mechanism of Action.
Part 3: Comprehensive Preclinical Validation
Extensive preclinical studies were conducted to validate the potency, selectivity, and safety of this compound, providing a robust foundation for its progression into clinical trials.
In Vitro Potency and Selectivity
Initial in vitro experiments confirmed the hypothesis of this compound's selectivity. The compound demonstrated significantly greater potency against endothelial cells that were actively proliferating or engaged in forming capillary-like structures, mimicking the tumor environment.[2]
| Cell State | This compound Potency (Relative) | Reference Compound (CA4) |
| Actively Proliferating Endothelial Cells | 80-100x | No significant selectivity |
| Non-proliferating Endothelial Cells | 1x | No significant selectivity |
| Table 1: In Vitro Selectivity of this compound. Data synthesized from published reports.[2][4] |
In Vivo Efficacy and Superior Therapeutic Margin
In vivo studies using xenograft models of human cancers (including breast, colon, lung, and renal) confirmed the potent vascular-disrupting effects of this compound.[4][5][13]
-
Vascular Disruption: A single intravenous dose of 10 mg/kg BNC105P was shown to disrupt over 95% of the tumor vasculature.[4]
-
Antitumor Activity: Repeated dosing regimens resulted in substantial tumor growth inhibition (up to 75%) and, in some models, significant tumor regression (52%).[4] Notably, 20% of treated animals experienced complete tumor clearance.[2]
-
Therapeutic Window: The key differentiator for this compound was its wide therapeutic margin. It achieved 95% vascular disruption at just one-eighth of its No Observed Adverse Event Level (NOAEL). In contrast, the benchmark VDA, Combretastatin A4 (CA4), produced 90% vascular disruption at its full NOAEL, highlighting the superior safety profile of this compound.[2][5]
-
Pharmacokinetics: Tissue distribution analysis revealed that while this compound is cleared from most normal tissues within 24 hours, it is retained at high concentrations within the solid tumor mass, further enhancing its therapeutic effect.[2]
| Parameter | BNC105P | Reference |
| Dose for >95% Vascular Disruption | 10 mg/kg (single i.v. dose) | [4] |
| Tumor Growth Inhibition | Up to 75% with repeat dosing | [4] |
| Tumor Regression | 52% with 40 mg/kg repeat dosing | [4] |
| Therapeutic Margin | 95% vascular disruption at 1/8 NOAEL | [2][5] |
| Table 2: Summary of In Vivo Preclinical Efficacy of BNC105P. |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a standard method to validate the tubulin polymerization inhibitory activity of a compound like this compound.[5]
-
Reagents & Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) stock solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound) and positive control (e.g., CA4) dissolved in DMSO
-
96-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of ~3 mg/mL.
-
Prepare serial dilutions of this compound, CA4, and a DMSO vehicle control.
-
In a 96-well plate, add the test compounds and controls.
-
Add the tubulin solution and the fluorescent reporter to each well.
-
Incubate the plate at 37°C to allow for tubulin polymerization.
-
Initiate the polymerization reaction by adding GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
The rate of polymerization is determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).
-
Part 4: The Rationale for Combination Therapy
The potent induction of hypoxia by this compound, while therapeutically beneficial, also triggers adaptive survival pathways in tumor cells at the viable rim of the tumor.[1][12] This biological response provided a strong scientific rationale for exploring combination therapies.
The Hypoxia-Inducible Factor 1-alpha (HIF-1α) Axis
This compound-induced hypoxia leads to the stabilization and upregulation of HIF-1α.[12] HIF-1α is a master transcription factor that activates a host of genes enabling tumor cells to adapt to low-oxygen conditions. This includes the upregulation of Vascular Endothelial Growth Factor (VEGF), which promotes vascular recovery, and the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway, which is involved in protein synthesis and cell survival.[1][12][13] This adaptive response can lead to tumor recovery and regrowth following VDA treatment.
Caption: this compound-Induced Hypoxia Signaling Cascade.
Preclinical Synergy
Based on this understanding, preclinical studies evaluated this compound in combination with agents targeting these escape pathways.
-
Combination with VEGF Inhibitors: Co-administration of this compound with bevacizumab (an anti-VEGF antibody) or pazopanib (a VEGF receptor inhibitor) hindered tumor vascular recovery and led to greater tumor growth inhibition and increased survival in breast and renal cancer models.[12]
-
Combination with mTOR Inhibitors: Combining this compound with the mTOR inhibitor everolimus also resulted in enhanced tumor growth inhibition.[12]
-
Combination with Immunotherapy: Later preclinical work showed that the necrosis induced by this compound could lead to an efflux of tumor antigens, enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies.[14]
Part 5: The Clinical Development Journey
The promising preclinical data package supported the advancement of BNC105P into clinical trials for various solid tumors.
Caption: this compound Development Workflow.
Phase I: First-in-Human Evaluation
A Phase I trial was conducted in 21 patients with advanced solid tumors to determine the safety, recommended Phase II dose (RP2D), pharmacokinetics (PK), and pharmacodynamics (PD) of BNC105P.[7][8]
-
Key Findings:
-
Safety and Dose: The drug was well-tolerated, and the RP2D was established as 16 mg/m² administered as a 10-minute infusion on days 1 and 8 of a 21-day cycle.[7]
-
Pharmacokinetics: The prodrug BNC105P was rapidly converted to active this compound (half-life of 0.13 hours). This compound itself had a half-life of 0.57 hours.[7][8]
-
Pharmacodynamics: On-target activity was confirmed by a dose-dependent reduction in polymerized tubulin in peripheral blood mononuclear cells (PBMCs). Furthermore, Dynamic Contrast-Enhanced MRI (DCE-MRI) showed evidence of reduced blood flow in tumor lesions in several patients.[7][8]
-
Phase II: Efficacy in Specific Cancers
BNC105P was advanced into Phase II trials, primarily focusing on malignant mesothelioma and metastatic renal cell carcinoma (mRCC).
-
Malignant Mesothelioma: A single-arm Phase II trial enrolled 30 patients who had progressed after first-line chemotherapy.[15] The trial demonstrated that this compound was well-tolerated at the RP2D. While only one patient showed an objective response, 13 patients achieved stable disease, indicating potential clinical activity.[15]
-
Metastatic Renal Cell Carcinoma (DISRUPTOR-1 Trial): This was a randomized, multi-center Phase II trial evaluating BNC105P in combination with everolimus versus everolimus alone in 139 patients with mRCC who had progressed on prior therapy.[16][17]
-
Primary Endpoint: The trial did not meet its primary endpoint of improving the 6-month progression-free survival (PFS) rate in the overall patient population (33.8% for the combination vs. 30.3% for everolimus alone).[16]
-
Subgroup Analysis: Exploratory analyses suggested potential clinical benefit in specific patient subgroups, including those with liver metastases or who had a previous nephrectomy.[17]
-
Safety: The combination of BNC105P and everolimus was deemed safe and well-tolerated, with no pharmacokinetic interaction between the two drugs.[15][16]
-
| Trial | Indication | Design | Key Outcome | Reference |
| Phase I | Advanced Solid Tumors | Dose-escalation | RP2D: 16 mg/m²; well-tolerated; confirmed on-target PK/PD effects | [7][8] |
| Phase II | Mesothelioma | Single-arm | Well-tolerated; 1 objective response, 13 stable disease | [15] |
| Phase II (DISRUPTOR-1) | Renal Cell Carcinoma | Randomized vs. Everolimus | Did not meet primary PFS endpoint; potential benefit in subgroups | [16][17] |
| Table 3: Summary of Key Clinical Trial Results for BNC105P. |
Biomarker Identification
A composite analysis of data from the renal, mesothelioma, and ovarian cancer trials identified a panel of biomarkers (including ferritin, IL-8, IL-16, MCP-1, MMP-9, and TNFR2) that consistently changed following this compound administration.[18] Crucially, changes in these biomarkers were found to correlate with progression-free survival, suggesting they could potentially be used to identify patients most likely to benefit from this compound treatment in future studies.[18]
Conclusion and Future Perspectives
The development of this compound represents a significant effort in advancing the field of vascular disruption for cancer therapy. Through a rational discovery process, this compound was identified as a potent tubulin polymerization inhibitor with a unique and highly desirable selectivity for tumor vasculature, affording it a wide therapeutic window in preclinical models.[2][4] Its mechanism of action, leading to acute tumor hypoxia, provided a strong basis for combination therapies that were validated in preclinical settings.[12]
While the Phase II clinical trial results in unselected patient populations were not sufficient to meet primary endpoints, the journey of this compound has provided invaluable insights.[16][17] The identification of responsive patient subgroups and a panel of predictive biomarkers offers a clear path forward.[17][18] Future clinical development will likely focus on biomarker-driven trial designs to enrich for patient populations most likely to respond. Furthermore, the potent synergy demonstrated with immune checkpoint inhibitors in preclinical models suggests a promising, yet-to-be-explored, avenue for this compound in the era of immuno-oncology.[14] The story of this compound underscores the complexity of cancer therapy and highlights the critical importance of integrating mechanistic understanding with intelligent clinical trial design.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (this compound), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biospectrumasia.com [biospectrumasia.com]
- 16. A phase I/II trial of BNC105P with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. firstwordpharma.com [firstwordpharma.com]
An In-Depth Technical Guide to BNC105P: From Prodrug Conversion to Dual-Action Anti-Cancer Activity
A Senior Application Scientist's Synthesis of Preclinical and Clinical Insights
Introduction: A Dual-Pronged Attack on Solid Tumors
In the landscape of oncology drug development, agents that can selectively target the tumor and its supporting microenvironment represent a significant leap forward. BNC105 is a novel small molecule that embodies this dual-action paradigm. It functions as a potent Vascular Disrupting Agent (VDA), selectively shutting down the blood supply to solid tumors, and as a direct cytotoxic agent by inhibiting tubulin polymerization within cancer cells.[1][2] This dual mechanism offers a powerful strategy to induce extensive tumor necrosis and control proliferation.[1][3]
To enhance its therapeutic index and optimize its pharmacokinetic profile, this compound was formulated as a water-soluble prodrug, BNC105P (disodium phosphate ester of this compound).[4][5] This technical guide provides an in-depth exploration of the conversion of BNC105P to its active form, this compound, its multifaceted mechanism of action, and a summary of its preclinical and clinical evaluation. We will also delve into detailed experimental protocols for researchers seeking to evaluate this compound or similar agents in a laboratory setting.
Pharmacokinetics and Prodrug Conversion: Rapid Activation for Targeted Delivery
The rationale behind the development of BNC105P is to provide a more soluble and administrable form of the active compound, this compound.[4] Once administered intravenously, BNC105P undergoes rapid conversion to this compound.[6]
A first-in-human Phase I clinical trial demonstrated that BNC105P is rapidly converted to this compound, with a mean half-life of approximately 0.13 hours (about 8 minutes) for the prodrug.[4][7] The active drug, this compound, reaches its maximum plasma concentration at the end of the infusion and has a slightly longer half-life of around 0.57 hours.[4][8] This rapid conversion ensures that the active, more lipophilic compound is quickly available to exert its effects within the tumor microenvironment.
Caption: this compound-induced vascular disruption pathway.
Direct Anti-proliferative Effects: Halting Cancer Cell Division
In addition to its vascular-disrupting properties, this compound also has a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division. [1][9]This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. [10]This direct anti-proliferative activity is a significant advantage, as it targets the cancer cells that may survive the initial vascular collapse, particularly those at the tumor rim which may have access to the normal vasculature. [3]
Preclinical and Clinical Efficacy: A Summary of Key Findings
The anti-tumor activity of BNC105P has been evaluated in a range of preclinical models and clinical trials.
Preclinical Data
In preclinical xenograft models, BNC105P has demonstrated significant anti-tumor efficacy, causing substantial tumor vascular disruption and leading to tumor regressions, with some cases showing complete tumor clearance. [2][11]The minimum dose of BNC105P causing maximum vascular disruption (>95%) in preclinical models is 10 mg/kg. [3]
Clinical Data
A first-in-human Phase I trial of BNC105P administered as a 10-minute infusion on days 1 and 8 of a 21-day cycle established a recommended Phase II dose of 16 mg/m². [4][7]The treatment was well-tolerated, and pharmacodynamic assessments using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) confirmed changes in tumor blood flow consistent with its mechanism of action. [4][7]Phase II studies have been conducted in various cancers, including renal cell carcinoma and mesothelioma. [4][12]
| Parameter | Value | Source |
|---|---|---|
| BNC105P Half-life (human) | ~0.13 hours | [4][7][8] |
| This compound Half-life (human) | ~0.57 hours | [4][7][8] |
| Recommended Phase II Dose | 16 mg/m² | [4][7] |
| Preclinical Max. Vascular Disruption | >95% at 10 mg/kg | [3]|
Impact on Tumor Microenvironment and Combination Therapies
The profound hypoxia induced by this compound-mediated vascular disruption significantly alters the tumor microenvironment. [3]This leads to the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and downstream signaling pathways, including the VEGF signaling axis. [13]While this can be a mechanism of tumor recovery, it also presents an opportunity for combination therapies. [3][13] Preclinical studies have shown that combining this compound with agents targeting the VEGF pathway (e.g., bevacizumab, pazopanib) or the mTOR pathway (e.g., everolimus) can lead to enhanced tumor growth inhibition and improved survival. [13][14]Furthermore, the tumor necrosis and antigen release caused by this compound may create a more immunogenic environment, suggesting a synergistic potential with immune checkpoint inhibitors. [9][10]Preclinical data has shown strong synergy when this compound is combined with anti-PD-1 and anti-CTLA-4 antibodies. [9][10] The diagram below illustrates the rationale for combining this compound with an mTOR inhibitor like everolimus.
Caption: Rationale for this compound and Everolimus combination.
Experimental Protocols
For researchers investigating BNC105P or similar compounds, the following are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the direct anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [15]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) * Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment. [16]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible. [16]5. Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [16]6. Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. 7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence reporter) [17][18]* General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) [19]* this compound stock solution
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls [19]* 96-well, clear-bottom, black plate
-
Temperature-controlled microplate reader capable of fluorescence reading
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer, according to the kit manufacturer's instructions. [17]2. Compound Addition: In a pre-warmed 96-well plate, add a small volume (e.g., 5 µL) of the 10x test compound (this compound), controls, or vehicle to the appropriate wells. [17]3. Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well (e.g., 45 µL for a final volume of 50 µL). [17]4. Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. [19]5. Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization to the controls.
In Vivo Tumor Model and Assessment of Vascular Disruption (DCE-MRI)
This section outlines the general principles for assessing the vascular-disrupting effects of BNC105P in a preclinical tumor model using DCE-MRI.
Experimental Workflow:
-
Tumor Model Establishment: Establish tumors in immunocompromised mice by subcutaneously or orthotopically implanting human cancer cells.
-
Baseline Imaging: Once tumors reach a predetermined size, perform a baseline DCE-MRI scan to assess the initial tumor vascularity.
-
BNC105P Administration: Administer BNC105P intravenously at the desired dose.
-
Post-Treatment Imaging: Perform follow-up DCE-MRI scans at various time points after BNC105P administration (e.g., 1, 6, and 24 hours) to monitor changes in tumor vascular perfusion and permeability. [20] DCE-MRI Protocol Outline:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it in the MRI scanner. A tail-vein catheter is inserted for the administration of the contrast agent. [21][22]2. T1 Mapping: Acquire pre-contrast T1 maps of the tumor. [21]3. Dynamic Scanning: Begin a series of rapid T1-weighted image acquisitions.
-
Contrast Agent Injection: After a few baseline scans, inject a gadolinium-based contrast agent as a bolus through the tail-vein catheter. [21]5. Continued Acquisition: Continue the rapid image acquisition to capture the wash-in and wash-out of the contrast agent from the tumor.
-
Data Analysis: Analyze the dynamic signal intensity changes in the tumor to calculate pharmacokinetic parameters such as Ktrans (volume transfer constant, reflecting vessel permeability) and vp (plasma volume), which provide quantitative measures of vascular function. A decrease in these parameters after treatment indicates vascular disruption. [20] The workflow for assessing vascular disruption in vivo is depicted below.
Caption: In vivo vascular disruption assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bionomics this compound cancer clinical trials reach key milestones - Clinical program to be expanded [bionity.com]
- 13. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I/II trial of BNC105P with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic contrast enhanced‐magnetic resonance fingerprinting (DCE‐MRF): A new quantitative MRI method to reliably assess tumor vascular perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
An In-Depth Technical Guide to the In Vitro Anti-Cancer Activity of BNC105
Introduction: BNC105 - A Dual-Action Agent Targeting Tumor Vasculature and Proliferation
This compound is a novel small molecule therapeutic that has demonstrated significant potential in oncology research and development. It functions primarily as a potent tubulin polymerization inhibitor, a mechanism it shares with other established anti-cancer agents.[1][2][3] However, this compound distinguishes itself through its dual-action profile: direct cytotoxicity against proliferating cancer cells and, more notably, a selective and powerful vascular disrupting activity that targets the blood supply of solid tumors.[4][5][6]
This compound was identified through a strategic screening process designed to find agents with high selectivity for activated endothelial cells, which are characteristic of the tumor neovasculature, over quiescent, non-proliferating endothelial cells found in healthy tissues.[2][7] This selectivity translates into a promising therapeutic window, aiming to overcome the dose-limiting toxicities, particularly cardiovascular, that have constrained the clinical utility of other vascular disrupting agents (VDAs).[1][2][5] This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-cancer effects and details the essential in vitro protocols required to rigorously evaluate its activity.
Part 1: The Core Mechanism of Action
The anti-cancer efficacy of this compound is rooted in its ability to interfere with the fundamental cellular machinery of tubulin and microtubules. This primary action initiates a cascade of downstream events culminating in vascular collapse within tumors and direct cancer cell death.
Primary Target: Inhibition of Tubulin Polymerization
This compound exerts its primary effect by binding to the colchicine-binding site on β-tubulin.[8][9][10] This interaction prevents the polymerization of tubulin dimers into microtubules. Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound effectively halts mitosis, leading to cell cycle arrest and subsequent apoptosis.[1][7]
Vascular Disruption: A Selective Attack on Tumor Blood Supply
The defining feature of this compound is its potent activity as a Vascular Disrupting Agent (VDA).[5][6][11] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs act on the existing tumor vasculature.[12]
-
Selective Potency: this compound is markedly more potent against actively proliferating endothelial cells—such as Human Umbilical Vein Endothelial Cells (HUVECs) engaged in capillary formation—than against quiescent endothelial cells.[2][7] Studies have shown it to be up to 80 times more active against these activated cells.[1][7] This selectivity is crucial, as it allows this compound to preferentially target the chaotic and rapidly growing blood vessels within a tumor while sparing the stable vasculature of normal tissues.[5]
-
Mechanism of Disruption: The disruption of the microtubule network in tumor endothelial cells leads to changes in cell shape and a breakdown of cell-cell junctions. This compromises the structural integrity of the tumor capillaries, causing them to collapse.[12] This vascular shutdown rapidly cuts off the supply of oxygen and nutrients to the tumor core, leading to extensive hypoxia-driven tumor cell necrosis.[2][4][6]
Induction of Apoptosis in Cancer Cells
Beyond its anti-mitotic effects, this compound actively triggers programmed cell death (apoptosis) in cancer cells through specific signaling pathways. This activity is independent of the cell cycle phase.[9]
-
JNK Pathway Activation: Treatment with this compound leads to the activation of c-Jun N-terminal kinase (JNK), a key signaling protein involved in cellular responses to stress.[8][9]
-
Noxa Induction: Activated JNK, in turn, promotes the induction of the pro-apoptotic Bcl-2 family member, Noxa.[8] Noxa's role is to neutralize anti-apoptotic proteins like Mcl-1, thereby liberating pro-apoptotic effector proteins (e.g., Bak, Bax) to initiate the apoptotic cascade.[8][13] This JNK-Noxa axis is a critical driver of this compound-induced apoptosis, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[9][10]
Caption: Mechanism of Action for this compound.
Part 2: In Vitro Experimental Protocols & Data
To characterize the anti-cancer activity of this compound, a series of validated in vitro assays must be performed. The following protocols provide a robust framework for this evaluation.
Direct Cytotoxicity and Proliferation Assays
The foundational step is to determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines. This establishes the compound's potency and provides the half-maximal inhibitory concentration (IC₅₀) values necessary for designing subsequent mechanistic experiments.
Protocol: MTT/XTT or ATP-Based Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast, DU145 prostate, Calu-6 lung) in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.01 nM to 1 µM).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the this compound-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add the viability reagent (e.g., MTT, XTT, or a luminescent ATP-based reagent like CellTiter-Glo®) according to the manufacturer's instructions.[15]
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the this compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Table 1: Representative Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC₅₀ (48h) |
| DU145 | Prostate | <1 nM |
| Calu-6 | Lung | <1 nM |
| MDA-MB-231 | Breast | <1 nM |
| A2780cis | Ovarian (Cisplatin-Resistant) | Potent Activity |
| Various AML Lines | Acute Myeloid Leukemia | 0.2 nM - 1.3 nM |
Source: Data synthesized from MedchemExpress and AACR Journals.[3][10]
Caption: Workflow for Cytotoxicity Assay.
Endothelial Cell Tube Formation Assay
This assay is critical for visually and quantitatively assessing the vascular disruption capability of this compound in vitro. It mimics the process of capillary formation by endothelial cells.
Protocol: In Vitro Angiogenesis Assay
-
Plate Coating: Thaw Matrigel® or a similar basement membrane extract on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial growth medium.
-
Treatment & Seeding: Add this compound at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM) and a vehicle control to the HUVEC suspension.[7] Immediately plate the HUVEC/compound mixture onto the solidified Matrigel (e.g., 1.5 x 10⁴ cells/well).
-
Incubation: Incubate for 6-18 hours to allow for the formation of capillary-like tube networks in the control wells.
-
Imaging: Visualize the networks using a light microscope and capture images. For viability confirmation, a live-cell stain like Calcein AM can be used.[1]
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare treated wells to the vehicle control. A potent VDA like this compound will show significant inhibition of tube formation at low nanomolar concentrations.[7]
Caption: Workflow for Tube Formation Assay.
Cell Cycle Analysis
This assay determines where in the cell cycle this compound causes arrest, which is an expected outcome for a tubulin polymerization inhibitor.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Culture & Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with this compound at concentrations around the IC₅₀ and 10x IC₅₀ for 18-24 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16][17] Expect a significant accumulation of cells in the G2/M phase in this compound-treated samples compared to controls.
Caption: Workflow for Cell Cycle Analysis.
Conclusion
This compound is a potent anti-cancer agent with a compelling dual mechanism of action. Its ability to inhibit tubulin polymerization provides a direct cytotoxic and anti-proliferative effect, while its selective disruption of established tumor vasculature offers a powerful secondary attack vector. The in vitro assays detailed in this guide—cytotoxicity, endothelial tube formation, and cell cycle analysis—form the cornerstone for evaluating the efficacy and mechanism of this compound and similar compounds. Rigorous application of these protocols will enable researchers to generate the high-quality, reproducible data necessary to advance the understanding and potential clinical application of this promising therapeutic candidate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of BNC105 on Microtubule Dynamics
Introduction: Targeting the Cellular Superhighway for Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is integral to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell architecture.[1] The constant polymerization and depolymerization of tubulin heterodimers are critical for these functions, making microtubules a prime target for anticancer therapeutics.[1][2] BNC105 is a novel small molecule inhibitor that has shown significant promise as a vascular disrupting agent (VDA) by targeting the fundamental process of tubulin polymerization.[3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its profound effects on microtubule dynamics, and detailed protocols for its experimental evaluation.
The Core Mechanism: How this compound Dismantles the Microtubule Network
This compound functions as a potent inhibitor of tubulin polymerization.[3][5][6] It exerts its effects by binding to the colchicine-binding site on β-tubulin.[7][8] This binding event induces a conformational change in the tubulin dimer, which prevents its incorporation into the growing microtubule polymer.[1] The consequence is a net depolymerization of the microtubule network, leading to a cascade of downstream cellular effects.[6]
Caption: this compound's mechanism of action on microtubule polymerization.
Cellular Consequences of this compound-Induced Microtubule Disruption
The inhibition of microtubule polymerization by this compound has profound consequences, particularly in rapidly dividing cells such as cancer cells and activated endothelial cells within the tumor vasculature.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, leads to cell cycle arrest in the G2/M phase.[9][10] Prolonged arrest at this checkpoint ultimately triggers apoptosis, or programmed cell death.[11]
-
Selective Vascular Disruption: this compound exhibits a remarkable selectivity, showing significantly higher potency against actively proliferating endothelial cells compared to quiescent ones.[3][12] This leads to the rapid collapse and occlusion of the immature blood vessels characteristic of solid tumors, while leaving the vasculature of normal tissues largely unaffected.[12][13] This targeted disruption of tumor blood flow results in extensive tumor cell necrosis due to hypoxia and nutrient deprivation.[3][13]
Experimental Assessment of this compound's Effects on Microtubule Dynamics
A multi-faceted approach is required to fully characterize the activity of this compound. The following protocols provide a robust framework for the in vitro and cell-based evaluation of this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The increase in fluorescence from a reporter dye that binds to polymerized microtubules is monitored over time.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
Positive control: Paclitaxel (polymerization enhancer)
-
Negative control: Nocodazole (polymerization inhibitor)
-
Pre-warmed (37°C) 96-well, opaque-walled microplate
-
Microplate reader with fluorescence capabilities (Ex/Em ~360/450 nm) and temperature control
Step-by-Step Protocol:
-
Preparation of Tubulin Reaction Mix: On ice, prepare a reaction mix containing purified tubulin at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye. Keep this mix on ice.
-
Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare 10x stocks of the positive and negative controls.
-
Assay Plate Setup: To the pre-warmed 96-well plate, add 5 µL of the diluted this compound, controls, or vehicle (DMSO) to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes.
Cellular Imaging of Microtubule Disruption by Immunofluorescence
This technique allows for the direct visualization of this compound's effects on the microtubule network within cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Sterile glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate to achieve 60-70% confluency at the time of treatment.[11] Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a desired duration (e.g., 4 to 24 hours).[9] Include a vehicle-treated control.
-
Fixation: Gently wash the cells with PBS. Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[9][11] Methanol fixation can sometimes provide a clearer visualization of the microtubule network.[11]
-
Permeabilization (for PFA fixation only): If using PFA, wash with PBS and then incubate with Permeabilization Buffer for 10 minutes.[11]
-
Blocking: Wash with PBS and then incubate with Blocking Buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer and incubate with the cells overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the diluted fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash three times with PBST. Incubate with DAPI solution for 5 minutes. Rinse with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei, ensuring consistent imaging parameters across all samples.
Assessment of Cytotoxicity using the MTS Assay
The MTS assay is a colorimetric method to determine the number of viable cells in a culture by measuring the metabolic activity of mitochondrial dehydrogenases.[3]
Materials:
-
Cancer cell line of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent solution (containing PES)
-
Microplate reader capable of measuring absorbance at 490 nm
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well containing 100 µL of medium.[3]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[3]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
Data Interpretation and Expected Outcomes
The following table summarizes representative quantitative data for this compound, highlighting its potent antiproliferative activity across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| DU145 | Prostate Cancer | <1 |
| Calu-6 | Lung Cancer | <1 |
| MDA-MB-231 | Breast Cancer | <1 |
| A2780cis | Cisplatin-Resistant Ovarian Cancer | Potent Activity |
Data sourced from MedchemExpress.[5]
Caption: A comprehensive experimental workflow for evaluating this compound.
Conclusion
This compound is a potent and selective tubulin polymerization inhibitor with a dual mechanism of action: direct cytotoxicity through cell cycle arrest and a profound vascular disrupting effect on the tumor microenvironment.[3][6] Its high potency and selectivity for the tumor vasculature offer a significant therapeutic window.[3] The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other microtubule-targeting agents.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. maxanim.com [maxanim.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Cellular Pathways Affected by BNC105 Treatment
Introduction: BNC105 - A Strategic Assault on Tumor Vasculature
This compound is a novel small molecule vascular disrupting agent (VDA) that has demonstrated significant potential in oncological applications.[1] Developed by Bionomics, this compound (and its phosphate prodrug, BNC105P) represents a class of compounds designed to selectively target and collapse the established blood vessels within solid tumors.[2][3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs induce a rapid and acute shutdown of existing tumor vasculature, leading to extensive tumor cell necrosis due to hypoxia and nutrient deprivation.[4][5]
The core mechanism of this compound is its function as a potent tubulin polymerization inhibitor.[4][6][7] By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, a process critical for maintaining the structural integrity and function of endothelial cells lining the tumor blood vessels.[8][9] A key characteristic of this compound is its remarkable selectivity and potency against actively proliferating endothelial cells, such as those found in the tumor microenvironment, compared to quiescent endothelial cells in healthy tissues.[4][5][10] This selectivity provides a wider therapeutic window than earlier generation VDAs, such as combretastatin A4 (CA4).[4][5]
This technical guide provides an in-depth exploration of the cellular and molecular pathways affected by this compound. We will dissect its primary mechanism of action on the endothelial cytoskeleton, trace the downstream consequences leading to vascular collapse and tumor necrosis, and provide validated experimental protocols for researchers to investigate these effects in their own laboratories.
Part 1: The Primary Molecular Target: Disruption of Endothelial Tubulin Dynamics
The efficacy of this compound originates from its direct interaction with the microtubule cytoskeleton, a fundamental component of all eukaryotic cells. In the context of tumor vasculature, the endothelial cell cytoskeleton is paramount for maintaining cell shape, adhesion, and vessel integrity.
Causality of the Mechanism
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for a multitude of cellular functions.[11] In endothelial cells, they provide structural support, regulate cell shape, and are crucial for mitotic spindle formation during cell division. This compound exerts its effect by binding to the colchicine-binding site of β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[8] This inhibition of microtubule assembly leads to a net depolymerization, causing a catastrophic failure of the endothelial cell's internal scaffolding. The result is a rapid change in cell morphology, where the endothelial cells round up, lose their adhesion to the basement membrane and to each other, leading to the formation of intercellular gaps. This process ultimately compromises the integrity of the vessel lining.
The selectivity of this compound for tumor endothelial cells is a critical aspect of its therapeutic profile.[4][5] These cells are in a constant state of activation and proliferation, making them exquisitely sensitive to agents that disrupt cytoskeletal dynamics and cell division.[4][5] In contrast, the endothelial cells of mature, stable blood vessels in healthy tissues have a very low turnover rate and are therefore significantly less affected.[5]
Visualization: this compound Action on Microtubule Dynamics
Caption: this compound binds to tubulin, inhibiting polymerization and shifting the dynamic equilibrium towards microtubule disassembly.
Experimental Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol is designed to quantitatively measure the effect of this compound on the polymerization of purified tubulin in a cell-free system. The principle relies on measuring the increase in light scattering (turbidity) as tubulin monomers polymerize into microtubules.[11]
Self-Validation: The inclusion of positive (e.g., paclitaxel for stabilization, vinblastine/CA4 for destabilization) and negative (DMSO vehicle) controls is essential.[5] A successful assay will show a characteristic sigmoidal polymerization curve for the negative control, enhanced polymerization for the stabilizer, and inhibited polymerization for destabilizers like this compound.
Methodology:
-
Reagent Preparation:
-
Prepare General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Prepare a fresh 10 mM GTP stock solution in buffer. Keep on ice.
-
Prepare a fresh GTP-supplemented buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM.
-
Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin (Cat# T240, Cytoskeleton, Inc. or similar) in GTP-supplemented buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within one hour.[12]
-
Prepare serial dilutions of this compound and control compounds (e.g., CA4 as a positive control for inhibition) in GTP-supplemented buffer. A typical final concentration range to test would be 10 nM to 10 µM.[5]
-
-
Assay Execution:
-
Pre-warm a 96-well, clear, flat-bottom plate to 37°C.
-
On ice, prepare the reaction mixes in microcentrifuge tubes. For each reaction, combine the tubulin solution with the test compound or vehicle control. For example, for a 100 µL final volume, mix 90 µL of the tubulin solution with 10 µL of the 10X concentrated compound dilution.[11]
-
Pipette 100 µL of each reaction mix into the pre-warmed 96-well plate. It is critical to perform each condition in triplicate to ensure data robustness.[11]
-
Immediately place the plate into a temperature-controlled spectrophotometer (plate reader) set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes.[11][13]
-
Plot the absorbance versus time for each concentration.
-
Determine key parameters from the curves: the initial lag phase, the maximum polymerization rate (Vmax, the steepest slope of the curve), and the final plateau phase.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the EC₅₀ value for this compound.[6]
-
Part 2: The Cellular Consequence: Acute Vascular Disruption
The inhibition of tubulin polymerization in endothelial cells triggers a cascade of events that culminates in the functional collapse of the tumor vasculature. This is the hallmark of a VDA.
Causality of the Mechanism
With their cytoskeletons compromised, tumor endothelial cells can no longer maintain their flattened, elongated shape. They retract and round up, leading to the breakdown of cell-cell junctions (e.g., VE-cadherin junctions) and the formation of large gaps in the endothelial lining. This dramatically increases the permeability of the tumor blood vessels.[4] Plasma and blood cells leak into the tumor interstitium, raising intratumoral pressure. This, combined with the physical occlusion of the vessel lumen by aggregated blood cells and detached endothelial cells, leads to a rapid cessation of blood flow—a vascular shutdown.[6][10] This effect can be observed within hours of this compound administration.[6] In preclinical models, a single dose of 10 mg/kg BNC105P was shown to cause almost complete vascular shutdown.[6]
Visualization: Experimental Workflow for Assessing Vascular Disruption
Caption: A multi-modal workflow to assess this compound-induced vascular disruption, from in vitro assays to in vivo imaging and histology.
Experimental Protocol 2: Endothelial Cell Permeability Assay
This protocol measures the integrity of an endothelial cell monolayer in vitro, simulating the barrier function of a blood vessel wall. It quantifies the passage of a tracer molecule across the monolayer following treatment with this compound.
Self-Validation: The assay must include an untreated control monolayer (low permeability) and a positive control known to increase permeability (e.g., VEGF or thrombin). A successful assay demonstrates a low level of tracer passage in the control and a significantly increased passage in the positive control and this compound-treated wells.
Methodology:
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.
-
Seed HUVECs at a high density (e.g., 5 x 10⁴ cells/well) onto the upper surface of a collagen-coated Transwell insert (e.g., 0.4 µm pore size for a 24-well plate).
-
Culture for 2-3 days until a confluent, tight monolayer is formed. The formation of a tight barrier can be confirmed by measuring Transendothelial Electrical Resistance (TEER).
-
-
Treatment:
-
Carefully replace the medium in both the upper and lower chambers with fresh, serum-free medium.
-
Add this compound or control compounds to the upper chamber at desired concentrations. Incubate for a defined period (e.g., 4-6 hours).
-
-
Permeability Measurement:
-
Following incubation, add a fluorescently-labeled tracer molecule (e.g., FITC-dextran, 70 kDa) to the upper chamber.
-
Incubate for a further 30-60 minutes at 37°C.
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the amount of tracer that has passed through the monolayer for each condition.
-
Express the results as a percentage of permeability relative to the untreated control. Increased fluorescence in the lower chamber corresponds to increased monolayer permeability.
-
Part 3: The Terminal Effect: Hypoxia-Induced Tumor Cell Death
The direct consequence of vascular shutdown is a profound state of acute hypoxia and nutrient starvation throughout the tumor mass. This hostile environment rapidly triggers widespread programmed cell death (apoptosis) and necrosis.[2][3]
Causality of the Mechanism
Tumor cells, deprived of oxygen and glucose, cannot sustain their metabolic activity. This severe cellular stress activates intrinsic apoptotic pathways. A key indicator of this process is the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][3] While HIF-1α can initiate adaptive survival responses, the overwhelming and acute nature of the insult caused by this compound typically pushes the cells towards apoptosis.[3] The apoptotic cascade involves the activation of executioner caspases, such as Caspase-3, which cleave critical cellular substrates, leading to the systematic dismantling of the cell.[14][15] Histological analysis of tumors treated with this compound reveals a small rim of viable cells at the tumor periphery (which may still receive nutrients from surrounding normal tissue) and a massive necrotic core.[6] Treatment with BNC105P at 20 mg/kg has been shown to induce over 75% necrosis in MDA-MB-231 breast cancer xenografts.[6]
Visualization: this compound-Induced Apoptotic Pathway
Caption: Cascade from this compound-induced vascular disruption to the activation of the intrinsic apoptotic pathway and executioner Caspase-3.
Experimental Protocol 3: Western Blot for Apoptosis Markers (Cleaved Caspase-3)
This protocol is used to detect the activation of apoptosis in tumor lysates by identifying the cleaved, active form of Caspase-3. The presence of the cleaved fragments (p17/p19) is a hallmark of apoptosis.[14]
Self-Validation: A positive control, such as cells treated with a known apoptosis inducer (e.g., staurosporine), should be included to validate antibody performance and the detection procedure. A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal protein loading across lanes.
Methodology:
-
Sample Preparation:
-
Harvest tumors from this compound-treated and control animals at a specified time point (e.g., 24 hours post-treatment).
-
Homogenize the tumor tissue on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (Asp175) (e.g., Cell Signaling Technology, #9664). The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the bands. The full-length, inactive pro-caspase-3 appears at ~35 kDa, while the active, cleaved large fragment appears at ~17/19 kDa.[14][15] An increase in the 17/19 kDa band in this compound-treated samples indicates the induction of apoptosis.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound derived from preclinical studies, providing a clear reference for its potency and efficacy.
| Parameter | Value | Model System | Reference |
| Inhibition of Tubulin Polymerization (EC₅₀) | ~150 nmol/L | In vitro bovine tubulin | [6] |
| Inhibition of HUVEC Capillary Formation | 1 nmol/L | In vitro Matrigel assay | [5][6] |
| Selectivity (Activated vs. Quiescent HUVEC) | 80-fold | In vitro proliferation assay | [4][5] |
| Vascular Shutdown (50% reduction) | 1 mg/kg | MDA-MB-231 xenograft | [6] |
| Vascular Shutdown (>95% reduction) | 10 mg/kg | Breast & colon xenografts | [6][10] |
| Tumor Necrosis | >75% | MDA-MB-231 xenograft (20 mg/kg) | [6] |
| Recommended Phase II Dose (Clinical) | 16 mg/m² | Human Phase I Trial | [17][18] |
Conclusion and Future Directions
This compound robustly triggers a well-defined cascade of cellular events, initiated by the specific inhibition of tubulin polymerization in tumor endothelial cells. This primary action leads to a catastrophic loss of vascular integrity, causing an acute shutdown of blood flow and subsequent hypoxia-induced apoptotic and necrotic cell death within the tumor core. The high selectivity of this compound for the activated tumor vasculature provides a significant therapeutic advantage.
The profound hypoxia induced by this compound, however, can also stimulate pro-survival pathways in the remaining tumor cells, such as the upregulation of HIF-1α and the VEGF and mTOR signaling axes.[2][3] This provides a strong rationale for combination therapies. Indeed, this compound has been investigated in combination with mTOR inhibitors like everolimus and anti-VEGF agents like bevacizumab, with studies showing that these combinations can hinder tumor recovery and enhance overall anti-tumor efficacy.[1][2][3] Future research will continue to explore these synergistic combinations to overcome adaptive resistance and maximize the therapeutic potential of vascular disruption as a core strategy in cancer treatment.
References
- 1. biospectrumasia.com [biospectrumasia.com]
- 2. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Unraveling the molecular mechanism of this compound, a phase II clinical trial vascular disrupting agent, provides insights into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BNC105: A Vascular Disrupting Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental protocols for the evaluation of BNC105, a potent and selective vascular disrupting agent (VDA). This document outlines the core principles of this compound's mechanism of action, details established preclinical models, and offers step-by-step protocols for efficacy and pharmacodynamic studies.
Introduction to this compound: A Targeted Attack on Tumor Vasculature
This compound is a novel small molecule VDA designed to selectively target and disrupt the established blood vessels within solid tumors.[1][2] Unlike anti-angiogenic agents that primarily inhibit the formation of new blood vessels, VDAs induce a rapid shutdown of existing tumor vasculature, leading to extensive tumor necrosis due to oxygen and nutrient deprivation.[3][4][5] This approach offers a distinct and complementary strategy in the armamentarium of cancer therapeutics.[6]
Developed by Bionomics, this compound has demonstrated a superior therapeutic window in preclinical models compared to other VDAs, showing potent anti-tumor activity with a favorable safety profile.[2][7] For in vivo applications, this compound is administered as a phosphate prodrug, BNC105P, which undergoes rapid conversion to the active this compound molecule in the bloodstream.[8][9][10]
Pharmacology and Mechanism of Action
Molecular Mechanism: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[2][9][11] Tubulin is a critical component of microtubules, which are essential for maintaining the cytoskeletal integrity of cells, particularly the actively proliferating endothelial cells lining the tumor blood vessels.
By binding to the colchicine-binding site on tubulin, this compound disrupts microtubule dynamics, leading to a cascade of events within the tumor endothelial cells:
-
Cytoskeletal Collapse: The disruption of microtubules leads to the breakdown of the endothelial cell cytoskeleton.
-
Increased Vascular Permeability: This cytoskeletal collapse results in the formation of gaps between endothelial cells, increasing the permeability of the tumor blood vessels.
-
Vascular Shutdown and Necrosis: The compromised vascular integrity leads to a rapid cessation of blood flow within the tumor, causing widespread hypoxia and subsequent necrotic cell death of tumor cells.[2][9]
This compound exhibits a remarkable selectivity, being approximately 80-fold more potent against actively proliferating endothelial cells compared to quiescent ones, a key feature that contributes to its tumor-specific action and wider therapeutic margin.[2]
Signaling Pathway of this compound-Induced Vascular Disruption
Caption: this compound signaling pathway leading to tumor vascular disruption and necrosis.
In Vivo Preclinical Evaluation of this compound
The in vivo assessment of this compound is crucial for determining its therapeutic efficacy, understanding its pharmacodynamic effects, and exploring potential combination therapies. Xenograft models using immunodeficient mice are standard for this purpose.[12][13][14]
Recommended Animal Models
-
Subcutaneous Xenograft Models: These models are well-suited for initial efficacy screening and involve the implantation of human cancer cell lines under the skin of immunodeficient mice (e.g., BALB/c nu/nu or SCID mice).[9][12]
-
Orthotopic Xenograft Models: For a more clinically relevant tumor microenvironment, orthotopic implantation of cancer cells into the corresponding organ is recommended. The RENCA murine renal cell carcinoma model in immunocompetent mice can also be used to study interactions with the immune system.[15]
-
Syngeneic Models: To investigate the interplay between this compound-induced tumor changes and the immune system, particularly for combination with immunotherapies, syngeneic models like MC38 and CT26 colorectal tumors in immunocompetent mice are valuable.[16]
Detailed Experimental Protocols
General Experimental Workflow
Caption: A typical experimental workflow for in vivo evaluation of this compound.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of BNC105P in a subcutaneous human cancer xenograft model.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Immunodeficient mice (e.g., BALB/c nu/nu, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional, for some cell lines)
-
BNC105P (phosphate prodrug)
-
Vehicle control (e.g., isotonic saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, BNC105P low dose, BNC105P high dose).
-
Drug Preparation and Administration: For in vivo studies, the phosphate ester of this compound (BNC105P) should be dissolved in isotonic saline.[9] Administer BNC105P via intravenous (e.g., tail vein) injection.[9] Dosing can be a single administration or a repeated dosing schedule, with doses ranging from 1 to 80 mg/kg having been explored in preclinical models.[7]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Termination and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Protocol 2: Assessment of Vascular Disruption
Objective: To quantify the vascular disrupting effects of BNC105P in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
BNC105P and vehicle
-
Fluorescent dye (e.g., Hoechst 33342) for perfusion analysis
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells, anti-HIF-1α for hypoxia)
-
Microscope for imaging
Procedure:
-
Treatment: Administer a single intravenous dose of BNC105P or vehicle to tumor-bearing mice.
-
Perfusion Analysis: At a specified time point post-treatment (e.g., 3-24 hours), intravenously inject a fluorescent perfusion marker like Hoechst 33342.[9][15] This dye will only label cells in proximity to functional blood vessels.
-
Tissue Collection: Shortly after dye injection (e.g., 1-2 minutes), euthanize the mice and excise the tumors.
-
Tissue Processing: Fix the tumors in paraformaldehyde and process for cryosectioning or paraffin embedding.
-
Immunohistochemistry: Perform immunohistochemical staining on tumor sections for endothelial markers (e.g., CD31 or laminin) to visualize the overall vasculature and for hypoxia markers (e.g., HIF-1α or GLUT-1) to assess the extent of oxygen deprivation.[9][17]
-
Imaging and Quantification: Acquire fluorescent images of the tumor sections. The area of Hoechst 33342 staining relative to the total tumor area or the CD31-positive area can be quantified to determine the percentage of vascular shutdown. Preclinical studies have shown that BNC105P can cause over 95% disruption of blood flow in tumors.[15]
Combination Therapy Studies
BNC105P's mechanism of action makes it a prime candidate for combination therapies. The acute hypoxia induced by this compound can create vulnerabilities in the surviving tumor cells, which can be exploited by other targeted agents.
-
With Anti-Angiogenic Agents (e.g., Bevacizumab, Pazopanib): BNC105P can disrupt the bulk of the tumor vasculature, while anti-angiogenic agents can prevent the regrowth of new vessels, leading to a more sustained anti-tumor effect.[3][17]
-
With mTOR Inhibitors (e.g., Everolimus): this compound-induced hypoxia can upregulate the mTOR signaling pathway as a survival response.[15][17] Combining BNC105P with an mTOR inhibitor can block this escape mechanism and enhance tumor growth inhibition.[17]
-
With Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): The rapid tumor necrosis caused by BNC105P may lead to the release of tumor antigens, potentially priming an anti-tumor immune response that can be augmented by checkpoint inhibitors.[16]
When designing combination studies, careful consideration should be given to the dosing and scheduling of each agent to maximize synergy and minimize toxicity.
Data Summary from Preclinical Studies
| Parameter | Finding | Reference |
| Mechanism of Action | Tubulin Polymerization Inhibitor | [2][9] |
| In Vivo Formulation | BNC105P (Phosphate Prodrug) | [9] |
| Administration Route | Intravenous | [9] |
| Vascular Disruption | >95% reduction in tumor blood flow | [7][15] |
| Single-Agent Efficacy | Tumor growth inhibition and regressions | [2][7] |
| Combination Efficacy | Potentiates efficacy of VEGF and mTOR inhibitors | [3][17] |
| Therapeutic Window | Wider than other VDAs like Combretastatin A4 (CA4) | [2][9] |
References
- 1. This compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Vascular disrupting agents (VDA) in oncology: advancing towards new therapeutic paradigms in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. xenograft.org [xenograft.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Design for Efficacy Testing of BNC105: A Senior Application Scientist's Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the in vitro efficacy testing of BNC105, a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor. The protocols and insights herein are designed to ensure scientific integrity, experimental robustness, and data-driven decision-making in the preclinical evaluation of this promising anti-cancer compound.
Introduction: The Dual-Action Mechanism of this compound
This compound (fosbretabulin) is a next-generation VDA that exhibits a dual mechanism of action, making it a compelling candidate for cancer therapy.[1][2] Primarily, it functions as a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cytoskeletal collapse, particularly in rapidly dividing cells.[3][4]
Crucially, this compound demonstrates a high degree of selectivity for the tumor vasculature. It is reported to be 80-fold more potent against actively proliferating endothelial cells, such as those engaged in tumor angiogenesis, compared to quiescent endothelial cells.[3] This selective targeting leads to the rapid collapse of the tumor's blood supply, resulting in extensive hemorrhagic necrosis and depriving the tumor of essential oxygen and nutrients.[1][5][6]
Beyond its vascular-disrupting effects, this compound also exerts direct cytotoxic effects on tumor cells, further contributing to its anti-cancer efficacy.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in various solid tumor models, including renal and breast cancer.[7][8]
This application note will detail three fundamental in vitro assays to comprehensively evaluate the efficacy of this compound:
-
Tubulin Polymerization Assay: To directly measure the inhibitory effect of this compound on its primary molecular target.
-
Endothelial Cell Tube Formation Assay: To assess the functional impact of this compound on the angiogenic potential of endothelial cells.
-
Cancer Cell Proliferation (MTT) Assay: To quantify the direct cytotoxic effects of this compound on various cancer cell lines.
The following sections will provide the scientific rationale, detailed step-by-step protocols, data interpretation guidelines, and illustrative diagrams for each assay.
I. Biochemical Efficacy: The Tubulin Polymerization Assay
Scientific Rationale: This cell-free assay directly quantifies the ability of a compound to interfere with the assembly of microtubules from purified tubulin. It is a critical first step in validating the mechanism of action of a putative tubulin inhibitor like this compound. The assay typically monitors the change in light absorbance or fluorescence as tubulin monomers polymerize into microtubules.
A fluorescence-based assay is often preferred for its higher sensitivity and lower sample requirement.[9] This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, leading to an increase in fluorescence intensity that is proportional to the extent of microtubule formation.
Experimental Workflow: Fluorescence-Based Tubulin Polymerization Assay
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Lyophilized >99% pure tubulin (e.g., from porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (vehicle, e.g., DMSO)
-
Black, flat-bottom 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 3-4 mg/mL.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in G-PEM buffer.
-
Prepare positive and negative controls at appropriate concentrations in G-PEM buffer.
-
Prepare the fluorescent reporter solution in G-PEM buffer.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a pre-chilled microcentrifuge tube on ice, prepare the tubulin polymerization mix by combining the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter.
-
To the wells of the 96-well plate, add the this compound dilutions, positive controls, and negative controls.
-
-
Initiation and Measurement:
-
To initiate polymerization, add the tubulin polymerization mix to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis and Interpretation:
-
Plot the fluorescence intensity against time for each concentration of this compound and the controls.
-
The negative control (DMSO) should show a sigmoidal curve representing the nucleation, growth, and plateau phases of polymerization.
-
This compound, as a tubulin polymerization inhibitor, is expected to decrease the rate and extent of polymerization in a dose-dependent manner. This will be reflected in a lower Vmax (the initial slope of the curve) and a lower final plateau of fluorescence.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary:
| Parameter | Expected Outcome with this compound |
| Vmax (Initial Rate) | Dose-dependent decrease |
| Plateau Fluorescence | Dose-dependent decrease |
| IC50 | In the nanomolar to low micromolar range |
II. Functional Vascular Disruption: The Endothelial Cell Tube Formation Assay
Scientific Rationale: This assay models the later stages of angiogenesis, where endothelial cells differentiate and form three-dimensional, capillary-like structures on a basement membrane extract (e.g., Matrigel®).[10][11] It is a powerful tool to assess the functional consequences of a VDA like this compound on the ability of endothelial cells to form vascular networks.[12] The disruption of tube formation in vitro is a strong indicator of the potential for in vivo vascular disruption.
Experimental Workflow: HUVEC Tube Formation Assay
Caption: Workflow for the HUVEC tube formation assay.
Detailed Protocol: HUVEC Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®), growth factor reduced
-
This compound
-
Positive control for inhibition (e.g., Suramin)
-
Negative control (vehicle, e.g., DMSO)
-
96-well tissue culture plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice overnight.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with the extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Culture HUVECs to 70-80% confluency.
-
Harvest the cells and resuspend them in a low-serum medium.
-
Seed the HUVECs onto the solidified matrix at a density of 1-2 x 10⁴ cells per well.
-
Immediately add the this compound dilutions, positive control, and negative control to the respective wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal time should be determined empirically.
-
After incubation, visualize and capture images of the tube networks using an inverted microscope.
-
Data Analysis and Interpretation:
-
The negative control wells should exhibit a well-formed network of interconnected tubes.
-
This compound is expected to disrupt tube formation in a dose-dependent manner, leading to fragmented tubes, reduced branching, and fewer closed loops.
-
Quantify the extent of tube formation using image analysis software such as ImageJ with an angiogenesis analyzer plugin.[13][14] Key parameters to measure include total tube length, number of junctions, and number of meshes.
-
Calculate the percentage of inhibition for each parameter relative to the vehicle control.
-
Determine the IC50 for the disruption of tube formation.
Quantitative Data Summary:
| Parameter | Expected Outcome with this compound |
| Total Tube Length | Dose-dependent decrease |
| Number of Junctions | Dose-dependent decrease |
| Number of Meshes | Dose-dependent decrease |
III. Direct Cytotoxicity: The Cancer Cell Proliferation (MTT) Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. This assay is essential for determining the direct cytotoxic effects of this compound on cancer cells.
Experimental Workflow: MTT Assay for Adherent Cancer Cells
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell lines (e.g., colorectal, breast, or renal cancer cell lines previously shown to be sensitive to this compound)
-
Complete cell culture medium
-
This compound
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Negative control (vehicle, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of this compound, the positive control, or the negative control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation:
-
The absorbance of the negative control wells represents 100% cell viability.
-
This compound is expected to reduce cell viability in a dose-dependent manner, resulting in lower absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the negative control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Recommended Cell Lines and Expected Potency:
Preclinical data suggests that this compound is potent against a range of solid tumors. For initial screening, consider using cell lines from the following cancer types:
-
Renal Cell Carcinoma: (e.g., Caki-1)
-
Breast Cancer: (e.g., MDA-MB-231)
-
Colorectal Cancer: (e.g., MC38, CT26)[2]
Based on available data, this compound has shown potent cytotoxic activity, with IC50 values often in the nanomolar range for sensitive cell lines.
Quantitative Data Summary:
| Cell Line Type | Expected IC50 Range |
| Sensitive Solid Tumor Lines | Low nanomolar to low micromolar |
| Resistant Cell Lines | Higher micromolar or no significant effect |
Conclusion: A Tripartite Approach to this compound Efficacy Testing
The in vitro evaluation of this compound requires a multi-faceted approach that addresses its dual mechanism of action. The three assays detailed in this guide—tubulin polymerization, endothelial cell tube formation, and cancer cell proliferation—provide a robust framework for characterizing the biochemical and cellular efficacy of this compound.
By systematically applying these protocols and adhering to rigorous data analysis, researchers can generate high-quality, reproducible data that will be instrumental in advancing the preclinical development of this compound and ultimately contribute to the development of novel and effective cancer therapies.
References
- 1. This compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. ibidi.com [ibidi.com]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. galaxy.ai [galaxy.ai]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for BNC105 Administration in Mouse Xenograft Models
Introduction: A Paradigm Shift in Vascular-Targeted Cancer Therapy
The tumor microenvironment, with its chaotic and rapidly proliferating vasculature, presents a unique therapeutic target. Unlike conventional chemotherapies that target cancer cells directly, vascular disrupting agents (VDAs) aim to cripple the tumor's lifeline by selectively destroying its established blood vessels.[1] This leads to a rapid shutdown of blood flow, inducing extensive tumor necrosis due to oxygen and nutrient deprivation.[2][3] BNC105 is a novel, potent, and selective VDA that has demonstrated significant promise in preclinical and clinical settings.[4]
Developed by Bionomics, this compound is a tubulin polymerization inhibitor that shows a remarkable 80-fold higher potency against actively proliferating endothelial cells compared to their quiescent counterparts.[4] This selectivity for the tumor vasculature translates to a wider therapeutic window and a more favorable safety profile compared to earlier generation VDAs.[4] this compound not only disrupts the tumor's blood supply but also exhibits direct cytotoxic effects on cancer cells.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the administration of this compound in mouse xenograft models. As a senior application scientist, this document is structured to provide not just the "how" but also the critical "why" behind each experimental step, ensuring scientific integrity and the generation of robust, reproducible data.
Mechanism of Action: Dual-Action Antitumor Activity
This compound exerts its potent antitumor effects through a dual mechanism of action: vascular disruption and direct inhibition of tumor cell proliferation.
Vascular Disruption
The primary mechanism of this compound is the disruption of the tumor's existing vasculature.[1] It achieves this by binding to the colchicine-binding site on β-tubulin, a critical component of microtubules.[5] This binding event inhibits tubulin polymerization, leading to the rapid collapse of the endothelial cell cytoskeleton.[6] The consequences of this are:
-
Altered Endothelial Cell Morphology: The disruption of the microtubule network causes endothelial cells to change shape, leading to a loss of cell-cell adhesion and the formation of gaps in the vessel wall.
-
Increased Vascular Permeability: The compromised integrity of the tumor blood vessels results in increased permeability, leading to leakage of plasma and blood cells into the tumor interstitial space.
-
Vascular Shutdown and Tumor Necrosis: The culmination of these events is a rapid and selective shutdown of blood flow within the tumor, leading to widespread hemorrhagic necrosis within hours of administration.[1]
Direct Cytotoxicity
In addition to its potent vascular-disrupting effects, this compound also acts as a direct cytotoxic agent by inhibiting tubulin polymerization within cancer cells.[2] This disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7]
Signaling Pathway of this compound-Induced Vascular Disruption and Cytotoxicity
Caption: this compound's dual mechanism of action.
Experimental Protocols for this compound Administration in Mouse Xenograft Models
The successful execution of in vivo studies with this compound requires meticulous attention to detail, from animal model selection to endpoint analysis. The following protocols provide a comprehensive framework for conducting these experiments.
Animal Model Selection and Husbandry
The choice of mouse strain is critical for the successful engraftment and growth of human tumor xenografts. Immunocompromised mice are essential to prevent rejection of the human cells.
-
Recommended Strains:
-
NU/NU (Nude) Mice: Lack a thymus and are unable to produce T-cells.
-
SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T-cells and B-cells.
-
NOD/SCID (Non-obese Diabetic/SCID) Mice: Exhibit reduced natural killer (NK) cell function in addition to lacking T- and B-cells, often leading to better engraftment of certain cell lines.
-
-
Husbandry: All animals should be housed in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with sterile bedding, food, and water.
Cell Line Selection and Culture
The choice of cancer cell line should be guided by the research question and the known expression of relevant biomarkers.
-
Commonly Used Cell Lines for this compound Studies:
-
MDA-MB-231 (Breast Cancer): A well-characterized, aggressive triple-negative breast cancer cell line.
-
Caki-1 (Renal Cell Carcinoma): A human clear cell renal cell carcinoma line.
-
-
Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. It is crucial to regularly test cell lines for mycoplasma contamination.
Tumor Implantation
Subcutaneous implantation is the most common method for establishing xenograft tumors for efficacy studies.
Protocol: Subcutaneous Tumor Implantation
-
Cell Preparation: a. Harvest cells during the exponential growth phase. b. Wash the cells with sterile phosphate-buffered saline (PBS). c. Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Animal Preparation: a. Anesthetize the mouse using a recommended anesthetic (e.g., isoflurane). b. Shave and sterilize the injection site on the flank of the mouse.
-
Injection: a. Using a 27-gauge needle, inject the cell suspension subcutaneously into the prepared site. b. Monitor the mice for recovery from anesthesia.
BNC105P Formulation and Administration
BNC105P is the water-soluble phosphate prodrug of this compound. It is rapidly converted to the active this compound form in vivo.[8]
Protocol: BNC105P Formulation and Intravenous Administration
-
Reconstitution: a. BNC105P is typically supplied as a lyophilized powder. b. Reconstitute the powder in sterile, pyrogen-free 0.9% saline to the desired stock concentration. Gentle vortexing may be required to ensure complete dissolution.
-
Dosing: a. The optimal dose of BNC105P will vary depending on the xenograft model and the experimental goals. A dose of 10 mg/kg administered intravenously has been shown to be effective in preclinical models.[9] b. Dose calculations should be based on the individual body weight of each mouse.
-
Administration: a. Warm the mice under a heat lamp to dilate the tail veins. b. Place the mouse in a restraining device. c. Administer the BNC105P solution via intravenous injection into the lateral tail vein using a 27- to 30-gauge needle. The injection volume should typically be around 100 µL.
Tumor Growth Monitoring and Efficacy Evaluation
Regular monitoring of tumor growth is essential to assess the efficacy of this compound.
Protocol: Tumor Volume Measurement
-
Measurement: a. Measure the tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculation: a. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Data Analysis: a. Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time. b. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Experimental Workflow for a this compound Xenograft Study
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin Inhibitors Binding to Colchicine-Site: A Review from 2015 to 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. biorxiv.org [biorxiv.org]
Protocol for Assessing the Vascular-Disrupting Activity of BNC105
Introduction: BNC105, a Novel Vascular Disrupting Agent
This compound is a potent and selective small molecule inhibitor of tubulin polymerization, positioning it as a promising vascular disrupting agent (VDA) for cancer therapy.[1][2][3] Unlike anti-angiogenic agents that primarily inhibit the formation of new blood vessels, VDAs target the established, albeit abnormal and immature, vasculature of solid tumors.[4][5] This disruption leads to a rapid shutdown of tumor blood flow, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation.[4][6] this compound exhibits a significant therapeutic advantage by demonstrating higher potency and a wider therapeutic window compared to other tubulin-targeting VDAs like combretastatin A4 (CA4).[1][2][7] Notably, this compound is selectively cytotoxic to actively proliferating endothelial cells, a hallmark of the tumor microenvironment, while sparing quiescent endothelial cells in healthy tissues.[1][7][8]
The mechanism of action of this compound is centered on its ability to bind to the colchicine site on tubulin, thereby inhibiting microtubule polymerization.[1][7] This disruption of the endothelial cell cytoskeleton leads to profound morphological changes, increased vascular permeability, and ultimately, vascular collapse.[4][6][9] A consequence of this vascular shutdown is severe tumor hypoxia, which can trigger adaptive responses in surviving tumor cells, including the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and the vascular endothelial growth factor (VEGF) signaling pathway.[6][10][11] This understanding provides a strong rationale for combination therapies, for instance, with VEGF or mTOR inhibitors, to counteract these survival mechanisms and enhance the anti-tumor efficacy of this compound.[6][10]
This application note provides a comprehensive set of protocols for researchers to assess the vascular-disrupting effects of this compound, encompassing both in vitro and in vivo methodologies. The described assays are designed to provide a multi-faceted evaluation of this compound's activity, from its direct effects on endothelial cells to its impact on tumor vasculature and growth in preclinical models.
I. In Vitro Assessment of this compound Activity
In vitro assays are fundamental for characterizing the direct cellular effects of this compound on endothelial cells. These assays are crucial for determining potency, selectivity, and for elucidating the underlying mechanisms of action.
Endothelial Cell Tubule Formation Assay
This assay is a cornerstone for evaluating the anti-angiogenic and vascular-disrupting potential of compounds. It assesses the ability of endothelial cells to form capillary-like structures (tubules) on a basement membrane matrix, such as Matrigel.
Principle: Endothelial cells, when cultured on a Matrigel substrate, undergo differentiation and self-organize into a network of interconnected tubules, mimicking the formation of new blood vessels. This compound, by disrupting tubulin polymerization, is expected to inhibit this process.
Protocol:
-
Preparation:
-
Thaw Matrigel (Corning) on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Coat the wells of the 96-well plate with 50 µL of Matrigel per well, ensuring even distribution and avoiding air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium.
-
Seed 1-2 x 10^4 HUVECs per well onto the solidified Matrigel.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, visualize the tubule formation using a light microscope.
-
Quantify the extent of tubule formation by measuring parameters such as the number of junctions, total tubule length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Expected Outcome: this compound is expected to inhibit tubule formation in a dose-dependent manner.[1][7]
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of this compound on endothelial cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well.
-
Allow the cells to adhere overnight at 37°C.
-
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Expected Outcome: this compound will exhibit potent anti-proliferative activity against endothelial cells.[3]
Transwell Migration Assay
This assay evaluates the effect of this compound on endothelial cell migration, a crucial step in angiogenesis.[12][13][14]
Principle: The Transwell assay, or Boyden chamber assay, utilizes a two-chamber system separated by a porous membrane.[12][15] Endothelial cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Chamber Preparation:
-
Rehydrate Transwell inserts (e.g., 8 µm pore size for HUVECs) with serum-free medium.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Seed 5 x 10^4 cells in the upper chamber of the Transwell insert.
-
-
Treatment and Chemoattraction:
-
Add serial dilutions of this compound to the upper chamber with the cells.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., VEGF or complete medium with serum).
-
-
Incubation and Cell Removal:
-
Staining and Quantification:
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as Crystal Violet or DAPI.[16]
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Expected Outcome: this compound is expected to inhibit endothelial cell migration towards the chemoattractant in a dose-dependent manner.
II. In Vivo Assessment of this compound's Vascular-Disrupting Effects
In vivo studies using tumor-bearing animal models are essential to evaluate the therapeutic efficacy and physiological effects of this compound in a complex biological system.
Rodent Tumor Xenograft Models
Principle: Human tumor cells are implanted into immunocompromised mice to establish solid tumors. These models allow for the evaluation of a compound's anti-tumor activity and its effects on the tumor vasculature.
Commonly Used Cell Lines:
-
MDA-MB-231 (Breast Cancer)[1]
-
NCI-H460 (Lung Cancer)[9]
-
Colo 205 (Colon Cancer)[1]
-
DU145 (Prostate Cancer)[1]
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 tumor cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Monitor tumor growth and animal body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Histological Assessment of Vascular Disruption
Principle: Immunohistochemical staining of tumor sections allows for the visualization and quantification of changes in the tumor vasculature.
Protocol:
-
Tissue Processing:
-
Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin, or snap-freeze them in optimal cutting temperature (OCT) compound for cryosectioning.
-
-
Immunohistochemistry (IHC):
-
Cut thin sections (e.g., 5 µm) and mount them on slides.
-
Perform IHC staining for the endothelial cell marker CD31 to visualize blood vessels.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Quantification of Vascular Density:
-
Capture images of the stained sections.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per unit area.
-
Expected Outcome: Treatment with this compound is expected to cause a significant reduction in the number of viable blood vessels within the tumor.[1]
Assessment of Tumor Necrosis
Principle: Hematoxylin and Eosin (H&E) staining is a standard histological technique used to visualize tissue morphology and identify areas of necrosis.
Protocol:
-
Staining:
-
Prepare tumor sections as described above.
-
Stain the sections with H&E.
-
-
Analysis:
-
Examine the stained sections under a microscope. Necrotic areas are typically characterized by a loss of cellular detail and an eosinophilic (pink) appearance.
-
Quantify the percentage of necrotic area relative to the total tumor area using image analysis software.
-
Expected Outcome: this compound treatment should induce extensive necrosis in the central regions of the tumor.[1][4]
Evaluation of Tumor Blood Perfusion
Principle: The intravenous injection of a fluorescent dye, such as Hoechst 33342, allows for the visualization of functional, perfused blood vessels.
Protocol:
-
Dye Injection:
-
Shortly before euthanasia (e.g., 1-5 minutes), inject Hoechst 33342 intravenously into the tumor-bearing mice.
-
-
Tissue Collection and Analysis:
-
Excise the tumors and snap-freeze them.
-
Prepare cryosections and visualize the fluorescent dye under a fluorescence microscope.
-
The fluorescent signal will be localized to the perivascular regions of perfused vessels.
-
-
Quantification:
-
Quantify the fluorescent area as a percentage of the total tumor area to assess the extent of vascular perfusion.
-
Expected Outcome: this compound will cause a significant reduction in tumor blood perfusion.[1]
Non-Invasive Imaging of Tumor Blood Flow
Principle: Advanced imaging techniques can provide real-time, longitudinal monitoring of changes in tumor blood flow in response to this compound treatment.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique involves the intravenous administration of a contrast agent and the acquisition of rapid T1-weighted images. The change in signal intensity over time can be used to calculate parameters related to blood flow, vessel permeability, and the volume of the extravascular extracellular space.[4][18]
-
Contrast-Enhanced Ultrasound (CEUS): This method utilizes microbubble contrast agents to enhance the ultrasound signal from blood. It allows for the assessment of tumor perfusion and blood volume.[19][20] Doppler ultrasound can also be used to measure blood flow velocity in larger tumor vessels.[21][22][23]
General Protocol:
-
Baseline Imaging: Perform imaging before the initiation of treatment to establish baseline values.
-
Post-Treatment Imaging: Acquire images at various time points after this compound administration to monitor the dynamic changes in tumor blood flow.
-
Data Analysis: Use specialized software to analyze the imaging data and quantify the relevant perfusion parameters.
Expected Outcome: this compound will induce a rapid and significant decrease in tumor blood flow, which can be non-invasively monitored using these imaging modalities.
III. Signaling Pathway Analysis
Principle: To understand the molecular consequences of this compound-induced vascular disruption, it is important to analyze the key signaling pathways involved in angiogenesis and the cellular response to hypoxia.
Key Pathways to Investigate:
-
VEGF Signaling Pathway: As a primary driver of angiogenesis, the VEGF pathway is a critical area of investigation.[24][25][26][27][28] this compound-induced hypoxia can lead to an upregulation of VEGF expression.
-
HIF-1α Pathway: HIF-1α is a master regulator of the cellular response to hypoxia and can drive the expression of pro-angiogenic factors.[6][11]
Methods for Analysis:
-
Western Blotting: To quantify the protein expression levels of key signaling molecules (e.g., VEGF, VEGFR2, HIF-1α) in tumor lysates.
-
Immunohistochemistry (IHC): To visualize the localization and expression of these proteins within the tumor tissue.
-
ELISA: To measure the concentration of secreted VEGF in cell culture supernatants or plasma samples.
IV. Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Example of In Vitro Data Summary
| Assay | Cell Line | This compound IC50 (nM) |
| Tubule Formation | HUVEC | [Insert Value] |
| Cell Proliferation (MTT) | HUVEC | [Insert Value] |
| Cell Migration (Transwell) | HUVEC | [Insert Value] |
Table 2: Example of In Vivo Data Summary (MDA-MB-231 Xenograft)
| Treatment Group | Tumor Growth Inhibition (%) | Microvessel Density (vessels/mm²) | Necrotic Area (%) | Perfused Area (%) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (10 mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
V. Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Mechanism of Action of this compound as a Vascular Disrupting Agent.
Caption: General Workflow for In Vivo Assessment of this compound.
VI. Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound's vascular-disrupting properties. A comprehensive assessment, combining in vitro cellular assays with in vivo tumor models and advanced imaging techniques, is crucial for fully characterizing the efficacy and mechanism of action of this promising anti-cancer agent. The insights gained from these studies will be invaluable for guiding the clinical development and application of this compound in oncology.
VII. References
-
Kremmidiotis, G., et al. (2010). This compound: A Novel Tubulin Polymerization Inhibitor That Selectively Disrupts Tumor Vasculature and Displays Single-Agent Antitumor Efficacy. Molecular Cancer Therapeutics, 9(6), 1562–1573. --INVALID-LINK--
-
Kremmidiotis, G., et al. (2010). This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. PubMed, 20515948. --INVALID-LINK--
-
van der Veldt, A. A., et al. (2008). Vascular disrupting agents in clinical development. British Journal of Cancer, 98(7), 1179–1184. --INVALID-LINK--
-
Sun, Y., et al. (2025). Small extracellular vesicles: Unraveling their roles in ovarian cancer. Dove Medical Press. --INVALID-LINK--
-
Lin, F., et al. (2014). The Vascular Disrupting Agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. ResearchGate. --INVALID-LINK--
-
Kremmidiotis, G., et al. (2010). This compound: A Novel Tubulin Polymerization Inhibitor That Selectively Disrupts Tumor Vasculature and Displays Single-Agent Antitumor. AACR Journals. --INVALID-LINK--
-
Siemann, D. W., et al. (2011). The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents. PubMed Central. --INVALID-LINK--
-
Tiet, P., et al. (2022). Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment. PubMed Central. --INVALID-LINK--
-
Patnaik, A., et al. (2011). Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents. PubMed Central. --INVALID-LINK--
-
Nowak, A. K., et al. (2026). Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma. MDPI. --INVALID-LINK--
-
Lin, F., et al. (2014). The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. PubMed, 25180491. --INVALID-LINK--
-
Lin, F., et al. (2014). The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. PubMed Central. --INVALID-LINK--
-
Zarrin, B., et al. (2021). Vascular Disruption Therapy as a New Strategy for Cancer Treatment. PubMed Central. --INVALID-LINK--
-
Kremmidiotis, G., et al. (2007). Discovery and development of this compound, a novel vascular disruption agent exhibiting a superior therapeutic margin. AACR Journals. --INVALID-LINK--
-
Kotasek, D., et al. (2011). Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation. PubMed, 21690558. --INVALID-LINK--
-
Madjar, H., et al. (1993). [Ultrasound diagnosis of blood flow in benign and malignant breast tumors]. PubMed, 8434771. --INVALID-LINK--
-
O'Connor, K. L., & C. M. Corresponding. (2019). Transwell In Vitro Cell Migration and Invasion Assays. PubMed Central. --INVALID-LINK--
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PubMed Central. --INVALID-LINK--
-
Zarrin, B., et al. (2021). Vascular Disruption Therapy as a New Strategy for Cancer Treatment. MDPI. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Transwell Migration Assay. Thermo Fisher Scientific - RU. --INVALID-LINK--
-
American Cancer Society. (2015). Ultrasound for Cancer. Sonogram Test. --INVALID-LINK--
-
MedchemExpress.com. (n.d.). This compound | Microtubule/Tubulin Inhibitor. MedchemExpress.com. --INVALID-LINK--
-
Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. --INVALID-LINK--
-
Li, Y., et al. (2016). Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions. Oncotarget, 7(12), 15085–15100. --INVALID-LINK--
-
PharmGKB. (n.d.). VEGF Signaling Pathway. ClinPGx. --INVALID-LINK--
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. --INVALID-LINK--
-
Roy Sarkar, T., et al. (2021). Carcinoma cells that have undergone an epithelial-mesenchymal transition differentiate into endothelial cells & tumor growth. Oncotarget, 12(18), 1785–1802. --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). Angiogenesis. Cell Signaling Technology. --INVALID-LINK--
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. --INVALID-LINK--
-
Wikipedia. (n.d.). Vascular endothelial growth factor. Wikipedia. --INVALID-LINK--
-
Lassau, N., et al. (2011). Contrast-enhanced ultrasound for examining tumor biology. PubMed Central. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay. Sigma-Aldrich. --INVALID-LINK--
-
Shah, S., et al. (2022). Utility of Microvascular Flow Ultrasound Imaging in Patients with Retinoblastoma Treated with Intra-Arterial Chemotherapy. IOVS. --INVALID-LINK--
-
Sboros, V., et al. (2006). Quantitative imaging of tumor blood flow with contrast ultrasound. AIP Publishing. --INVALID-LINK--
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. corning.com [corning.com]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Contrast-enhanced ultrasound for examining tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. [Ultrasound diagnosis of blood flow in benign and malignant breast tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ultrasound for Cancer | Sonogram Test | American Cancer Society [cancer.org]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cusabio.com [cusabio.com]
- 26. ClinPGx [clinpgx.org]
- 27. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 28. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Measuring BNC105's Effect on Tubulin Polymerization
Introduction: BNC105 as a Novel Vascular Disrupting Agent
This compound is a promising anti-cancer agent currently in clinical development, recognized for its dual mechanism of action: selective disruption of tumor vasculature and direct cytotoxicity against cancer cells.[1] As a vascular disrupting agent (VDA), this compound targets the established blood vessels within solid tumors, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and short-term inhibition of tumor growth.[2][3][4] This contrasts with anti-angiogenic agents, which primarily inhibit the formation of new blood vessels.[3][5] The antitumor activity of VDAs like this compound is rooted in the inherent structural and functional differences between tumor vasculature and that of normal, healthy tissues.[6]
At the molecular level, this compound functions as a potent tubulin polymerization inhibitor.[7][8] It binds to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly of microtubules.[9][10] This disruption of the endothelial cell cytoskeleton is central to its vascular-disrupting effects.[2][11] this compound has demonstrated a remarkable selectivity, showing significantly higher potency against endothelial cells that are actively proliferating or forming capillaries compared to non-proliferating endothelial cells.[8] This application note provides a detailed protocol for researchers, scientists, and drug development professionals to accurately measure the in vitro effect of this compound on tubulin polymerization, a critical assay for understanding its primary mechanism of action.
Mechanism of Action: this compound and Microtubule Dynamics
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound exerts its effects by interfering with this dynamic process.
Caption: this compound binds to tubulin dimers, inhibiting their polymerization into microtubules and leading to vascular disruption and apoptosis.
Materials and Reagents
This protocol is based on a widely used in vitro tubulin polymerization assay that measures the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.[12][13]
| Reagent | Recommended Supplier (Example) | Catalog Number (Example) | Storage |
| Tubulin (>99% pure, bovine brain) | Sigma-Aldrich | CS210579 | -80°C |
| General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | Cytoskeleton, Inc. | BST01 | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -80°C |
| Tubulin Glycerol Buffer (e.g., 60% glycerol) | Cytoskeleton, Inc. | BST05 | 4°C |
| This compound | Synthesized or Custom Order | N/A | -20°C |
| Paclitaxel (Positive Control - Enhancer) | Sigma-Aldrich | CS210567 | -20°C |
| Nocodazole (Positive Control - Inhibitor) | Sigma-Aldrich | CS210568 | -20°C |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well half-area, clear bottom plates | Corning | 3696 | Room Temperature |
Equipment:
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm.
-
Pipettes and tips.
-
Serological pipettes.
-
Reagent reservoirs.
-
Ice bucket.
Experimental Protocol
This protocol outlines a turbidity-based assay to measure the effect of this compound on tubulin polymerization. The increase in turbidity, measured as optical density (OD) at 350 nm, is directly proportional to the mass of microtubules formed.
Workflow Overview
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology
1. Reagent Preparation:
-
Thaw tubulin, GTP, and other buffer components on ice. Once thawed, the tubulin should be used within one hour.[14]
-
Prepare a 1x General Tubulin Buffer (GTB) with 10% glycerol.
-
Prepare a 1 mM GTP stock in 1x GTB. Keep on ice.
-
Prepare stock solutions of this compound, Paclitaxel, and Nocodazole in 100% DMSO. A 10 mM stock is recommended as a starting point.
2. Compound Plate Preparation:
-
In a 96-well plate, prepare serial dilutions of this compound and the control compounds (Paclitaxel and Nocodazole).
-
It is recommended to prepare these dilutions at 10x the final desired concentration in 1x GTB.
-
Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid interference with polymerization.[14]
-
Include a vehicle control (DMSO in 1x GTB) and a no-compound control (1x GTB only).
-
Pre-warm the plate to 37°C.
3. Tubulin Reaction Mix Preparation:
-
Crucially, this step must be performed on ice to prevent premature polymerization.
-
Prepare the tubulin reaction mix to a final concentration of 3-5 mg/mL tubulin in 1x GTB supplemented with 1 mM GTP.
-
The optimal tubulin concentration may need to be determined empirically but 3 mg/mL is a good starting point for inhibitor screening.[15][16]
-
Gently mix by inversion. Avoid vortexing.
4. Initiating the Polymerization Reaction:
-
To the pre-warmed compound plate, add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
The final volume in each well should be between 100-200 µL.
-
Avoid introducing air bubbles as they will interfere with OD readings.[14]
5. Kinetic Measurement:
-
Immediately place the plate into the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.[14][16]
-
If available, shaking between reads can improve data quality.[14]
Data Analysis and Interpretation
The raw data will be a series of OD measurements over time for each condition. Plotting OD versus time will generate polymerization curves.
Key Parameters to Analyze:
-
Lag Phase (Nucleation): The initial phase before a significant increase in OD.
-
Vmax (Growth Phase): The maximum rate of polymerization, calculated from the steepest slope of the curve.
-
Plateau (Steady State): The maximum OD reached, reflecting the total mass of polymerized microtubules.
Interpreting the Results:
-
Inhibitors (e.g., this compound, Nocodazole): Will decrease the Vmax and the plateau OD in a dose-dependent manner.
-
Enhancers (e.g., Paclitaxel): Will decrease or eliminate the lag phase, and may increase the Vmax and plateau OD.
-
Vehicle Control: Should exhibit a characteristic sigmoidal polymerization curve.
Quantitative Analysis:
The IC₅₀ value for this compound (the concentration at which 50% of polymerization is inhibited) can be calculated by plotting the Vmax or the plateau OD against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Expected Data Summary:
| Compound | Concentration (µM) | Vmax (mOD/min) | Plateau OD (at 60 min) | % Inhibition |
| Vehicle Control | - | 10.5 | 0.350 | 0% |
| This compound | 0.1 | 8.2 | 0.280 | 20% |
| This compound | 1 | 4.1 | 0.150 | 57% |
| This compound | 10 | 1.5 | 0.050 | 86% |
| Nocodazole | 10 | 1.8 | 0.065 | 81% |
| Paclitaxel | 10 | 15.2 | 0.410 | - |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Self-Validation and Troubleshooting
-
Positive Controls: The inclusion of known inhibitors (Nocodazole) and enhancers (Paclitaxel) is essential to validate the assay's performance.
-
Tubulin Quality: The quality of the purified tubulin is critical. A distinct lag phase in the vehicle control is an indicator of high-quality tubulin.[14] If aggregates are suspected, centrifuge the tubulin solution before use.[14]
-
Compound Precipitation: Visually inspect the wells for any precipitation of the test compound, which can cause light scattering and lead to false-positive results.[14]
-
Replicates: Perform all experiments with at least three technical replicates to ensure data robustness and to identify outliers.
Conclusion
This application note provides a comprehensive and robust protocol for measuring the inhibitory effect of this compound on in vitro tubulin polymerization. By carefully following these steps, researchers can obtain reliable and reproducible data to characterize the biochemical activity of this compound and similar compounds. Understanding the precise mechanism by which this compound disrupts microtubule dynamics is fundamental to its ongoing development as a novel cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinova.com [medicinova.com]
- 6. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Vascular disrupting agents | amdbook.org [amdbook.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) (BK006P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 16. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Tubulin Dynamics Following BNC105 Treatment
Introduction: BNC105, a Clinically Relevant Tubulin Inhibitor
This compound is a potent, second-generation benzofuran and a selective inhibitor of tubulin polymerization that functions as a Vascular Disrupting Agent (VDA).[1][2][3] It targets the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, which are critical for cell division, structure, and intracellular transport.[2][4] This disruption is particularly effective against actively proliferating cells, such as tumor endothelial cells, causing rapid occlusion of tumor vasculature and subsequent cancer cell necrosis.[3][5] this compound has been evaluated in Phase I and II clinical trials for various solid tumors, including renal cancer and mesothelioma.[1][6][7]
Assessing the on-target effect of this compound in a preclinical research setting is crucial for understanding its mechanism of action and evaluating its efficacy. Western blotting is a powerful and widely used technique to qualitatively and semi-quantitatively analyze protein expression.[8] This application note provides a detailed, field-tested protocol for performing Western blot analysis of tubulin in cell lysates following treatment with this compound, complete with expert insights into critical steps and data interpretation.
Principle of the Assay
This compound inhibits the polymerization of tubulin dimers into microtubules.[1][3] This action shifts the cellular equilibrium from stable, polymerized microtubules to soluble, unpolymerized α/β-tubulin dimers.[9] A standard Western blot on whole-cell lysates will measure the total amount of tubulin protein (both polymerized and soluble).
Therefore, treatment with this compound is not expected to significantly decrease the total tubulin protein levels detected by a standard Western blot. Instead, the primary utility of this assay is to:
-
Confirm consistent tubulin expression across different treatment conditions.
-
Serve as a foundational assay before undertaking more complex cellular fractionation experiments to separate soluble vs. polymerized tubulin pools.[9]
-
Investigate potential drug-induced changes in tubulin post-translational modifications (PTMs), such as acetylation or tyrosination, which can be indicative of microtubule stability.[10][11][12]
Critical Consideration: The Loading Control Paradox
A cornerstone of quantitative Western blotting is the use of a loading control to normalize for variations in protein loading and transfer.[13] Housekeeping proteins like β-actin and β-tubulin are frequently used due to their typically high and stable expression.[14][15]
Expert Insight: When the drug target itself is a ubiquitous housekeeping protein like tubulin, its use as a loading control is scientifically invalid. This compound treatment could potentially alter tubulin stability or expression in some contexts, making it an unreliable normalizer.
Recommended Solution: Total Protein Normalization The most robust alternative is to normalize to the total protein loaded in each lane.[13] This is achieved by staining the transfer membrane with a reversible dye like Ponceau S immediately after transfer.[16][17] The density of each lane can be quantified and used to normalize the signal from the target protein band.
If a housekeeping protein is required, select one that is biochemically independent of the cytoskeleton. Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a suitable alternative, provided its expression is not affected by the specific experimental conditions.
Detailed Protocol: Western Blotting for Tubulin
This protocol is optimized for cultured cells treated with this compound.
Cell Lysis and Protein Extraction
Scientist's Note: The goal is to efficiently solubilize total cellular protein. A standard RIPA buffer is effective for this purpose as it disrupts both cell and nuclear membranes. Protease and phosphatase inhibitors are essential to prevent protein degradation and maintain post-translational modifications.[18]
-
Culture and treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-only (e.g., DMSO) control.
-
Aspirate culture medium and wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA Lysis and Extraction Buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Based on the concentrations, calculate and prepare aliquots of each sample normalized to a standard concentration (e.g., 2 µg/µL) using lysis buffer and Laemmli sample buffer.[18] A typical loading amount is 10-25 µg of total protein per lane.[16][17]
SDS-PAGE and Protein Transfer
-
Denature the prepared protein samples by heating at 95-100°C for 5-10 minutes.
-
Load 10-25 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[19]
Total Protein Staining and Immunoblotting
-
Total Protein Normalization: After transfer, rinse the PVDF membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).[16]
-
Incubate the membrane in Ponceau S solution for 2-5 minutes at room temperature with gentle agitation.
-
Image the membrane to record the total protein in each lane. This image will be used for normalization during data analysis.
-
Wash the membrane with TBST until the Ponceau S stain is completely removed.
-
Blocking: Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8][16]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommended range (see Table 1). Incubate the membrane overnight at 4°C with gentle rocking.[16][18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer’s instructions.
-
Incubate the membrane with the ECL reagent for the specified time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to ensure bands are not saturated.
-
Analysis:
-
Use densitometry software to measure the band intensity for tubulin in each lane.
-
Measure the intensity of the corresponding total protein lane from the Ponceau S image.
-
Normalize the tubulin signal by dividing it by the total protein signal for that lane.
-
Compare the normalized values across different this compound treatment conditions.
-
Experimental Workflow and Reagents
The entire process from cell treatment to data analysis is outlined below.
Caption: Western blot workflow for tubulin analysis post-BNC105 treatment.
Table 1: Recommended Antibodies for Western Blotting
| Target Protein | Purpose | Host Species | Typical Dilution | Approx. MW |
| β-Tubulin | Primary Target | Mouse / Rabbit | 1:1000 - 1:5000 | ~55 kDa |
| α-Tubulin | Primary Target | Mouse / Rabbit | 1:1000 - 1:10000 | ~55 kDa |
| GAPDH | Alternative Loading Control | Mouse / Rabbit | 1:1000 - 1:10000 | ~37 kDa |
| Acetylated-α-Tubulin | PTM / Stability Marker | Mouse / Rabbit | 1:1000 - 1:2000 | ~55 kDa |
| Anti-Mouse IgG (HRP) | Secondary Antibody | Goat / Donkey | 1:2000 - 1:10000 | N/A |
| Anti-Rabbit IgG (HRP) | Secondary Antibody | Goat / Donkey | 1:2000 - 1:10000 | N/A |
Note: Always optimize antibody dilutions for your specific experimental system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bionomics this compound cancer clinical trials reach key milestones - Clinical program to be expanded [bionity.com]
- 8. Western blot - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Loading Controls for Western Blotting [sigmaaldrich.cn]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
Visualizing Microtubule Disruption: An Application Guide for Immunofluorescence Staining with BNC105
Introduction: Unveiling the Mechanism of a Potent Vascular Disrupting Agent
BNC105 is a novel small molecule that has demonstrated significant potential as a vascular disrupting agent (VDA) in oncology.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape.[1][3] this compound exerts its effects by binding to the colchicine-binding site on β-tubulin, leading to the disruption of the dynamic microtubule network.[4] This activity is particularly potent in actively proliferating cells, such as the endothelial cells lining the tumor vasculature, making this compound a selective and powerful anti-cancer agent.[1][3]
Immunofluorescence microscopy is an indispensable technique for visualizing the cellular effects of microtubule-targeting agents like this compound. By fluorescently labeling the microtubule cytoskeleton, researchers can directly observe the morphological changes induced by the compound, providing a clear and compelling visual representation of its mechanism of action. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform immunofluorescence staining of microtubules in cultured cells treated with this compound. We will delve into the principles behind the methodology, provide a detailed step-by-step protocol, and offer insights into data interpretation and troubleshooting.
Scientific Principles: The "Why" Behind the "How"
A successful immunofluorescence experiment hinges on the careful preservation of cellular architecture and the specific labeling of the target protein. The protocol outlined below is designed to achieve this through a series of logical steps, each with a distinct purpose.
-
Cell Culture and Treatment: The choice of cell line is crucial. Adherent cells with a well-defined and extensive microtubule network, such as human umbilical vein endothelial cells (HUVECs) or various cancer cell lines (e.g., HeLa, A549), are ideal. Treatment with this compound should be optimized through dose-response and time-course experiments to identify the concentrations and durations that induce observable microtubule disruption without causing excessive cell death and detachment.
-
Fixation: This step is critical for preserving the cellular structure and the microtubule network in a "snapshot" of their state at a specific time point. Paraformaldehyde (PFA) is a common fixative that cross-links proteins, effectively locking them in place. Methanol fixation can also be used and may enhance the visualization of microtubules in some cases.[1]
-
Permeabilization: To allow the antibodies to access the intracellular microtubule network, the cell membrane must be made permeable. This is typically achieved using a mild detergent like Triton X-100.
-
Blocking: Non-specific binding of antibodies to cellular components can lead to high background signal. To prevent this, a blocking step is employed, using a solution containing proteins like bovine serum albumin (BSA) or serum from the same species as the secondary antibody.
-
Antibody Incubation: This is the core of the staining process. A primary antibody that specifically recognizes a component of the microtubule network, such as α-tubulin or β-tubulin, is introduced. Following this, a secondary antibody, which is conjugated to a fluorescent molecule (fluorophore) and specifically binds to the primary antibody, is added for detection.
-
Mounting and Imaging: The stained cells are mounted on a microscope slide using a mounting medium that contains an anti-fade agent to protect the fluorophores from photobleaching during imaging. A fluorescence microscope is then used to visualize and capture images of the stained microtubules.
Experimental Workflow: A Visual Overview
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Detailed Protocol: From Cell Culture to Image Analysis
This protocol provides a starting point for the immunofluorescence staining of microtubules in cells treated with this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: e.g., HUVEC, HeLa, A549, or other suitable adherent cell line.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood) . Alternatively, ice-cold methanol.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse or rabbit anti-α-tubulin or anti-β-tubulin antibody.
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: with anti-fade reagent.
-
Glass coverslips and microscope slides.
-
Humidified chamber.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium. A suggested starting concentration range is 10 nM to 1 µM.[1] Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Replace the medium in the wells with the this compound-containing medium or vehicle control.
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Fixation:
-
Gently aspirate the medium and wash the cells three times with pre-warmed PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Alternatively, for methanol fixation, aspirate the PBS and add ice-cold methanol. Incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for PFA fixation only):
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:1000).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (a typical starting dilution is 1:500 to 1:2000). Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a diluted solution of DAPI or Hoechst in PBS for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of multiple fields of view for each experimental condition.
-
Expected Results and Data Interpretation
Upon successful immunofluorescence staining, you should observe distinct differences in the microtubule network between control and this compound-treated cells.
| Treatment Condition | Expected Microtubule Morphology |
| Vehicle Control | Well-defined, intricate network of long, filamentous microtubules extending throughout the cytoplasm. |
| Low this compound Concentration | Subtle disruption of the microtubule network, with some fragmentation and thinning of the filaments. |
| High this compound Concentration | Severe depolymerization of the microtubule network, characterized by a diffuse cytoplasmic staining and a loss of filamentous structures. |
Qualitative Analysis: Visual inspection of the captured images will provide a qualitative assessment of the effect of this compound on the microtubule network. Look for changes in microtubule density, length, and overall organization.
Quantitative Analysis: For a more objective assessment, image analysis software (e.g., ImageJ/Fiji) can be used to quantify the changes in the microtubule network.[5]
-
Microtubule Density: Measure the integrated fluorescence intensity of the tubulin staining per cell. A decrease in intensity in this compound-treated cells would indicate microtubule depolymerization.
-
Microtubule Network Complexity: Analyze parameters such as filament length, number of branches, and the overall area covered by the microtubule network.
This compound Signaling Pathway and Microtubule Disruption
Caption: this compound's mechanism of action leading to microtubule disruption.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Ineffective primary or secondary antibody- Low antigen expression- Over-fixation- Photobleaching | - Validate antibody specificity and optimize dilution- Use a cell line with known high tubulin expression- Reduce fixation time or try a different fixation method- Minimize exposure to light; use anti-fade mounting medium |
| High Background | - Non-specific antibody binding- Insufficient blocking- Autofluorescence | - Increase blocking time or try a different blocking agent- Ensure adequate washing steps- Use a different fluorophore or an autofluorescence quenching agent |
| Poor Microtubule Morphology | - Cells are not healthy- Suboptimal fixation | - Ensure proper cell culture conditions- Optimize fixation protocol; for example, pre-warm the fixative |
| Cells Detaching | - Overly harsh washing steps- Cells were not sufficiently adherent | - Be gentle during washing steps- Ensure coverslips are properly coated if necessary |
Conclusion
Immunofluorescence staining is a powerful and visually informative method for studying the effects of microtubule-targeting agents like this compound. By following the detailed protocol and understanding the underlying scientific principles outlined in this application note, researchers can effectively visualize and quantify the disruption of the microtubule network, gaining valuable insights into the cellular mechanism of action of this promising anti-cancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BNC105 in DMSO: A Technical Guide for In Vitro Assays
Welcome to the technical support center for BNC105. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in dimethyl sulfoxide (DMSO) for in vitro assays. Here, we will address common challenges and provide solutions to ensure the integrity and reproducibility of your experiments.
Introduction to this compound: A Potent Vascular Disrupting Agent
This compound is a novel small molecule inhibitor of tubulin polymerization that exhibits potent antiproliferative and tumor vascular disrupting properties.[1][2] As a vascular disrupting agent (VDA), this compound selectively targets and disrupts the blood vessels within solid tumors, leading to a cascade of events including hypoxia and subsequent tumor cell necrosis.[3][4][5][6] Its mechanism of action involves binding to the colchicine site on tubulin, which inhibits the polymerization of microtubules.[7][8] This disruption of the cytoskeleton ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as activated endothelial cells in the tumor neovasculature.[9][10]
For intravenous administration in clinical settings, a phosphate prodrug of this compound, known as BNC105P, is utilized, which is rapidly converted to the active this compound compound in vivo.[9][11][12] However, for in vitro research, this compound itself is typically used, necessitating a reliable solvent for its preparation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in experiments.
| Property | Value | Source |
| CAS Number | 945771-74-4 | [1][13][14] |
| Molecular Formula | C₂₀H₂₀O₇ | [1][13][14] |
| Molecular Weight | 372.37 g/mol | [1][10][14] |
| Appearance | Solid | [1] |
This compound Solubility and Stock Solution Preparation in DMSO
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in biological research due to its ability to dissolve a broad range of organic compounds, including many that are poorly soluble in aqueous solutions.[15][16]
Solubility Data
| Solvent | Solubility | Source |
| DMSO | 5 mg/mL | [13] |
| DMF | 5 mg/mL | [13] |
| Ethanol | Insoluble | [13] |
| PBS (pH 7.2) | Insoluble | [13] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a self-validating system for preparing a high-concentration stock solution of this compound. The causality behind each step is explained to ensure experimental success.
Materials:
-
This compound powder (MW: 372.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes
Procedure:
-
Pre-warming of DMSO: Gently warm the anhydrous DMSO to room temperature if it has been stored at a lower temperature. DMSO's freezing point is relatively high at 19°C (66°F), so it may solidify in colder storage conditions.[15]
-
Rationale: Ensuring DMSO is in a liquid state is crucial for accurate pipetting and effective dissolution.
-
-
Weighing this compound: Accurately weigh out 3.72 mg of this compound powder and place it in a sterile amber vial.
-
Rationale: The use of an amber vial protects the compound from potential photodegradation. Precision in weighing is critical for achieving the desired final concentration.
-
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Rationale: Anhydrous DMSO is recommended to minimize the introduction of water, which can affect the stability and solubility of some compounds over long-term storage.[17]
-
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to facilitate complete dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Rationale: Mechanical agitation (vortexing) and sonication provide the necessary energy to break down the crystal lattice of the solid this compound and promote its interaction with the DMSO solvent molecules.
-
-
Aliquoting and Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term storage.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound in in vitro studies? A: Based on its solubility profile, DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro assays.[13]
Q2: My this compound is not dissolving completely in DMSO. What should I do? A: First, ensure that you are using anhydrous DMSO and that the final concentration does not exceed the known solubility limit of 5 mg/mL.[13] Gentle warming of the solution to 37°C and brief sonication can aid in dissolution. However, avoid excessive heating, which could degrade the compound.
Q3: How should I store my this compound stock solution in DMSO? A: For long-term stability, it is best to store aliquots of the this compound/DMSO stock solution at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.
Q4: What is the maximum final concentration of DMSO I can use in my cell culture media? A: While DMSO is an excellent solvent, it can also exhibit toxicity to cells at higher concentrations. It is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize any solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: I see a precipitate forming after diluting my this compound/DMSO stock into my aqueous cell culture medium. What should I do? A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this, try performing a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently during the addition. Then, further dilute this intermediate solution into your final assay medium containing serum. The proteins in the serum can help to stabilize the compound and prevent precipitation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in aqueous media | The compound's solubility limit in the aqueous buffer has been exceeded. | Perform a serial dilution as described in FAQ #5. Ensure the final concentration of this compound is within its soluble range in the final assay medium. |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. 3. DMSO concentration in the final assay medium is too high, causing off-target effects. | 1. Use a fresh aliquot of the this compound stock solution for each experiment. 2. Verify the accuracy of the balance and pipettes used for stock solution preparation. 3. Ensure the final DMSO concentration is consistent across all experimental conditions and is below cytotoxic levels. Include a vehicle control. |
| Visible cytotoxicity in vehicle control wells | The final concentration of DMSO is too high for the specific cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. Adjust the final DMSO concentration in your this compound experiments accordingly. |
Visualizing Experimental Workflows and Mechanisms
Workflow for this compound In Vitro Assay
Caption: General workflow for preparing and using this compound in a cell-based in vitro assay.
Mechanism of this compound Action
Caption: Simplified pathway of this compound-induced cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. BNC-105p | C20H19Na2O10P | CID 16678086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bnc-105 | C20H20O7 | CID 24786555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. caymanchem.com [caymanchem.com]
- 14. GSRS [precision.fda.gov]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BNC105 insolubility in aqueous solutions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: BNC105
Topic: Troubleshooting this compound Insolubility in Aqueous Solutions Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent benzofuran-based tubulin polymerization inhibitor that functions as a vascular disrupting agent (VDA), showing promise in oncological research by selectively targeting tumor vasculature.[1][2][3] Like many small molecules in its class that bind to the colchicine site of tubulin, this compound is a highly hydrophobic compound.[4][5] This inherent lipophilicity presents a significant challenge for researchers: poor solubility in aqueous solutions.
This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming the solubility challenges associated with this compound. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these methodologies, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a precipitate after adding this compound to my cell culture medium or aqueous buffer. Why is this happening?
A1: This is the most common issue encountered with this compound and is a direct result of its physicochemical properties.
-
High Lipophilicity: this compound is a hydrophobic molecule, meaning it repels water and preferentially dissolves in organic solvents.[6] Its chemical structure is large and lacks sufficient polar groups to readily interact with water molecules. This is a common characteristic of potent, late-stage tubulin inhibitors, which often require significant lipophilicity to effectively bind to their target.[7][8]
-
"Solvent Shift" Precipitation: You likely first dissolved this compound in a small volume of an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is introduced into a large volume of aqueous medium, the DMSO concentration is drastically lowered. The this compound molecules, now finding themselves in a hostile aqueous environment, aggregate and precipitate out of the solution. This phenomenon is known as "solvent shift" or "antisolvent precipitation."
-
Concentration Exceeding Solubility Limit: Every compound has a maximum solubility limit in a given solvent system. For this compound, this limit in purely aqueous solutions like Phosphate-Buffered Saline (PBS) is extremely low.[6] The precipitation indicates that your final working concentration exceeds this limit under the current formulation conditions.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: The universally recommended solvent for initial solubilization is Dimethyl Sulfoxide (DMSO) .
This compound is readily soluble in DMSO, with reported values ranging from 5 mg/mL to 25 mg/mL.[6][9] DMSO is a powerful, water-miscible, aprotic polar solvent capable of dissolving a wide range of poorly water-soluble compounds.[10]
Best Practices for Stock Solution Preparation:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce its solvating power for highly hydrophobic compounds.
-
Prepare a High-Concentration Stock: It is advantageous to prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for smaller volumes to be added to your aqueous medium, minimizing the final DMSO concentration and its potential cytotoxic effects.[10]
-
Ensure Complete Dissolution: Vortex thoroughly. If needed, gentle warming (e.g., 37°C water bath) can aid dissolution. Always visually inspect the solution to ensure it is clear and free of particulates before aliquoting.
-
Aliquot and Store Properly: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]
Q3: My this compound, dissolved in DMSO, still precipitates upon dilution into my aqueous solution. How can I prevent this?
A3: This is the critical step where careful technique is required. The key is to manage the "solvent shift" and keep the final concentration of this compound below its solubility limit in the final medium.
Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Optimize Dilution Technique: Never add the aqueous buffer to the DMSO stock. Always add the small volume of DMSO stock to the large volume of rapidly vortexing or stirring aqueous medium. This promotes rapid dispersal and minimizes localized high concentrations that trigger precipitation.
-
Perform Serial Dilutions: For very high dilutions, an intermediate dilution step in a serum-containing medium or buffer can be beneficial.
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of this compound. Your desired concentration may simply not be achievable in the chosen medium.
-
Leverage Serum Proteins (for Cell Culture): If your experiment allows, increase the serum concentration (e.g., from 10% to 20% FBS). Serum proteins like albumin can bind to hydrophobic compounds and act as carriers, increasing their apparent solubility.[10]
-
Prepare Freshly: Do not store diluted, aqueous working solutions of this compound. Prepare them immediately before each experiment.
Q4: Can I use pH adjustment to improve this compound solubility?
A4: This is a theoretically sound but practically complex approach. This compound possesses a phenolic hydroxyl group, making it a weak acid with a predicted pKa of approximately 6.6.[9]
According to the Henderson-Hasselbalch equation, a weak acid becomes more ionized and thus more water-soluble as the pH of the solution increases above its pKa.[11][12] Therefore, raising the pH of your buffer to >7.5 should, in principle, increase this compound's solubility.
Caption: Effect of pH on the ionization state of this compound.
Practical Considerations & Cautions:
-
Experimental Integrity: Most biological assays and cell culture systems are highly sensitive to pH. Adjusting the pH of your medium or buffer outside its physiological range (typically 7.2-7.4) can introduce significant artifacts, alter cell behavior, or even cause toxicity.
-
Compound Stability: Extreme pH values can lead to the degradation of the compound.
-
Buffering Capacity: The buffering system of your medium will resist pH changes, requiring careful titration with NaOH.[13]
Verdict: While pH adjustment is a valid solubilization strategy, it should be used with extreme caution and is generally not recommended for cell-based assays unless the effect of pH itself is part of the investigation. It may be more applicable for specific analytical or formulation development studies.
Q5: I need to prepare a formulation for an in-vivo study. What are my options?
A5: In-vivo studies require formulations that maintain solubility upon administration into the bloodstream or gastrointestinal tract. Simple DMSO/saline solutions are often inadequate due to the risk of precipitation upon dilution in the blood.[7] Clinically, this was solved by developing a water-soluble phosphate prodrug, BNC105P.[14][15] For preclinical research, multi-component vehicle systems are standard.
A common and effective approach is to use a combination of solvents and surfactants.[16][17]
| Strategy | Components | Mechanism of Action | Pros | Cons |
| Co-solvent | DMSO, PEG300/400 | Reduces the polarity of the aqueous vehicle, making it more favorable for hydrophobic compounds.[18] | Simple to prepare; well-established for preclinical studies. | Potential for precipitation upon dilution; solvents can have toxicities.[19] |
| Surfactant | Polysorbate 80 (Tween 80), Cremophor EL | Forms micelles that encapsulate the drug, shielding it from the aqueous environment.[20][21] | Significantly improves apparent solubility and stability in solution. | Surfactants can have biological effects and may cause hypersensitivity. |
| Complexation | Cyclodextrins (e.g., SBE-β-CD) | Forms an inclusion complex where the hydrophobic drug sits inside the cyclodextrin's lipophilic cavity.[17][19] | Low toxicity; effective for many compounds. | Can be expensive; requires specific molecular fit between drug and cyclodextrin. |
A widely used starting point for a parenteral formulation is a DMSO/PEG/Tween/Saline mixture. Please see Protocol 3 for a detailed methodology. Always remember to administer a vehicle-only control group in your animal studies.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Calculation: Determine the mass of this compound powder needed to make a 10 mM stock solution in DMSO. (Molecular Weight of this compound ≈ 372.4 g/mol ).[6]
-
Mass (mg) = 10 mmol/L * Volume (L) * 372.4 g/mol
-
-
Weighing: Aseptically weigh the calculated amount of this compound into a sterile microcentrifuge tube or vial.
-
Dissolution: Add the required volume of high-quality, sterile, anhydrous DMSO.
-
Mixing: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief (5-10 min) incubation in a 37°C water bath can be used if necessary.
-
Verification: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot into single-use, sterile tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Standard Dilution for In-Vitro Experiments (e.g., Cell Culture)
-
Pre-warm Medium: Gently warm the required volume of complete cell culture medium (containing serum) to 37°C.
-
Thaw Stock: Thaw one aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Volume: Determine the volume of stock solution needed to achieve your final desired concentration. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Vstock = (Cfinal * Vfinal) / Cstock
-
-
Dilution: While gently vortexing or swirling the tube of pre-warmed medium, add the calculated volume of this compound stock solution dropwise into the medium. Never add the medium to the DMSO stock.
-
Final Mix: Mix gently by inverting the tube a few times. Do not vortex excessively, as this can damage proteins in the medium.
-
Application: Use the freshly prepared working solution immediately. Do not store it.
-
Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium.
Protocol 3: Advanced Co-Solvent/Surfactant Formulation for In-Vivo Studies
This protocol provides a common starting formulation. The exact ratios may need to be optimized for your specific compound and study design.[16][22]
Target Formulation: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (v/v/v/v)
-
Calculate Amounts: Determine the total volume of formulation needed and calculate the required volume of each component.
-
Initial Dissolution: In a sterile vial, add the required mass of this compound powder. Add the calculated volume of DMSO and vortex until the compound is completely dissolved.
-
Add Co-solvent: Add the calculated volume of PEG400 to the DMSO/BNC105 solution. Vortex until the solution is homogeneous and clear.
-
Add Surfactant: Add the calculated volume of Tween 80. Vortex until the solution is homogeneous and clear.
-
Final Dilution: Slowly add the sterile saline (or PBS, pH 7.4) to the mixture while continuously vortexing to reach the final volume.
-
Final Observation: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation must be adjusted (e.g., by lowering the final this compound concentration or altering the vehicle ratios).
-
Control and Use: Prepare a vehicle-only solution using the same procedure. The formulation should be prepared fresh on the day of the experiment.
References
- 1. This compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bnc-105 | C20H20O7 | CID 24786555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 945771-74-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 13. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 14. BNC-105p free acid_TargetMol [targetmol.com]
- 15. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 21. pharmtech.com [pharmtech.com]
- 22. medchemexpress.com [medchemexpress.com]
BNC105 Technical Support Center: Optimizing Concentration for Cell Culture Experiments
Welcome to the BNC105 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful application of this compound in your cell culture experiments. As a potent and selective tubulin polymerization inhibitor and vascular disrupting agent (VDA), precise concentration optimization is paramount to achieving reliable and reproducible results. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a comprehensive understanding of your experimental system.
I. Understanding this compound: Mechanism of Action
This compound is a novel small molecule that exerts its anti-cancer effects through a dual mechanism of action. Primarily, it functions as a tubulin polymerization inhibitor , binding to the colchicine-binding site on β-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in proliferating cancer cells.[1]
Secondly, and notably, this compound acts as a vascular disrupting agent (VDA) . It displays a remarkable selectivity and potency against actively proliferating endothelial cells, such as those found in the tumor neovasculature, compared to quiescent endothelial cells.[2] This leads to a rapid collapse of the tumor's blood supply, inducing extensive hypoxia and necrosis within the tumor core.[3]
This dual action makes this compound a promising therapeutic agent, but also introduces complexities in its in vitro application that this guide will help you navigate.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work with this compound.
Q1: What is a good starting concentration range for this compound in my cell culture experiments?
A starting concentration range depends heavily on the cell line being used. Based on available data, this compound is highly potent, with IC50 values often in the nanomolar to low micromolar range.
-
For endothelial cells (e.g., HUVECs): this compound is particularly potent against proliferating endothelial cells, with reported IC50 values as low as 0.31 nM when grown in the presence of growth factors.[2] For quiescent HUVECs (without growth factors), the IC50 is significantly higher, around 25 nM , highlighting its selectivity.[2]
-
For cancer cell lines: A broad starting range of 1 nM to 10 µM is recommended for initial screening experiments.[1][4] For specific cancer types, some reported IC50 values are:
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid.
-
Reconstitution: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) . Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the frozen stock for each experiment. It is important to ensure the final DMSO concentration in your culture is non-toxic to your cells, typically below 0.5% , and ideally below 0.1%.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: Is this compound stable in cell culture medium?
The stability of any compound in aqueous solutions like cell culture media can be a concern. While specific stability data for this compound in various media is not extensively published, it is good practice to:
-
Prepare fresh dilutions of this compound in media for each experiment.
-
If long-term incubations are required, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
-
Be aware that components in serum and media can potentially interact with the compound over time.[7]
Q4: Can I use this compound in combination with other drugs?
Yes, this compound has shown synergistic effects with other anti-cancer agents, notably mTOR inhibitors like everolimus .[3][8][9][10] The rationale for this combination is that the hypoxia induced by this compound can lead to the upregulation of survival pathways, including the PI3K/Akt/mTOR pathway.[3] Co-treatment with an mTOR inhibitor can counteract this survival response and enhance the overall anti-tumor effect. When designing combination studies, it is essential to perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the drug interaction is synergistic, additive, or antagonistic.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to optimize and characterize the effects of this compound.
Protocol 1: Determining the Optimal this compound Concentration (IC50) using a Cell Viability Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a colorimetric assay like MTT or WST-8.
Materials:
-
Your cancer cell line of interest or HUVECs
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is from 10 µM down to low nM concentrations.
-
Also, prepare a vehicle control (medium with the highest final DMSO concentration used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound or the vehicle control. It is recommended to have at least three replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time should be chosen based on the cell line's doubling time and the experimental question.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Analysis of mTOR Pathway Activation by Western Blot
This protocol details how to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR itself, and its downstream targets p70S6K and 4E-BP1.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration(s) (e.g., at and above the IC50) for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of this compound on mTOR pathway activation.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cells treated with this compound, to confirm its expected G2/M arrest activity.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no cellular response to this compound | 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Compound instability: this compound may have degraded in the stock solution or in the culture medium. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., overexpression of drug efflux pumps). 4. Incorrect experimental setup: Issues with cell seeding density, incubation time, or assay procedure. | 1. Perform a wide-range dose-response curve (e.g., from pM to high µM) to determine the active concentration range. 2. Prepare a fresh stock solution of this compound. For long incubations, consider replenishing the medium with fresh this compound. 3. Research the expression of drug resistance markers in your cell line. Consider using a drug-sensitive cell line as a positive control. 4. Optimize your cell viability assay protocol, ensuring consistent cell seeding and appropriate incubation times. |
| Precipitation of this compound in cell culture medium | 1. Poor aqueous solubility: this compound, like many small molecules, has limited solubility in aqueous solutions. 2. High final DMSO concentration: While DMSO aids initial solubilization, a high final concentration can be toxic and may not prevent precipitation upon dilution in aqueous media. 3. Interaction with media components: Serum proteins or other media components may cause the compound to precipitate. | 1. Prepare the final dilution in pre-warmed (37°C) medium and vortex immediately before adding to the cells. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Prepare a more concentrated stock in DMSO to minimize the volume added to the media. 3. Consider using serum-free medium for the initial dilution step if compatible with your cell line. |
| High variability between replicate wells | 1. Inaccurate pipetting: Errors in pipetting cells or compound solutions. 2. Edge effects in 96-well plates: Evaporation from the outer wells can lead to increased compound concentration and affect cell growth. 3. Cell clumping: Uneven distribution of cells during seeding. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
| Unexpected changes in mTOR or Hippo-YAP signaling | 1. Hypoxia-induced signaling: As a VDA, this compound can induce hypoxia in 3D cultures or even in dense 2D cultures, which is known to affect both mTOR and Hippo-YAP pathways.[8][14][15] 2. Off-target effects: At very high concentrations, off-target effects may occur. 3. Crosstalk with other pathways: this compound's primary effect on microtubule dynamics can indirectly influence other signaling pathways.[14][16] | 1. Monitor hypoxia levels in your culture system (e.g., using hypoxia-inducible factor 1-alpha (HIF-1α) as a marker). Be aware that hypoxia can have differential effects on YAP and TAZ.[8][14][15] 2. Use the lowest effective concentration of this compound as determined by your IC50 experiments. 3. Investigate the literature for known crosstalk between the cytoskeleton and the signaling pathway of interest. |
V. Visualization of Key Pathways and Workflows
To further aid in your experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
This compound Mechanism of Action and Downstream Effects
Caption: this compound's dual mechanism of action and its impact on downstream signaling pathways.
Experimental Workflow for this compound Concentration Optimization
Caption: A streamlined workflow for determining the optimal this compound concentration in cell culture.
VI. References
-
This compound | Microtubule/Tubulin Inhibitor. MedchemExpress.com. Available from: --INVALID-LINK--
-
Shan, T., et al. (2020). Microtubule architecture connects AMOT stability to YAP/TAZ mechanotransduction and Hippo signalling. Nature Communications.
-
A Phase I/II Trial of BNC105P with Everolimus in Metastatic Renal Cell Carcinoma. Clinical Cancer Research.
-
Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem.
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH.
-
6 Steps for Successful in vitro Drug Treatment. Bitesize Bio.
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
-
Application Notes and Protocols: Cell Cycle Analysis of Breast Cancer Cells Treated with Bruceantinol B. Benchchem.
-
The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. PubMed.
-
This compound effective in treating cancer. BioSpectrum Asia.
-
A Phase I/II Trial of BNC105P with Everolimus in Metastatic Renal Cell Carcinoma. PubMed.
-
Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? ResearchGate.
-
Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube.
-
Microfluidics Enabled Bottom-Up Engineering of 3D Vascularized Tumor for Drug Discovery. ACS Nano.
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH.
-
Establishment of an in Vitro Three-Dimensional Vascularized Micro-Tumor Model and Screening of Chemotherapeutic Drugs. NIH.
-
Values of IC 50 determined for different compounds on REN cells by the NRU endpoint. ResearchGate.
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
-
Cell Cycle Analysis. Flow Cytometry Core Facility.
-
IC50 values for breast cancer cell lines. ResearchGate.
-
IC50 values of selected cell lines. ResearchGate.
-
Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization. PubMed Central.
-
Cell viability and IC 50 values in HUVECs and A549 cells treated with... ResearchGate.
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH.
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH.
-
The Crosstalk between Src and Hippo/YAP Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC). PMC - PubMed Central.
-
Phase I/II study of a BNC105P/everolimus regimen for progressive metastatic renal cell carcinoma (mRCC) following prior tyrosine kinase inhibitors (Hoosier Oncology Group). ResearchGate.
-
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH.
-
A phase I/II trial of BNC105P with everolimus in metastatic renal cell carcinoma (mRCC). Clinical Cancer Research.
-
(PDF) A Phase I/II Trial of BNC105P with Everolimus in Metastatic Renal Cell Carcinoma. ResearchGate.
-
Application Note and Protocol: Determination of IC50 for Angiogenesis Inhibitor 2 in a HUVEC Proliferation Assay. Benchchem.
-
Hippo/YAP signaling's multifaceted crosstalk in cancer. Frontiers in Oncology.
-
In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
-
The Crosstalk Between Hippo-YAP Pathway and Innate Immunity. PubMed.
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.
-
DMSO usage in cell culture. LifeTein.
-
Maximum DMSO concentration in media for cell culture? : r/labrats. Reddit.
-
Phase I, pharmacokinetic, and pharmacodynamic evaluation of BNC105P, a novel anticancer agent that is both a vascular disrupting agent (VDA) and an inhibitor of cancer cell proliferation. ResearchGate.
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega.
-
The mTOR kinase inhibitor everolimus synergistically enhances the anti-tumor effect of the Bruton's tyrosine kinase (BTK) inhibitor PLS-123 on Mantle cell lymphoma. PubMed.
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.
-
Synergic Effect of Metformin and Everolimus on Mitochondrial Dynamics of Renal Cell Carcinoma. MDPI.
-
The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma. PMC - PubMed Central.
-
What are good solvents for peptide drugs? ex. DMSO? PBS? ResearchGate.
-
What is the Hippo-YAP/TAZ tumor-suppressor pathway? Mechanobiology Institute, National University of Singapore.
-
Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane. MDPI.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | Hippo/YAP signaling’s multifaceted crosstalk in cancer [frontiersin.org]
BNC105 Technical Support Center: Maximizing Experimental Success in Murine Models
This guide is intended for researchers, scientists, and drug development professionals working with the vascular disrupting agent (VDA) and tubulin polymerization inhibitor, BNC105 (and its phosphate prodrug, BNC105P), in murine preclinical models. Our goal is to provide a comprehensive technical resource, including frequently asked questions (FAQs) and troubleshooting guides, to ensure the successful design and execution of your experiments.
Understanding this compound: Mechanism of Action
This compound is a potent anti-cancer agent with a dual mechanism of action.[1] It functions as a tubulin polymerization inhibitor, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest and apoptosis.[2][3] Crucially, this compound also acts as a vascular disrupting agent, selectively targeting and collapsing the blood vessels within solid tumors.[1][2][4] This leads to a rapid reduction in blood flow to the tumor, causing extensive necrosis due to oxygen and nutrient deprivation.[2] A key characteristic of this compound is its wide therapeutic window compared to other VDAs, with a high degree of selectivity for tumor vasculature over that of normal tissues.[2][5]
FAQs: Maximum Tolerated Dose (MTD) of this compound in Mice
Here we address common questions regarding the MTD of this compound in mice to aid in your experimental design.
Q1: What is the established Maximum Tolerated Dose (MTD) of BNC105P in mice?
A1: The repeat-dose MTD for BNC105P in mice has been established at 32 mg/kg when administered intravenously on day 1 and day 8 of a 21-day cycle. It is important to note that significant vascular disruption in tumors is observed at doses as low as 10 mg/kg.
Q2: What is the reported therapeutic window for this compound in mice?
A2: this compound exhibits a notably wide therapeutic margin.[2][5] Studies have shown that a single intravenous dose of up to 80 mg/kg of this compound did not produce observable signs of toxicity in nude mice.[5] This wide therapeutic window is a significant advantage over other vascular disrupting agents, where cardiovascular toxicity is often a dose-limiting factor.[2]
Q3: Which mouse strains have been used in preclinical studies with this compound?
A3: Preclinical studies with this compound have utilized various mouse strains, including BALB/c and nude mice .[5][6] The choice of mouse strain can influence experimental outcomes, and it is recommended to consider the specific characteristics of your chosen model.
Q4: What are the primary mechanisms of action to consider when designing efficacy studies?
A4: When designing your studies, it's essential to consider both the vascular disrupting and anti-proliferative effects of this compound.[1] The VDA effect is rapid, leading to tumor necrosis, while the tubulin polymerization inhibition contributes to direct cancer cell killing.[1][2] This dual activity can be leveraged in combination with other therapies, such as those targeting VEGF and mTOR pathways.[4]
Troubleshooting Guide: Monitoring and Managing Potential Toxicities
While this compound has a favorable safety profile, it is crucial to diligently monitor animals for any signs of toxicity, especially during dose-escalation studies or when using new experimental models.
| Potential Issue | Recommended Action | Scientific Rationale |
| Unexpected Weight Loss or Morbidity | - Immediately record the animal's weight and perform a thorough clinical assessment. - If weight loss exceeds 15-20% of baseline, consider euthanasia as a humane endpoint. - For future cohorts, consider a dose reduction or less frequent dosing schedule. | Significant weight loss is a primary indicator of systemic toxicity. It can result from decreased food and water intake, gastrointestinal distress, or other metabolic disturbances. |
| Cardiovascular Distress (e.g., changes in heart rate, respiration) | - Monitor animals for any signs of labored breathing, cyanosis, or lethargy. - If available, non-invasive monitoring of cardiovascular parameters can be employed. - In case of suspected cardiovascular toxicity, reduce the dose in subsequent experiments. | As a vascular disrupting agent, this compound has the potential to affect cardiovascular function, although it has a wider therapeutic margin than other drugs in its class.[2] |
| Injection Site Reactions | - Ensure proper intravenous injection technique to avoid extravasation. - Monitor the injection site for swelling, redness, or signs of necrosis. - If reactions occur, review your injection protocol and ensure the drug is fully solubilized. | Local tissue irritation can occur with intravenous administration of various compounds. Proper technique minimizes this risk. |
| Inconsistent Results Between Animals | - Review your dosing procedure for consistency. - Ensure all animals are of a similar age, weight, and health status at the start of the study. - Increase the number of animals per group to account for biological variability. | Variability in dosing accuracy, animal health, or underlying biological differences can lead to inconsistent outcomes. |
Experimental Protocols
Protocol 1: Single-Dose MTD Determination of BNC105P in Mice
This protocol outlines a general procedure for determining the single-dose MTD.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Dose Formulation: Prepare BNC105P in a sterile vehicle (e.g., saline) immediately before use.
-
Dose Escalation:
-
Start with a conservative dose (e.g., 10 mg/kg).
-
Administer a single intravenous (tail vein) injection.
-
Use 3-5 mice per dose group.
-
Escalate the dose in subsequent groups (e.g., 20, 40, 80 mg/kg).
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-injection for any acute signs of toxicity.
-
Record body weight and clinical signs (e.g., changes in posture, activity, grooming) daily for 14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss, severe clinical signs).
Protocol 2: Repeat-Dose MTD Determination of BNC105P in Mice
This protocol is adapted from published studies for a repeat-dose regimen.
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Dose Formulation: Prepare BNC105P in a sterile vehicle immediately before use.
-
Dosing Schedule:
-
Administer BNC105P intravenously on Day 1 and Day 8.
-
Use 5-10 mice per dose group.
-
Start with a dose below the anticipated MTD (e.g., 16 mg/kg) and escalate in subsequent cohorts (e.g., 32, 48 mg/kg).
-
-
Monitoring:
-
Record body weight and clinical signs daily throughout the 21-day cycle.
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The repeat-dose MTD is the highest dose that can be administered on the defined schedule without causing mortality or unacceptable toxicity.
Visualizing Key Concepts
To further aid in the understanding of this compound's mechanism and experimental workflow, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Three photoinitiators induce breast tumor growth in mouse xenografts with MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
BNC105 Technical Support Center: Troubleshooting Off-Target Effects in Preclinical Models
<
Welcome to the technical support guide for BNC105, a potent vascular disrupting agent (VDA) that has shown significant promise in preclinical and clinical settings.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a specific focus on understanding and troubleshooting potential off-target effects in preclinical models. Our goal is to provide you with the expertise and practical guidance needed to ensure the integrity and reproducibility of your experimental results.
Introduction to this compound: Mechanism of Action
This compound is a novel tubulin polymerization inhibitor that selectively targets the colchicine binding site on β-tubulin.[3][4] This interaction disrupts microtubule dynamics, leading to a cascade of events that ultimately result in the disruption of the tumor vasculature and direct cytotoxic effects on cancer cells.[4][5] Unlike traditional chemotherapy, this compound displays a remarkable selectivity for the tumor microenvironment, offering a wider therapeutic window and reduced toxicity to normal tissues.[4] The prodrug form, BNC105P, is rapidly converted to the active this compound compound in vivo.[6][7]
However, as with any potent small molecule inhibitor, a thorough understanding of its complete biological activity, including potential off-target effects, is crucial for accurate data interpretation and successful drug development. This guide will address common questions and challenges related to the off-target profile of this compound in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: The primary on-target effect of this compound is the inhibition of tubulin polymerization, leading to:
-
Vascular Disruption: this compound selectively disrupts the blood vessels within solid tumors, causing a rapid shutdown of blood flow, leading to hypoxia and necrosis.[4][5]
-
Anti-proliferative Activity: By interfering with microtubule formation, this compound arrests cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[8]
Potential off-target effects , while not extensively documented as detrimental in preclinical studies, are important to consider. These can be broadly categorized as:
-
Class-related effects of Vascular Disrupting Agents (VDAs): VDAs as a class can sometimes exhibit cardiovascular and neurological toxicities, although this compound has been noted for its favorable safety profile compared to other VDAs.[4][9]
-
Modulation of Signaling Pathways: As a consequence of the profound hypoxia induced by its vascular disrupting activity, this compound can indirectly modulate various signaling pathways. A notable example is the upregulation of the HIF-1α and VEGF signaling axes, as well as the phosphorylation of mTOR and 4E-BP-1.[5][10] This is a physiological response to the tumor microenvironment's adaptation to hypoxia rather than a direct off-target binding event.
Q2: We are observing unexpected cellular responses at high concentrations of this compound that don't seem to align with tubulin inhibition alone. What could be the cause?
A2: This is a critical observation. While this compound is highly selective for tubulin, high concentrations of any small molecule can lead to non-specific interactions. Here are some potential causes and troubleshooting steps:
-
Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility.[11] At high concentrations, it could precipitate out of your cell culture medium, leading to inconsistent results and potential cytotoxicity unrelated to its intended mechanism.
-
Activation of Stress Response Pathways: The profound hypoxia induced by this compound's on-target vascular disruption can trigger cellular stress responses. This can lead to the activation of pathways like the PI3K/Akt/mTOR pathway as a survival mechanism.[10][12] It's important to differentiate this downstream consequence from a direct off-target effect.
-
Troubleshooting:
-
Perform a time-course experiment to correlate the onset of hypoxia with the activation of these pathways.
-
Use specific inhibitors for the suspected off-target pathway to see if the unexpected cellular response is rescued.
-
-
Q3: How can we confirm that the observed effects in our model are due to on-target tubulin inhibition and not off-target interactions?
A3: This is a fundamental question in drug mechanism-of-action studies. Here are several approaches to validate the on-target activity of this compound:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to tubulin in a cellular context.[13]
-
Competitive Binding Assays: Using a radiolabeled ligand known to bind to the colchicine site (e.g., [3H]colchicine), you can perform a competitive binding assay to demonstrate that this compound displaces it.[8]
-
Structure-Activity Relationship (SAR) Studies: If available, test inactive analogs of this compound. These compounds are structurally similar but should not inhibit tubulin polymerization or elicit the same biological response.
-
Rescue Experiments: Overexpression of a this compound-resistant tubulin mutant should confer resistance to the effects of the compound.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in IC50 values across experiments. | 1. Inconsistent cell health or passage number.[14][15]2. Compound precipitation or instability in media.[11]3. Pipetting errors.[15] | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Prepare fresh this compound dilutions for each experiment. Visually inspect for precipitates.3. Use calibrated pipettes and consistent pipetting techniques. |
| Discrepancy between potent biochemical tubulin inhibition and weaker cellular cytotoxicity. | 1. Poor cellular uptake of this compound in your specific cell line.2. Active efflux of the compound by multidrug resistance (MDR) pumps.[16]3. Cell line-specific resistance mechanisms. | 1. Measure intracellular concentrations of this compound using techniques like LC-MS/MS.2. Co-treat with known MDR pump inhibitors to see if cytotoxicity is enhanced.3. Sequence the tubulin genes in your cell line to check for mutations in the colchicine-binding site. |
| Unexpected activation of the Akt/mTOR pathway. | 1. Hypoxia-induced cellular stress response (downstream of on-target effect).[5][10]2. Potential, though undocumented, direct off-target kinase inhibition. | 1. Correlate the timing of Akt/mTOR activation with markers of hypoxia (e.g., HIF-1α stabilization).2. Perform a kinome-wide screen to assess the selectivity of this compound against a panel of kinases. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin protein (>99% pure)
-
G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340nm at 37°C
Procedure:
-
Prepare serial dilutions of this compound in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
In a pre-warmed 96-well plate, add your this compound dilutions.
-
Reconstitute tubulin to the desired concentration in ice-cold G-PEM buffer.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 340nm every 60 seconds for 60 minutes.[8][13]
-
Plot absorbance vs. time to visualize the polymerization kinetics. Inhibition of polymerization will result in a lower absorbance plateau.
Protocol 2: Immunofluorescence Staining for Microtubule Disruption
This cell-based assay visually confirms the effect of this compound on the cellular microtubule network.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Formaldehyde (4%) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cells with various concentrations of this compound for a defined period (e.g., 6, 12, or 24 hours).
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the microtubule network using a fluorescence microscope. Disruption of the network will be apparent as fragmented or disorganized microtubules compared to the well-defined filaments in control cells.[8]
Visualizing this compound's Mechanism and Potential Off-Target Considerations
Caption: this compound's on-target mechanism and downstream consequences.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. | BioWorld [bioworld.com]
- 2. Bionomics this compound cancer clinical trials reach key milestones - Clinical program to be expanded [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular disrupting agents: a delicate balance between efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing BNC105 Delivery to Solid Tumors
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for BNC105 research. This guide is designed for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of delivering the vascular disrupting agent (VDA) this compound to solid tumors. We provide field-proven insights, detailed protocols, and troubleshooting guides to support your experimental success.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of this compound and the challenges associated with its use in solid tumor models.
Question 1: What is the precise mechanism of action for this compound?
This compound is a novel tubulin polymerization inhibitor.[1][2] Its primary mechanism involves binding to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This is critical because microtubules are essential components of the cellular cytoskeleton, responsible for maintaining cell structure, division, and transport.
The key to this compound's therapeutic strategy is its selectivity. It is significantly more potent against actively proliferating endothelial cells—the cells lining the tumor's blood vessels—than against non-proliferating endothelial cells found in healthy, stable tissues.[1][3] This targeted disruption causes a rapid change in endothelial cell shape, leading to the collapse and occlusion of the tumor vasculature.[4] The subsequent shutdown in blood flow results in extensive hypoxia-driven tumor cell necrosis.[1][5]
Caption: Mechanism of Action for this compound as a Vascular Disrupting Agent.
Question 2: Why is delivering this compound effectively to solid tumors so challenging?
While this compound is potent, its delivery is hampered by the complex pathophysiology of solid tumors. These barriers are not unique to this compound but affect most systemically administered anticancer agents.[6][7]
Key Physiological Barriers:
-
High Interstitial Fluid Pressure (IFP): Tumors often have leaky blood vessels and poor lymphatic drainage, leading to a buildup of fluid in the interstitial space.[7][8] This high pressure creates an outward convective flow from the tumor's core, opposing the inward diffusion of drugs from the vasculature.
-
Dense Extracellular Matrix (ECM): The tumor stroma is rich in collagen and other proteins, forming a dense physical barrier that impedes drug penetration beyond the immediate perivascular region.[7][8]
-
Heterogeneous Vasculature: Tumor blood vessels are chaotic and unevenly distributed.[7] This results in regions of the tumor that are poorly perfused, making it difficult for drugs to reach all cancer cells.
-
The "Viable Rim" Effect: A common issue with VDAs is that they primarily affect the tumor core, while a peripheral rim of tumor cells survives.[2] This rim is often supplied by more stable, normal blood vessels from surrounding tissue that are less susceptible to this compound's action.
Question 3: What is the rationale for combining this compound with other therapies?
The acute hypoxia induced by this compound, while killing a large portion of the tumor, can also trigger survival pathways that lead to tumor recovery and regrowth.[5] Specifically, hypoxia strongly upregulates Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn activates pro-angiogenic pathways like Vascular Endothelial Growth Factor (VEGF) and metabolic pathways involving mTOR.[4][5]
This provides a strong rationale for combination therapy:
-
With Anti-Angiogenics (e.g., Bevacizumab, Pazopanib): These agents can block the VEGF signaling axis, hindering the tumor's ability to recover and re-establish its vasculature after this compound-induced disruption.[4][5]
-
With mTOR Inhibitors (e.g., Everolimus): Targeting the mTOR pathway can block the protein synthesis and metabolic adaptations that help tumor cells survive the hypoxic stress.[4][5] Clinical trials have explored the combination of this compound with everolimus.[9]
-
With Immunotherapy (e.g., Nivolumab): The massive necrosis caused by this compound releases tumor-associated antigens, which can potentially prime an immune response. Combining this with an immune checkpoint inhibitor like nivolumab could convert the tumor into an in situ vaccine, allowing the immune system to attack surviving cancer cells. A Phase 2 trial has investigated this combination.[10]
Section 2: Experimental Design & Protocols
This section provides practical guidance on setting up and evaluating experiments to improve this compound delivery.
Question 4: How should I design an experiment to evaluate a novel this compound formulation?
A robust evaluation requires a multi-stage approach, moving from basic characterization to complex in vivo efficacy studies. The goal is to create a self-validating workflow where each step confirms the properties required for the next.
Caption: Experimental workflow for evaluating a novel this compound formulation.
Table 1: Example Parameters for this compound Nanoparticle Formulations
When developing a new formulation, it's crucial to define and measure key parameters. Below are target values for two common nanoparticle systems aimed at improving tumor delivery.
| Parameter | Liposomal this compound | PLGA-PEG this compound | Rationale & Significance |
| Particle Size (nm) | 80 - 120 nm | 70 - 100 nm | Optimal for exploiting the Enhanced Permeability and Retention (EPR) effect in tumors while avoiding rapid clearance by the mononuclear phagocyte system.[11] |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 | Indicates a narrow, uniform particle size distribution, which is critical for reproducible in vivo behavior. |
| Zeta Potential (mV) | -10 to -25 mV | -5 to -20 mV | A slightly negative surface charge prevents aggregation and reduces non-specific protein binding, prolonging circulation time. |
| Drug Loading (%) | 5 - 10% | 10 - 20% | Represents the weight percentage of this compound within the nanoparticle. Higher loading is generally more efficient. |
| Encapsulation Efficiency (%) | > 90% | > 85% | The percentage of the initial drug that is successfully incorporated into the nanoparticles. High efficiency minimizes waste and reduces free drug toxicity. |
Protocol: Evaluating Vascular Disruption via Immunohistochemistry (IHC)
This protocol outlines the steps to visually confirm this compound's mechanism of action in tumor tissue.
Objective: To quantify the change in tumor microvessel density (MVD) following treatment with this compound.
Materials:
-
Tumor-bearing mice (e.g., bearing Calu-6 or MDA-MB-231 xenografts).
-
This compound formulation and vehicle control.
-
Tissue fixation and processing reagents (formalin, paraffin).
-
Primary antibody: Anti-CD31 (PECAM-1), a marker for endothelial cells.
-
Secondary antibody and detection system (e.g., HRP-conjugated).
-
Microscope with imaging software.
Methodology:
-
Treatment: Administer the this compound formulation or vehicle control to tumor-bearing mice via intravenous (i.v.) injection. A single dose of 10 mg/kg is often sufficient to induce significant vascular disruption.[3]
-
Tissue Harvest: Euthanize mice at predetermined time points (e.g., 2, 6, 24 hours post-injection) to capture the dynamics of vascular collapse and recovery.
-
Fixation & Processing: Immediately excise tumors, fix in 10% neutral buffered formalin for 24 hours, and then process for paraffin embedding.
-
Sectioning: Cut 5 µm sections and mount on charged slides.
-
Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval (citrate buffer, pH 6.0, is common for CD31). c. Block endogenous peroxidase and non-specific binding sites. d. Incubate with primary anti-CD31 antibody overnight at 4°C. e. Wash and incubate with the appropriate HRP-conjugated secondary antibody. f. Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Imaging & Analysis: a. Acquire images of stained sections, focusing on three to five "hot spots" of high vascularity per tumor. b. Quantify MVD by counting the number of CD31-positive vessels per high-power field. c. Compare the MVD between the vehicle control group and the this compound-treated groups at each time point.
Expected Outcome & Interpretation:
-
Vehicle Control: Should show a dense network of intact, CD31-positive vessels throughout the tumor.
-
This compound-Treated (2-6 hours): A dramatic reduction in the number of identifiable vessels, particularly in the tumor core. Remaining stained structures may appear collapsed or fragmented.
-
This compound-Treated (24 hours): May show signs of vascular recovery at the tumor periphery, highlighting the "viable rim" challenge. A significant and sustained reduction in MVD compared to the control group validates the vascular-disrupting activity of your formulation.
Section 3: Troubleshooting Common Experimental Issues
Even with a solid protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Question 5: I've administered my this compound formulation, but I'm seeing minimal tumor growth inhibition. What went wrong?
This is a common and complex issue. A systematic approach is needed to pinpoint the cause.
References
- 1. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bionomics this compound cancer clinical trials reach key milestones - Clinical program to be expanded [bionity.com]
- 10. This compound / Nivolumab Treatment Completed in Phase 2 Trial - Bionomics Limited (ASX:BNO) - Listcorp. [listcorp.com]
- 11. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
Interpreting unexpected results in BNC105 assays
Welcome to the technical support resource for BNC105, a potent and selective vascular disrupting agent (VDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for interpreting unexpected results in common this compound assays. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's properties and its expected behavior in various experimental setups.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tubulin polymerization inhibitor.[1][2] It binds to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[3] This disruption of the microtubule network is particularly effective against actively proliferating endothelial cells, such as those found in the tumor vasculature. The resulting change in endothelial cell morphology leads to a collapse of the tumor's blood vessels, cutting off the supply of oxygen and nutrients, which causes extensive tumor necrosis.[4][5][6][7]
Q2: How is this compound administered in preclinical models, and does this affect in vitro assays?
A2: In vivo, this compound is typically administered as its water-soluble phosphate prodrug, BNC105P.[2][8] This prodrug is rapidly converted by phosphatases in the plasma to the active this compound compound.[8][9] For in vitro assays, you will be working directly with the active this compound molecule. It is critical to ensure you are using this compound and not the prodrug for cell-based assays, as the conversion efficiency can vary in culture media lacking sufficient phosphatase activity.
Q3: What are the expected outcomes of this compound treatment in standard assays?
A3: The expected outcomes depend on the assay:
-
Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo®): In sensitive cancer cell lines or endothelial cells (like HUVECs), this compound should induce a dose-dependent decrease in cell viability, typically observed after 48-72 hours of incubation.
-
Tubulin Polymerization Assays: In a cell-free biochemical assay, this compound will inhibit the polymerization of purified tubulin, resulting in a lower rate and extent of absorbance or fluorescence increase compared to a vehicle control.[2]
-
Endothelial Tube Formation Assays: When applied concurrently with endothelial cells on a basement membrane matrix (e.g., Matrigel), this compound should inhibit the formation of capillary-like structures in a dose-dependent manner.[2]
Q4: this compound is described as "selective" for tumor vasculature. How is this reflected in vitro?
A4: this compound's selectivity stems from its higher potency against endothelial cells that are actively proliferating or engaged in angiogenesis, compared to quiescent, non-proliferating endothelial cells.[1][5] In vitro, this can be demonstrated by comparing the IC50 value in rapidly dividing HUVECs versus a confluent, static monolayer of the same cells. The compound is expected to be significantly more potent against the proliferating population.
Part 2: Troubleshooting Guide for Unexpected Results
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound experiments.
Issue 1: Lower-than-Expected Potency (High IC50) in Cytotoxicity Assays
You've performed a 72-hour cytotoxicity assay on a cancer cell line reported to be sensitive to this compound, but your IC50 value is an order of magnitude higher than published data, or you see minimal cell death.
Caption: A logical workflow for troubleshooting low this compound potency.
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Compound Degradation | This compound, like many complex organic molecules, can be sensitive to improper storage, particularly repeated freeze-thaw cycles. The active functional groups responsible for tubulin binding may degrade. | Action: Prepare fresh working dilutions from a new, single-use aliquot of your concentrated stock solution stored at -20°C or -80°C.[10] Validation: Test the new dilution on a highly sensitive positive control cell line (if available) to confirm activity. |
| Suboptimal Assay Duration | The cytotoxic effects of tubulin inhibitors are often cell-cycle dependent. Cells are most sensitive during the G2/M phase. An insufficient incubation time may not allow a large enough fraction of the cell population to enter mitosis and undergo mitotic catastrophe or apoptosis. | Action: Perform a time-course experiment, measuring viability at 48, 72, 96, and 120 hours.[11] Validation: The IC50 value should decrease with longer incubation times, indicating a time-dependent effect. |
| Cell Line Resistance | Cancer cells can possess intrinsic or acquired resistance mechanisms. A common cause is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux the drug from the cell, preventing it from reaching its intracellular target.[11] | Action: Check literature for known resistance mechanisms in your cell line. If P-gp expression is suspected, co-incubate this compound with a known P-gp inhibitor (e.g., verapamil) as a control experiment. Validation: A significant decrease in the IC50 of this compound in the presence of the inhibitor would confirm efflux pump activity. |
| High Cell Passage Number | Continuous passaging can lead to genetic drift and phenotypic changes in cell lines, including altered expression of drug targets or resistance proteins.[11] | Action: Use low-passage cells (e.g., <10-15 passages from the authenticated stock). Validation: Re-start cultures from a frozen, authenticated stock and repeat the assay. |
| Mycoplasma Contamination | Mycoplasma contamination is a pervasive issue that can alter cellular metabolism, membrane potential, and response to therapeutic agents, often leading to inconsistent or misleading results.[12] | Action: Routinely test your cell cultures for mycoplasma using a reliable PCR-based or fluorescence-based kit. Validation: If positive, discard the culture, decontaminate the incubator, and thaw a new, clean vial of cells. |
Issue 2: Inconsistent or No Inhibition in Cell-Free Tubulin Polymerization Assays
You are attempting to confirm the direct mechanism of this compound on purified tubulin, but the polymerization curve in the presence of this compound is indistinguishable from the DMSO control, or the results are highly variable between replicates.
Caption: Standard workflow for an in vitro tubulin polymerization assay.
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Suboptimal Temperature | Tubulin polymerization is a highly temperature-dependent process, optimally occurring at 37°C. Temperatures even a few degrees lower can significantly reduce the rate and extent of microtubule formation, masking the inhibitory effect of your compound.[13] | Action: Ensure the plate reader's measurement chamber is pre-warmed to and maintained at exactly 37°C. Keep all reagents and the plate on ice until the very moment you initiate the reaction by placing it in the reader.[13] Validation: The positive control (e.g., DMSO vehicle) should show a robust sigmoidal polymerization curve with a low lag time and a high plateau. |
| Inactive Tubulin | Purified tubulin is a delicate protein. It can denature and aggregate if stored improperly, thawed and refrozen, or kept at room temperature for too long. Aggregated tubulin will not polymerize correctly and can cause high background signal. | Action: Always use high-purity (>99%) tubulin. Aliquot upon receipt and store at -80°C. Never re-freeze a thawed aliquot. Before use, clarify the tubulin stock by centrifugation (e.g., 14,000 x g for 10 min at 4°C) to remove any small aggregates. Validation: A properly handled tubulin stock should yield a high signal-to-noise ratio and a reproducible polymerization curve in control wells. |
| Degraded GTP | GTP is essential for tubulin polymerization; its binding to β-tubulin and subsequent hydrolysis are critical for microtubule dynamics. GTP in solution is susceptible to hydrolysis, especially with multiple freeze-thaw cycles. | Action: Prepare fresh, single-use aliquots of a concentrated GTP stock and store them at -80°C. Add GTP to the polymerization buffer immediately before starting the experiment.[13] Validation: A control reaction lacking GTP should show no polymerization, confirming the dependency of the assay on this nucleotide. |
| Compound Precipitation | This compound is hydrophobic. At high concentrations or in buffers with low solubility, it may precipitate out of solution. This not only reduces the effective concentration but the precipitate itself can scatter light, creating an artifact that mimics polymerization. | Action: Visually inspect the wells containing the highest concentration of this compound before adding tubulin. Run a "compound-only" control in buffer without tubulin at 37°C and monitor the absorbance. Validation: The compound-only control should show a flat, stable baseline. If an absorbance increase is observed, the compound is precipitating, and the starting concentration or solvent percentage needs to be lowered. |
Issue 3: Anomalous Results in Vascular Disruption (Tube Formation) Assays
You are performing a tube formation assay with HUVECs on Matrigel. Instead of inhibiting tube formation, this compound appears to have no effect, or paradoxically, seems to enhance cell aggregation.
Caption: this compound disrupts the cytoskeletal dynamics required for tube formation.
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Suboptimal Matrigel Layer | The quality and thickness of the basement membrane matrix are critical. If the layer is too thin, cells may not receive the proper cues to differentiate. If it's too thick or uneven, it can impede network formation. Air bubbles are a common source of artifacts. | Action: Thaw Matrigel slowly on ice overnight to prevent premature gelling. Use pre-chilled pipette tips and plates. Ensure an even, bubble-free layer is dispensed and allowed to polymerize at 37°C for at least 30-60 minutes before seeding cells. Validation: The vehicle control wells should display a robust, interconnected network of tubes across the entire well surface. |
| Incorrect Cell State | This compound is most potent against proliferating endothelial cells engaged in angiogenesis.[1][5] If the HUVECs are confluent, quiescent, or have been serum-starved for too long, their cytoskeleton is less dynamic, and they will be less sensitive to this compound's effects. | Action: Use healthy, low-passage HUVECs that are in a logarithmic growth phase. Do not allow them to become fully confluent before harvesting for the assay. Ensure the assay medium contains the necessary growth factors (e.g., from FBS or supplements like VEGF) to stimulate angiogenesis. Validation: Compare the effect of this compound on proliferating HUVECs versus a confluent monolayer. The effect should be significantly more pronounced in the proliferating cells. |
| Assay Timing (Treatment vs. Pre-formed Tubes) | This compound is highly effective at preventing the formation of new vascular tubes but is less effective at disrupting stable, pre-formed capillaries.[2] If the compound is added too late after cell seeding, the network may have already started to form. | Action: Add this compound to the cell suspension before plating onto the polymerized Matrigel, or within minutes of plating. Validation: As a control experiment, allow a network to form for 12-16 hours, then add this compound. The effect should be much less dramatic than when the compound is added at T=0, confirming its primary action is on active tube formation. |
By systematically evaluating your experimental setup against these common pitfalls, you can confidently interpret your results and harness the full potential of this compound as a research tool.
References
- 1. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating BNC105 Dosage Across Diverse Tumor Landscapes: A Technical Guide for Researchers
Welcome to the technical support center for BNC105, a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor currently under investigation for the treatment of various solid tumors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on dosage adjustments for different tumor types, troubleshooting common experimental challenges, and understanding the intricate mechanisms of action of this compound.
Understanding the Core Mechanism: A Dual-Pronged Attack on Tumors
This compound exerts its anti-tumor activity through a sophisticated, dual mechanism of action. As a tubulin polymerization inhibitor, it binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[1][2] This interference with the cytoskeleton of endothelial cells is a key initiating event.[3] This leads to a cascade of events culminating in:
-
Vascular Disruption: this compound demonstrates a remarkable selectivity for the tumor vasculature.[2] By disrupting the tubulin in endothelial cells, it causes a rapid and profound shutdown of blood flow within the tumor, leading to extensive tumor necrosis due to oxygen and nutrient deprivation.[1][4]
-
Induction of Apoptosis: Beyond its effects on the tumor microenvironment, this compound directly induces apoptosis in cancer cells. This is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6]
This dual functionality makes this compound a promising therapeutic candidate, but also necessitates a nuanced approach to dosage and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo studies?
A1: Based on preclinical xenograft models, a starting dose of 10-20 mg/kg of the this compound prodrug, BNC105P, administered intravenously is a common starting point for assessing anti-tumor efficacy.[4] However, the optimal dose will vary depending on the tumor model and the specific research question. A dose-response study is always recommended.
Q2: How does the dosage of BNC105P in preclinical models translate to clinical dosage?
A2: A Phase I clinical trial in patients with advanced solid tumors established a recommended Phase II dose of 16 mg/m² for BNC105P, administered as a 10-minute infusion on days 1 and 8 of a 21-day cycle.[2] It's important to note that direct conversion from animal to human dosage is complex and involves allometric scaling.
Q3: Is this compound effective as a monotherapy?
A3: this compound has shown single-agent efficacy in preclinical models.[2] In clinical trials for mesothelioma, this compound monotherapy at 16mg/m² was well-tolerated, with one patient showing an objective response and several others achieving stable disease. However, its potential is significantly enhanced when used in combination with other anti-cancer agents.[1][4]
Q4: What is the rationale for combining this compound with other therapies?
A4: this compound-induced vascular disruption creates a hypoxic tumor core, which can limit the delivery and efficacy of other drugs. However, a viable rim of tumor cells often remains at the periphery.[7] Combining this compound with agents that target these surviving cells, such as chemotherapy or targeted therapies like mTOR inhibitors (e.g., everolimus), has shown synergistic effects in preclinical models.[1][4]
Troubleshooting Guide
In Vitro Assay Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent cytotoxicity (IC50 values) | - Poor solubility of this compound (the active compound) in aqueous media.- Suboptimal cell seeding density.- Incorrect incubation time. | - Prepare a high-concentration stock solution of this compound in DMSO and use a stepwise dilution method to minimize precipitation.[8]- Ensure a single-cell suspension and consistent cell numbers in each well.[9]- Optimize drug exposure time based on the cell line's doubling time and the specific assay.[10] |
| High background in apoptosis assays (e.g., Annexin V) | - Harsh cell handling during harvesting.- Over-trypsinization of adherent cells. | - Use a gentle dissociation reagent and centrifuge at low speeds.[11]- Minimize the duration of trypsin exposure.[12] |
In Vivo Study Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cardiovascular side effects in animal models | - this compound can have transient effects on blood pressure. | - Monitor cardiovascular parameters (e.g., heart rate, blood pressure) during and after drug administration.[13]- Consider adjusting the infusion rate or dose. |
| Difficulty in quantifying vascular disruption | - Inconsistent staining with perfusion markers.- Timing of tissue collection is critical. | - Ensure proper intravenous injection of the perfusion marker (e.g., Hoechst 33342) and allow for adequate circulation time before sacrificing the animal.[14]- Collect tissues at various time points post-BNC105 administration to capture the dynamic nature of vascular shutdown. |
| Tumor regrowth after initial response | - Survival of a peripheral rim of tumor cells. | - Combine this compound with a therapy that targets proliferating cells.[7]- Consider a fractionated dosing schedule to repeatedly target the tumor vasculature. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in complete culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Vascular Perfusion Assay (Hoechst 33342)
This protocol allows for the visualization and quantification of functional blood vessels within a tumor.
Materials:
-
Tumor-bearing mice
-
BNC105P (prodrug for in vivo use)
-
Sterile saline
-
Hoechst 33342 dye
-
Tissue embedding medium (e.g., OCT)
-
Fluorescence microscope
Procedure:
-
Drug Administration: Administer BNC105P intravenously to the tumor-bearing mice at the desired dose.
-
Dye Injection: At a predetermined time point after BNC105P administration (e.g., 1-4 hours), inject Hoechst 33342 intravenously. Allow the dye to circulate for a short period (e.g., 1-2 minutes).[14]
-
Tissue Harvest and Processing: Euthanize the mice and immediately excise the tumors. Snap-freeze the tumors in OCT.
-
Cryosectioning: Prepare frozen sections of the tumors.
-
Fluorescence Microscopy: Visualize the sections using a fluorescence microscope. The blue fluorescence of Hoechst 33342 will indicate perfused blood vessels.
-
Image Analysis: Quantify the perfused vascular area relative to the total tumor area.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast | 6.49 | [15] |
| MCF-7 | Breast | < 1000 | [15] |
| Calu-6 | Lung | Data not readily available in searched literature | |
| Colo 205 | Colon | Data not readily available in searched literature | |
| DU145 | Prostate | Data not readily available in searched literature | |
| Caki-1 | Renal | Data not readily available in searched literature |
Note: The IC50 values can vary depending on the specific experimental conditions. The provided data is for illustrative purposes and should be confirmed in your own experimental setup.
Signaling Pathways and Mechanisms
This compound-Induced Apoptosis Signaling Pathway
References
- 1. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Predictive Simulations in Preclinical Oncology to Guide the Translation of Biologics [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Effect of vascular marker Hoechst 33342 on tumour perfusion and cardiovascular function in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of the fluorescent dye Hoechst 33342 as a vascular space marker in tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of BNC105 and OXi4503: Second-Generation Vascular Disrupting Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer therapies, Vascular Disrupting Agents (VDAs) represent a strategic approach to target the established tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor, ultimately causing extensive tumor cell necrosis.[1][2] This guide provides an in-depth comparison of two prominent second-generation VDAs, BNC105 and OXi4503, focusing on their mechanisms of action, preclinical efficacy, and clinical development. While direct head-to-head studies are limited, a comparative analysis based on their individual characteristics and performance against the benchmark VDA, combretastatin A-4 phosphate (CA4P), offers valuable insights for the research and drug development community.[3][4]
The Rationale for Vascular Disruption in Cancer Therapy
Solid tumors, to grow beyond a few millimeters, necessitate the formation of a dedicated blood supply through angiogenesis.[2] However, the resulting tumor vasculature is often chaotic, immature, and distinct from normal physiological blood vessels.[2] These abnormalities present a unique therapeutic window for VDAs, which are designed to exploit these differences to selectively disrupt tumor blood flow while sparing normal vasculature.[5] The primary mechanism of action for many small-molecule VDAs, including this compound and OXi4503, involves the inhibition of tubulin polymerization in endothelial cells, leading to cytoskeletal collapse, increased vascular permeability, and subsequent vessel occlusion.[2][6][7]
This compound: A Selective Tubulin Polymerization Inhibitor
This compound is a novel small molecule that acts as a tubulin polymerization inhibitor, demonstrating potent anti-proliferative and tumor vascular disrupting properties.[8] A key characteristic of this compound is its remarkable selectivity for activated endothelial cells, which are prevalent in the tumor microenvironment, over quiescent endothelial cells found in stable, healthy tissues.[6]
Mechanism of Action
This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[6] This disruption of the endothelial cell cytoskeleton leads to a rapid change in cell shape, breakdown of cell-cell junctions, and increased vascular permeability. The consequent rise in interstitial fluid pressure within the tumor, coupled with the collapse of the tumor vasculature, results in a dramatic reduction in tumor blood flow, leading to hypoxia and extensive tumor necrosis.[4]
Preclinical Efficacy
Preclinical studies have demonstrated the potent vascular-disrupting effects of this compound. In vitro, this compound inhibits tubulin polymerization and is significantly more potent against activated endothelial cells compared to quiescent ones. In vivo, this compound causes a rapid and extensive shutdown of blood flow in tumors.[4] Notably, this compound has shown a wider therapeutic window compared to CA4P, causing 95% vascular disruption at one-eighth of its no-observed-adverse-event level (NOAEL), whereas CA4P achieves 90% vascular disruption at its NOAEL. Furthermore, tissue distribution studies in tumor-bearing mice revealed that this compound is retained at high concentrations within the solid tumor mass 24 hours after administration, while being cleared from other tissues. This "lock-in" effect may contribute to its sustained anti-tumor activity.
OXi4503: A Dual-Mechanism Vascular Disrupting Agent
OXi4503, the diphosphate prodrug of combretastatin A1 (CA1P), is a second-generation VDA that also targets tubulin polymerization.[7] However, a distinguishing feature of OXi4503 is its dual mechanism of action, which includes both vascular disruption and direct cytotoxicity to tumor cells.[3]
Mechanism of Action
Similar to this compound, OXi4503 binds to the colchicine site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells and subsequent vascular shutdown.[3] In addition to its anti-vascular effects, OXi4503 can be metabolized to a reactive ortho-quinone species. This metabolite can induce direct tumor cell death through the formation of reactive oxygen species and binding to cellular nucleophiles. This dual action of targeting both the tumor vasculature and the tumor cells themselves may contribute to its enhanced anti-tumor efficacy.
Preclinical Efficacy
Preclinical studies have highlighted the potent anti-tumor activity of OXi4503. In a direct comparison with CA4P, OXi4503 induced a shutdown of tumor blood vessels in a dose-dependent manner with an ED50 of 3 mg/kg, in contrast to 43 mg/kg for CA4P. This indicates a significantly higher potency for OXi4503 in vascular disruption. Furthermore, OXi4503 demonstrated a more pronounced and sustained effect on tumor blood flow compared to CA4P. While both agents caused maximal vessel shutdown by 4 hours post-treatment, blood flow remained low for a longer period in OXi4503-treated tumors. This sustained vascular disruption translated into significant tumor growth delays and even complete tumor regression in some animal models, an effect not typically observed with CA4P monotherapy.
Comparative Analysis: this compound vs. OXi4503
| Feature | This compound | OXi4503 |
| Primary Mechanism | Tubulin Polymerization Inhibitor (VDA)[6] | Tubulin Polymerization Inhibitor (VDA)[3] |
| Secondary Mechanism | Anti-proliferative effects[4] | Direct cytotoxicity via ortho-quinone metabolite |
| Molecular Target | Colchicine-binding site of β-tubulin[6] | Colchicine-binding site of β-tubulin[3] |
| Selectivity | High selectivity for activated endothelial cells[6] | Targets tumor vasculature; direct effect on tumor cells[3] |
| Potency (vs. CA4P) | More potent with a wider therapeutic window | Significantly more potent (ED50 of 3 mg/kg vs. 43 mg/kg for CA4P) |
| Effect on Tumor Growth | Tumor growth inhibition and some complete regressions | Significant tumor growth delays and complete regressions |
| Key Preclinical Finding | High retention within the tumor mass ("lock-in" effect) | Sustained vascular disruption compared to CA4P |
| Clinical Development | Has undergone Phase I and II clinical trials | Has undergone Phase I clinical trials[3][8] |
Experimental Protocols for Evaluating Tumor Blood Flow Disruption
The assessment of a VDA's efficacy in disrupting tumor blood flow relies on robust and quantitative experimental methodologies. Below is a generalized protocol for a key preclinical assay.
In Vivo Assessment of Tumor Blood Flow Using Fluorescent Microspheres
This method provides a quantitative measure of blood flow within the tumor and surrounding normal tissues.
Methodology:
-
Animal Model: Utilize immunodeficient mice bearing subcutaneously implanted human tumor xenografts (e.g., MDA-MB-231).
-
Treatment: Administer the VDA (e.g., this compound or OXi4503) or vehicle control intravenously at the desired dose.
-
Microsphere Injection: At various time points post-treatment (e.g., 1, 4, 24 hours), inject fluorescently labeled microspheres intravenously. These microspheres are trapped in the capillary beds in proportion to blood flow.
-
Tissue Harvesting: Shortly after microsphere injection, euthanize the animals and harvest the tumors and other relevant organs.
-
Fluorescence Quantification: Homogenize the tissues and measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate blood flow as a percentage of the vehicle control group for each time point and treatment group.
Conclusion and Future Directions
Both this compound and OXi4503 represent significant advancements in the field of vascular disrupting agents, demonstrating superior preclinical activity compared to the first-generation compound, CA4P. This compound distinguishes itself with high selectivity for activated endothelial cells and a favorable therapeutic window. OXi4503's dual mechanism of action, combining potent vascular disruption with direct cytotoxicity, offers a multifaceted approach to tumor eradication.
While this guide provides a comparative overview based on available data, the absence of direct head-to-head clinical trials makes it challenging to definitively declare one agent superior to the other. The choice of which agent to advance in a particular clinical setting will likely depend on the specific tumor type, its vascular characteristics, and the potential for combination with other therapies. Future research should focus on elucidating the precise molecular determinants of sensitivity to each agent and exploring rational combination strategies to overcome the challenge of the viable tumor rim that often remains after VDA monotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I clinical and pharmacokinetic evaluation of the vascular-disrupting agent OXi4503 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. d-nb.info [d-nb.info]
A Comparative Analysis of BNC105 and Paclitaxel: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of two microtubule-targeting agents, BNC105 and paclitaxel, designed for researchers, scientists, and drug development professionals. By delving into their distinct mechanisms of action, preclinical efficacy, and clinical safety profiles, this document aims to offer a comprehensive resource to inform future research and development in oncology.
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Its dynamic nature, characterized by the rapid polymerization and depolymerization of tubulin subunits, makes it a prime target for anticancer therapeutics. Paclitaxel, a first-generation taxane, has been a mainstay of cancer treatment for decades, while this compound represents a novel approach to disrupting the tumor vasculature by targeting tubulin. This guide will objectively compare these two agents, providing supporting experimental data to elucidate their relative strengths and weaknesses.
Mechanism of Action: A Tale of Two Tubulin Binders
While both this compound and paclitaxel target tubulin, their mechanisms of action are fundamentally different, leading to distinct downstream effects on tumor cells and their microenvironment.
This compound: A Vascular Disrupting Agent and Tubulin Polymerization Inhibitor
This compound is a novel vascular disrupting agent (VDA) that functions as a tubulin polymerization inhibitor.[1] It binds to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[2] This disruption of the microtubule network has a dual effect:
-
Vascular Disruption: this compound exhibits a remarkable selectivity for the tumor vasculature.[3] It is reported to be 80-fold more potent against actively proliferating endothelial cells compared to quiescent ones.[3] This leads to a rapid collapse of the tumor's blood supply, causing extensive tumor necrosis due to hypoxia and nutrient deprivation.[4][5]
-
Direct Anti-proliferative Effects: By inhibiting tubulin polymerization, this compound also directly arrests cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[6]
Paclitaxel: A Microtubule Stabilizing Agent
In contrast to this compound, paclitaxel is a microtubule-stabilizing agent.[7] It binds to a different site on the β-tubulin subunit, located on the inner surface of the microtubule.[8] This binding promotes the assembly of tubulin into hyper-stable, non-functional microtubules and prevents their disassembly.[5][7] The consequences of this action are:
-
Mitotic Arrest: The inability of the mitotic spindle to deconstruct halts the cell cycle in the G2/M phase, preventing chromosome segregation and cell division.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the spindle assembly checkpoint, ultimately leading to programmed cell death (apoptosis).[8]
Preclinical Efficacy: A Comparative Look at In Vitro and In Vivo Data
Direct head-to-head preclinical studies comparing this compound and paclitaxel are limited. However, by examining their individual preclinical data, we can draw some comparative insights.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| DU145 | Prostate | <1[9] | - |
| Calu-6 | Lung | <1[9] | - |
| MDA-MB-231 | Breast (Triple Negative) | <1[9] | 2.5 - 7.5[10] |
| A2780 | Ovarian | - | 0.4 - 3.4[11] |
| A549 | Lung | - | 4 - 24[7] |
| NCI-H23 | Lung | - | 4 - 24[7] |
| NCI-H460 | Lung | - | 4 - 24[7] |
| DMS-273 | Lung (Small Cell) | - | 4 - 24[7] |
Note: IC50 values can vary depending on the assay conditions and exposure times.
This compound demonstrates potent anti-proliferative activity with IC50 values in the sub-nanomolar range against several cancer cell lines.[9] Paclitaxel also exhibits potent cytotoxicity, with IC50 values typically in the low nanomolar range.[7][10][11]
In Vivo Antitumor Activity
Xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy of anticancer agents.
This compound: In preclinical models, this compound has demonstrated significant antitumor activity. In a Caki-1 renal cancer xenograft model, a single dose of BNC105P (the prodrug of this compound) resulted in blood flow disruption within 3 hours.[5] Combination studies have shown that this compound can potentiate the efficacy of VEGF and mTOR inhibitors in breast and renal cancer models.[4] For instance, in combination with an anti-PD-1 inhibitor in a syngeneic MC38 colorectal tumor model, this compound showed a 97% tumor growth inhibition (TGI) compared to 40% with this compound and 74% with anti-PD-1 as monotherapies.[6]
Paclitaxel: Paclitaxel has shown significant tumor growth inhibition in various xenograft models. In human lung cancer xenografts, paclitaxel at 24 mg/kg/day for 5 days produced statistically significant tumor growth inhibition.[7] In a rhabdomyosarcoma (RH4) xenograft model, nab-paclitaxel (an albumin-bound formulation) led to a longer local relapse-free interval compared to standard paclitaxel (37.7 vs. 13.6 days).[3]
Table 2: Summary of Preclinical In Vivo Efficacy
| Compound | Cancer Model | Key Findings |
| This compound | Caki-1 Renal Xenograft | Rapid disruption of tumor blood flow.[5] |
| Breast & Renal Cancer Models | Potentiates efficacy of VEGF and mTOR inhibitors.[4] | |
| MC38 Colorectal Syngeneic Model | 97% TGI in combination with anti-PD-1.[6] | |
| Paclitaxel | Human Lung Cancer Xenografts | Significant tumor growth inhibition.[7] |
| RH4 Rhabdomyosarcoma Xenograft | Nab-paclitaxel extends relapse-free interval.[3] |
Clinical Development and Safety Profiles
The clinical development pathways and resulting safety profiles of this compound and paclitaxel reflect their distinct mechanisms and therapeutic windows.
This compound: A Phase II Vascular Disrupting Agent
This compound has progressed to Phase II clinical trials for indications including renal cell carcinoma and mesothelioma.[12][13] Phase I studies established a recommended Phase II dose of 16 mg/m² administered as a 10-minute infusion on days 1 and 8 of a 21-day cycle.[13][14]
The toxicity profile of this compound in early clinical trials has been reported as favorable.[13] Notable toxicities from a Phase I study included Grade 2 mucositis in one patient at 8.4 mg/m², and Grade 1 events of febrile episode, fatigue, and rash.[15] Importantly, at the recommended dose, this compound was well-tolerated.[13]
Paclitaxel: An Established Chemotherapeutic with a Well-Characterized Toxicity Profile
Paclitaxel is a widely used chemotherapeutic agent with a well-documented and more extensive toxicity profile.[1] Common dose-limiting toxicities include:
-
Myelosuppression: Particularly neutropenia.
-
Peripheral Neuropathy: A significant and often dose-limiting side effect.
-
Hypersensitivity Reactions: Largely attributed to the Cremophor EL vehicle used in its formulation.
-
Alopecia: Hair loss is a common side effect.
The incidence and severity of these adverse events can vary depending on the dose, schedule, and patient population.
Table 3: Comparative Clinical Safety Profiles (Selected Grade 3/4 Adverse Events)
| Adverse Event | This compound (Phase I) | Paclitaxel (Representative Phase III - Ovarian Cancer) | Paclitaxel (Representative Phase III - Breast Cancer) |
| Neutropenia | Not reported as dose-limiting[15] | 5% (3-cycle) vs. 10% (12-cycle)[10] | 16.4% (monotherapy)[16] |
| Neuropathy | Not reported as dose-limiting[15] | Grade 2/3 higher in 12-cycle arm[10] | 11.4% (monotherapy)[16] |
| Fatigue | Grade 1 reported[15] | - | - |
| Mucositis/Stomatitis | Grade 2 in one patient[15] | - | 15.5% (with alisertib) vs. 0% (monotherapy)[16] |
| Pain | - | Grade 3 higher in 12-cycle arm[10] | - |
Note: Direct comparison is challenging due to different trial designs, patient populations, and reporting standards. Data for paclitaxel is from specific Phase III trials and may not be representative of all clinical settings.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are generalized protocols for key assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer. Prepare serial dilutions of the test compounds (this compound and paclitaxel) and appropriate controls (e.g., nocodazole as an inhibitor, DMSO as a vehicle).[17]
-
Initiation of Polymerization: Add the test compounds and controls to a 96-well plate. Initiate polymerization by adding the tubulin reaction mixture.[17]
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time.[18] Alternatively, a fluorescence-based assay using a reporter that binds to polymerized tubulin can be used for higher sensitivity.[9][17]
-
Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. From these curves, determine the effect of each compound on the rate and extent of tubulin polymerization.
Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic and/or anti-proliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound and paclitaxel represent two distinct strategies for targeting the microtubule cytoskeleton in cancer therapy. Paclitaxel, a microtubule stabilizer, has a long-standing clinical history and proven efficacy against a range of solid tumors, albeit with a significant toxicity profile. This compound, a tubulin polymerization inhibitor with potent vascular disrupting activity, offers a novel and more targeted approach. Its favorable preclinical and early clinical safety profile is promising.
The key differentiator for this compound is its selective action on the tumor vasculature, a mechanism that is less likely to be affected by the drug resistance mechanisms that can limit the efficacy of traditional chemotherapeutics like paclitaxel. The potential for synergistic combinations with other anticancer agents, as demonstrated in preclinical studies, is a particularly exciting avenue for future research.
Further head-to-head comparative studies, both preclinical and clinical, are warranted to fully elucidate the relative merits of these two agents. Such studies should focus on a direct comparison of efficacy in relevant tumor models, a detailed characterization of their respective impacts on the tumor microenvironment, and a comprehensive assessment of their long-term safety and resistance profiles. The insights gained from such research will be invaluable in optimizing their clinical use and in the design of next-generation microtubule-targeting agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Supplementary Table 1 from Clinical, Pharmacodynamic, and Pharmacokinetic Evaluation of BNC105P: A Phase I Trial of a Novel Vascular Disrupting Agent and Inhibitor of Cancer Cell Proliferation - figshare - Figshare [figshare.com]
- 8. IMPACT ON SURVIVAL OF 12 VERSUS 3 MONTHLY CYCLES OF PACLITAXEL (175 MG/M2) ADMINISTERED TO PATIENTS WITH ADVANCED OVARIAN CANCER WHO ATTAINED A COMPLETE RESPONSE TO PRIMARY PLATINUM-PACLITAXEL: FOLLOW-UP OF A SOUTHWEST ONCOLOGY GROUP AND GYNECOLOGIC ONCOLOGY GROUP PHASE 3 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adverse events in phase-I studies: a report in 1015 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of BNC105 in a Research Environment
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the compounds we handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of BNC105, a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. As your partner in research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed to maintain a safe and efficient laboratory.
Understanding the Compound: Why Specialized Disposal is Non-Negotiable
This compound is an investigational antineoplastic agent designed to disrupt the blood supply to tumors and inhibit cancer cell proliferation.[1][2][3] Its mechanism of action as a cytotoxic agent and a tubulin polymerization inhibitor means it targets fundamental cellular processes.[1][2][3][4] While this makes it a promising therapeutic candidate, it also classifies it as a hazardous substance requiring meticulous handling and disposal to prevent unintended exposure to personnel or the environment.[4][5]
The core principle underpinning this compound disposal is that it must be managed as hazardous chemical waste .[1][4] Under no circumstances should it or any materials contaminated with it be disposed of in standard trash or down the drain.[1]
| Property | Description | Source |
| Chemical Name | (7-hydroxy-6-methoxy-2-methylbenzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 945771-74-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Primary Mechanism | Tubulin Polymerization Inhibitor; Vascular Disrupting Agent (VDA) | --INVALID-LINK--, --INVALID-LINK-- |
| Hazard Profile | Cytotoxic; potential mutagen, carcinogen, or teratogen | --INVALID-LINK-- |
The Disposal Workflow: A Self-Validating System for Safety
The following workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and waste management. The causality behind each choice is explained to empower researchers with a deeper understanding of the protocol.
Caption: this compound Disposal Workflow from PPE to Final Incineration.
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, actionable steps for managing different forms of this compound waste.
Protocol 1: Disposal of Bulk and Liquid this compound Waste
This protocol applies to unused stock solutions, diluted solutions in media, and solvent rinsates from cleaning non-disposable labware.
-
Objective: To safely collect and contain all liquid waste containing this compound.
-
Materials:
-
Designated, leak-proof hazardous waste container (shatter-proof, with a secure screw-cap).
-
"Hazardous Waste" label.
-
Appropriate Personal Protective Equipment (PPE).
-
-
Methodology:
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to your designated container. Clearly write "this compound Waste" and list all solvent components (e.g., DMSO, PBS).
-
Collection: Carefully pour or pipette all this compound-contaminated liquids directly into the labeled waste container.
-
Causality: Collecting waste in a dedicated, sealed container prevents accidental spills and aerosol generation, minimizing exposure risk. Segregating from other waste streams prevents dangerous chemical reactions.[1]
-
-
Rinsate: When decontaminating glassware (see Protocol 3), collect the initial solvent rinses in this same container.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.[1]
-
Final Disposal: Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[6][7]
-
Protocol 2: Disposal of Contaminated Solid Waste (Non-Sharps)
This protocol applies to items such as gloves, disposable lab coats, bench paper, pipette tips, plastic tubes, and empty vials.
-
Objective: To safely contain solid laboratory materials that are contaminated with trace amounts of this compound.
-
Materials:
-
Methodology:
-
Designation: Establish a specific, labeled container exclusively for solid this compound waste.
-
"RCRA Empty" Principle: An original this compound vial is considered "RCRA empty" and can be disposed of as solid trace waste only after all contents have been removed by normal means and no more than 3% of the original volume remains.[8]
-
Collection: Place all contaminated solid items directly into the designated container. This includes the outer pair of gloves used during handling.
-
Sealing and Disposal: When the container is three-quarters full, seal the liner/bag. Store the container in the satellite accumulation area and arrange for EHS pickup.
-
Protocol 3: Decontamination of Reusable Labware
This protocol is for decontaminating non-disposable items like glass beakers or magnetic stir bars.
-
Objective: To thoroughly decontaminate reusable labware before it is returned to general use and washing.
-
Materials:
-
Appropriate solvent (refer to this compound solubility data, e.g., DMSO, DMF).[11]
-
Liquid hazardous waste container (from Protocol 1).
-
Standard laboratory detergent.
-
-
Methodology:
-
Initial Rinse: Rinse the labware with a small amount of an appropriate solvent (e.g., DMSO) in which this compound is soluble.
-
Causality: This initial rinse dissolves the residual compound, which is critical for effective removal.
-
-
Collect Rinsate: Dispense this initial rinsate into your designated liquid hazardous waste container (Protocol 1).
-
Second Rinse: Perform a second rinse with the solvent and collect it in the same hazardous waste container.
-
Air Dry: Allow the labware to air dry completely in a certified chemical fume hood.
-
Final Wash: Once fully dry, the labware can be washed with standard laboratory detergent and water.
-
Final Disposition: The Role of EHS and Incineration
All segregated and properly contained this compound waste streams must be turned over to your institution's EHS department or an approved hazardous waste contractor.[6][7] The ultimate and required method of disposal for cytotoxic and antineoplastic agents is high-temperature incineration.[8][9][10] This process ensures the complete destruction of the hazardous chemical compound, preventing its release into the environment.
By implementing these evidence-based procedures, you build a system of safety that protects you, your colleagues, and the integrity of your research environment. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier and your institution's specific waste management policies as the ultimate authoritative sources.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uri.edu [web.uri.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.ca [danielshealth.ca]
- 10. youtube.com [youtube.com]
- 11. caymanchem.com [caymanchem.com]
A Researcher's Guide to the Safe Handling of BNC105: Personal Protective Equipment and Disposal Protocols
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with BNC105. As a potent tubulin polymerization inhibitor and vascular disrupting agent, this compound necessitates rigorous handling protocols to ensure personnel safety and prevent environmental contamination.[1][2][3] This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in established safety principles for cytotoxic compounds.
Our commitment is to empower your research with the highest standards of laboratory safety. By providing this comprehensive guidance, we aim to become your preferred source for information on chemical handling, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard: The Mechanism of this compound
This compound is a microtubule/tubulin inhibitor with potent antiproliferative and tumor vascular disrupting properties.[1][2] It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to the disruption of the tumor's blood supply.[3][4][5] This cytotoxic mechanism of action underscores the potential risk to healthy, dividing cells upon exposure. Therefore, treating this compound with the same precautions as other cytotoxic and antineoplastic drugs is imperative.[6][7] Occupational exposure to such compounds can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[6]
Core Directive: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary control measure to protect laboratory personnel from exposure to this compound.[8] A comprehensive PPE ensemble is mandatory for all procedures involving this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE | Rationale |
| Receiving and Storage | - One pair of chemotherapy-tested gloves- Laboratory coat or gown | To prevent skin contact with potentially contaminated external packaging. A dedicated negative-pressure storage area is recommended.[8] |
| Preparation of Solutions (in a Biological Safety Cabinet) | - Head cover- Eye and face protection (safety goggles and a surgical mask or a full face shield)- Two pairs of chemotherapy-tested gloves (outer pair sterile)- Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs- Shoe covers | To provide full-body protection from potential splashes, aerosols, and particulate matter. The use of a biological safety cabinet (BSC) provides primary containment. Crushing or cutting of solid preparations should be performed within a BSC.[8] |
| Administration/Use in Experiments | - One pair of chemotherapy-tested gloves- Laboratory coat or gown- Eye protection (safety goggles) | To protect against accidental splashes or contact during experimental procedures. |
| Spill Cleanup | - Two pairs of industrial-thickness gloves (>0.45mm)- Disposable, fluid-resistant gown- Eye and face protection (face shield and goggles)- Respiratory protection (N95 or higher) | To ensure maximum protection during the management of a hazardous spill. A spill management kit should be readily available.[8] |
| Waste Disposal | - One pair of chemotherapy-tested gloves- Laboratory coat or gown | To prevent contact with contaminated waste materials. |
Key Considerations for PPE Selection and Use:
-
Gloves: Always use gloves specifically tested for use with chemotherapy drugs.[9] Nitrile gloves are a common and effective choice. When handling this compound, double gloving is recommended, with the outer glove being changed immediately if contaminated.[8]
-
Gowns: Gowns should be disposable, made of a low-permeability fabric, and have a solid front with back closure.[10]
-
Eye and Face Protection: Full-face protection, such as a face shield worn over goggles, is preferred when there is a risk of splashing.[8]
-
Respiratory Protection: A surgical mask is required when working in a biological safety cabinet to maintain a sterile field.[8] For spill cleanup or when working outside of a BSC where aerosols may be generated, a fit-tested N95 respirator or higher is necessary.[11]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow is designed to provide a self-validating system of safety at each stage of handling this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Reconstitution of this compound
-
Preparation: Don all required PPE as outlined in Table 1 for solution preparation. Prepare the work surface of a certified Class II Biological Safety Cabinet by covering it with a disposable, plastic-backed absorbent pad.[8]
-
Reconstitution: Carefully unseal the vial of this compound. Using a sterile syringe and needle, slowly inject the desired volume of the appropriate solvent into the vial. To minimize aerosol formation, use a technique that avoids pressurizing the vial.
-
Mixing: Gently swirl the vial until the compound is completely dissolved. Avoid vigorous shaking or vortexing, which can generate aerosols.
-
Labeling: The final container must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.
-
Transport: When moving the reconstituted this compound, place it in a sealed, leak-proof, and impact-resistant secondary container.[8]
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[7][12] Improper disposal poses a significant risk to the environment and public health.
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for this compound waste.
Key Disposal Procedures:
-
Segregation at the Source: All cytotoxic waste must be segregated from other waste streams at the point of generation.[13]
-
Color-Coded Containers: Use designated purple containers for all cytotoxic waste. Sharps must be placed in a puncture-resistant purple-lidded container.[12][13]
-
Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol.[7]
-
Storage: Store cytotoxic waste in a secure, designated area away from general traffic.[7]
-
Final Disposal: The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[12][14]
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and appropriate action is required to contain the contamination and protect personnel. A spill kit containing all necessary materials should be readily accessible in all areas where this compound is handled.[8]
Spill Cleanup Protocol:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in Table 1.
-
Contain the Spill: For liquid spills, cover with absorbent pads from the spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a designated cytotoxic waste bag.[15]
-
Decontaminate: Clean the area with a detergent solution, followed by a rinse with water.[11][15]
-
Dispose of Waste: Seal the cytotoxic waste bag and place it in the appropriate cytotoxic waste container.
-
Doff PPE and Wash Hands: Remove PPE and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ipservices.care [ipservices.care]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. acewaste.com.au [acewaste.com.au]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
